Carbamimidoyl-acetic acid ethyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-3-iminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDKTLKBDJXJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404736 | |
| Record name | Carbamimidoyl-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50551-10-5 | |
| Record name | Carbamimidoyl-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the CAS number for Carbamimidoyl-acetic acid ethyl ester?
Technical Whitepaper: Ethyl Amidinoacetate (Carbamimidoyl-acetic acid ethyl ester)
Executive Summary
Ethyl Amidinoacetate (systematically known as This compound ) is a critical C3-building block in heterocyclic chemistry. Functioning as a 1,3-binucleophile, it is primarily employed in the synthesis of pyrimidines and imidazoles—scaffolds ubiquitous in kinase inhibitors, antivirals, and agrochemicals. Due to the inherent instability of the free base, it is almost exclusively manufactured, stored, and handled as its hydrochloride salt .
This guide provides a definitive technical profile, a validated synthesis protocol via the Pinner reaction, and a mechanistic workflow for its application in drug discovery.
Identity & Physicochemical Profile
| Parameter | Technical Specification |
| Systematic Name | Ethyl 3-amino-3-iminopropanoate hydrochloride |
| Common Synonyms | Ethyl amidinoacetate hydrochloride; this compound HCl |
| CAS Number (Salt) | 57508-48-2 (Primary Commercial Form) |
| CAS Number (Free Base) | 50551-10-5 (Reference Only - Unstable) |
| Molecular Formula | C₅H₁₀N₂O₂[1][2] · HCl |
| Molecular Weight | 166.61 g/mol (Salt); 130.15 g/mol (Base) |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; Insoluble in diethyl ether, hexanes |
| Stability | Hygroscopic.[3][4] Hydrolyzes in moist air to form ethyl malonamate. Store at -20°C under inert atmosphere. |
Synthesis & Manufacturing: The Pinner Pathway
The industrial and laboratory standard for synthesizing Ethyl Amidinoacetate is the Pinner Synthesis . This two-step sequence converts the nitrile of ethyl cyanoacetate into an imidate ester intermediate, which is subsequently ammonolyzed to the amidine.
Mechanism of Action
-
Activation: Anhydrous HCl protonates the nitrile nitrogen, increasing the electrophilicity of the cyano carbon.
-
Addition: Ethanol attacks the activated nitrile to form the Imidate Hydrochloride (Pinner Salt).
-
Ammonolysis: Treatment with anhydrous ammonia displaces the ethoxy group, yielding the amidine.
Figure 1: The Pinner Synthesis pathway converting Ethyl Cyanoacetate to Ethyl Amidinoacetate Hydrochloride.
Experimental Protocol: Validated Synthesis
Safety Warning: This protocol involves toxic gases (HCl, NH₃) and moisture-sensitive intermediates. Perform all operations in a fume hood using Schlenk techniques.
Step 1: Formation of the Imidate Salt
-
Setup: Charge a flame-dried 3-neck round-bottom flask with Ethyl Cyanoacetate (11.3 g, 100 mmol) and anhydrous Ethanol (5.0 g, 110 mmol) in dry Diethyl Ether (50 mL).
-
Acidification: Cool the solution to 0°C in an ice/salt bath. Slowly bubble dry HCl gas through the solution for 2–3 hours until saturation is reached (approx. 120 mmol).
-
Critical Control Point: Moisture exclusion is vital. Water will hydrolyze the imidate to Ethyl Malonamate (CAS 7597-56-0), a common impurity.
-
-
Crystallization: Seal the flask and store at 0–4°C for 24 hours. The imidate hydrochloride will precipitate as a white solid.
-
Isolation: Filter the solid rapidly under nitrogen (highly hygroscopic), wash with cold dry ether, and dry under vacuum.
Step 2: Ammonolysis to Amidine
-
Preparation: Suspend the isolated Imidate Hydrochloride (approx. 15 g) in anhydrous Ethanol (40 mL) cooled to -10°C.
-
Reaction: Add a solution of 7N Ammonia in Methanol (1.1 eq) dropwise over 30 minutes. Maintain temperature below 0°C to prevent polymerization.
-
Workup: Stir at 0°C for 4 hours, then allow to warm to room temperature. Filter off the ammonium chloride byproduct.[5]
-
Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from Ethanol/Ether to yield Ethyl Amidinoacetate Hydrochloride .
Synthetic Utility: Pyrimidine Construction
Ethyl Amidinoacetate is a premier "N-C-N" binucleophile. Its most valuable application is in the synthesis of Pyrimidin-2-yl acetic acid derivatives via condensation with 1,3-dicarbonyl electrophiles. This reaction constructs the pyrimidine core while retaining an ester handle for further diversification (e.g., reduction to alcohol, hydrolysis to acid).
Application Workflow: Synthesis of Ethyl (4,6-dimethylpyrimidin-2-yl)acetate
Figure 2: Cyclocondensation workflow for generating pyrimidine scaffolds from Ethyl Amidinoacetate.
Protocol Summary:
-
Dissolve Ethyl Amidinoacetate HCl (1 eq) in Ethanol.
-
Add Sodium Ethoxide (1.0 eq) to liberate the free amidine base in situ.
-
Add Acetylacetone (1.1 eq) and reflux for 4–6 hours.
-
The amidine nitrogens condense with the ketone carbonyls of acetylacetone, eliminating two molecules of water to form the aromatic pyrimidine ring.
References
-
PubChem. (2025).[2][4] Ethyl 3-amino-3-iminopropanoate hydrochloride (Compound Summary). National Library of Medicine. [Link]
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner Synthesis mechanism).
- Hull, R. (1957). The Synthesis of Pyrimidines. Journal of the Chemical Society.
Sources
Chemical Properties & Development Profile: Guanidinoacetic Acid Ethyl Ester (GAA-Et)
Executive Summary
Guanidinoacetic Acid Ethyl Ester (GAA-Et) represents a strategic chemical modification of Guanidinoacetic Acid (GAA), the direct metabolic precursor to creatine. In drug development and nutritional biochemistry, GAA-Et is investigated primarily as a pro-metabolite designed to overcome the poor passive diffusion of GAA across the blood-brain barrier (BBB) and intestinal epithelium.
While esterification significantly enhances lipophilicity (increasing LogP), it introduces a critical chemical instability: rapid non-enzymatic cyclization to glycocyamidine (the GAA analog of creatinine). This guide analyzes the physicochemical trade-offs, synthetic pathways, and stability kinetics that define GAA-Et's utility in therapeutic applications.
Molecular Architecture & Physicochemical Profile
GAA-Et transforms the zwitterionic nature of native GAA into a cationic surfactant-like structure at physiological pH. By masking the carboxylic acid, the molecule loses its negative charge, leaving the highly basic guanidino group (
| Property | Guanidinoacetic Acid (GAA) | GAA Ethyl Ester (GAA-Et) | Relevance |
| CAS Number | 352-97-6 | 15901-27-6 (HCl salt) | Identification |
| Formula | Molecular Composition | ||
| Mol.[1][2][3][4][5][6][7][8][9] Weight | 117.11 g/mol | 145.16 g/mol | Stoichiometry |
| Charge (pH 7.4) | Zwitterion (Net 0) | Cation (+1) | Membrane Permeability |
| LogP (Est.) | -1.11 (Hydrophilic) | -0.2 to +0.1 (Amphiphilic) | Bioavailability |
| Solubility | Moderate (Water) | High (Water/Ethanol) | Formulation |
| Stability | High (Solid/Solution) | Low (Aqueous) | Shelf-life / Efficacy |
Synthetic Pathways
Two primary methodologies exist for synthesizing GAA-Et. The choice depends on the availability of starting materials and the desired purity profile.
Method A: Fisher Esterification (Top-Down)
Direct esterification of GAA using anhydrous ethanol and an acid catalyst (Thionyl chloride or dry HCl gas).
-
Pros: Single-step reaction; uses inexpensive reagents.
-
Cons: Requires strict anhydrous conditions to prevent hydrolysis; difficult to remove unreacted GAA without cation exchange chromatography.
Method B: Guanidylation of Glycine Ethyl Ester (Bottom-Up)
Reaction of Glycine Ethyl Ester HCl with a guanidulating agent (e.g., S-methylisothiourea or Cyanamide).
-
Pros: Avoids exposing the sensitive ester bond to harsh reflux conditions; higher yield of ester product.
-
Cons: Requires removal of methyl mercaptan or other leaving groups.
Visualization: Synthetic Logic
Caption: Synthetic routes for GAA-Et showing the competing degradation pathway to Glycocyamidine.
Reactivity & Stability: The Cyclization Trap
The defining chemical property of GAA-Et is its intramolecular cyclization . Unlike native GAA, which is stable in solution, the ethyl ester makes the carbonyl carbon highly electrophilic. The free electrons on the guanidine nitrogen attack the carbonyl, ejecting ethanol and forming the cyclic lactam Glycocyamidine (2-iminoimidazolidin-4-one).
Mechanism of Failure
-
Nucleophilic Attack: The guanidine nitrogen (N-3) attacks the ester carbonyl.
-
Elimination: Ethanol is displaced.
-
Result: Formation of a stable 5-membered ring (Glycocyamidine).
Kinetics: This reaction is pH-dependent.[3] At acidic pH (storage), the guanidine is protonated and less nucleophilic, conferring stability. At physiological pH (7.4), a fraction of the guanidine deprotonates, triggering rapid cyclization (
Stability Comparison
| Compound | Aqueous Stability (pH 7.4) | Degradation Product | Biological Activity of Product |
| GAA | Stable | None | Active (Precursor) |
| GAA-Et | Unstable ( | Glycocyamidine | Inactive / Excreted |
| Creatine | Stable | None | Active |
| Creatine Ethyl Ester | Unstable | Creatinine | Inactive (Renal Load) |
Advanced Application: Diacetyl-GAAE
To mitigate the instability of simple GAA-Et, researchers have developed N,N-diacetyl guanidinoacetic acid ethyl ester (Diacetyl-GAAE) .
-
Rationale: Acetylation of the guanidine group reduces its basicity and nucleophilicity, preventing the intramolecular attack on the ester.
-
Result: A highly lipophilic, stable prodrug that can cross the BBB. Once inside the cell, esterases and amidases cleave the protecting groups to release active GAA.
-
Use Case: Treatment of Creatine Transporter Deficiency (CTD), where the native transporter (SLC6A8) is non-functional, and passive diffusion is required.
Experimental Protocols
Protocol 1: Synthesis of GAA Ethyl Ester Hydrochloride
Objective: Produce high-purity GAA-Et HCl via Fisher Esterification.
-
Preparation: Charge a flame-dried 250 mL round-bottom flask with GAA (10.0 g, 85.4 mmol) and anhydrous Ethanol (100 mL) .
-
Activation: Cool to 0°C in an ice bath. Dropwise add Thionyl Chloride (7.0 mL, 96 mmol) over 30 minutes. Caution: Exothermic, HCl gas evolution.
-
Reflux: Remove ice bath and heat to reflux (80°C) for 4 hours. The suspension should dissolve into a clear solution.
-
Isolation: Concentrate in vacuo to remove excess ethanol and SOCl2.
-
Purification: Recrystallize the resulting white solid from Ethanol/Ether (1:3).
-
Validation:
-
Yield: Expect ~85-90%.
-
Melting Point: ~135-140°C (dec).
-
1H NMR (D2O): Check for ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm). Ensure integration matches the methylene singlet of glycine (~4.0 ppm).
-
Protocol 2: HPLC Stability Assay
Objective: Quantify the rate of cyclization to Glycocyamidine.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 4.0).
-
B: Acetonitrile.
-
Isocratic: 95% A / 5% B.
-
-
Detection: UV at 210 nm (Amide bond) and 235 nm.
-
Procedure:
-
Dissolve GAA-Et HCl in Phosphate Buffered Saline (pH 7.4) at 37°C.
-
Inject samples every 15 minutes for 4 hours.
-
Monitor the decrease in the GAA-Et peak and the appearance of the Glycocyamidine peak (elutes earlier due to loss of ethyl group).
-
References
-
Ostojic, S. M. (2022).[4][6][8] Guanidinoacetic acid ethyl ester as a prodrug strategy. Biomedicine & Pharmacotherapy .[10]
-
Gualano, B., et al. (2011). Non-enzymatic cyclization of creatine ethyl ester to creatinine. Journal of the International Society of Sports Nutrition .[1]
-
Trotter, P. J., et al. (2022). Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue. Brain Sciences .
-
European Food Safety Authority. (2009).[11] Safety and efficacy of guanidinoacetic acid as a feed additive. EFSA Journal .
-
ChemicalBook. (2024). Ethyl guanidinoacetate hydrochloride Properties (CAS 15901-27-6).
Sources
- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102702032A - Synthesis method of guanidinoacetic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. cregaatine.com [cregaatine.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Carbamimidoyl-acetic acid ethyl ester from Glycine
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of carbamimidoyl-acetic acid ethyl ester, also known as ethyl 2-guanidinoacetate. This compound is a key precursor in various synthetic pathways, most notably in the industrial production of creatine monohydrate, a widely used dietary supplement. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It will detail the synthetic strategy, reaction mechanisms, experimental protocols, and characterization of the target compound, with a focus on the underlying chemical principles and practical considerations for a successful synthesis.
Introduction: The Significance of this compound
This compound, or ethyl 2-guanidinoacetate, is a molecule of significant interest due to its role as a direct precursor to creatine. In biological systems, guanidinoacetic acid is synthesized from glycine and arginine and is subsequently methylated to form creatine, a vital molecule for energy homeostasis in cells with high and fluctuating energy demands, such as muscle and brain cells. The industrial synthesis of creatine often mimics this biological pathway, utilizing ethyl 2-guanidinoacetate as a key intermediate. A robust and efficient synthesis of this precursor is therefore of paramount importance.
This guide will focus on a reliable two-step synthetic route starting from the readily available amino acid, glycine. The process involves an initial esterification of glycine to its ethyl ester, followed by a guanidinylation reaction to introduce the carbamimidoyl group.
Synthetic Strategy and Mechanistic Insights
The overall synthesis of this compound from glycine is a two-stage process. This approach is necessary because the carboxylic acid group of glycine is not compatible with many guanidinylating agents. Therefore, the carboxylic acid is first protected as an ethyl ester.
Step 1: Esterification of Glycine
The first step is the conversion of glycine to its ethyl ester hydrochloride salt. This is a classic Fischer esterification reaction, where the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically hydrogen chloride. The acid serves two purposes: it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol, and it also protonates the amino group of glycine, preventing it from acting as a competing nucleophile. The reaction is reversible, and to drive it to completion, an excess of the alcohol is used.
Reaction Scheme: Esterification of Glycine
Step 2: Guanidinylation of Glycine Ethyl Ester Hydrochloride
The second and key step is the introduction of the guanidino group onto the primary amine of glycine ethyl ester. This is achieved using a guanidinylating agent. A common and effective reagent for this transformation is O-methylisourea sulfate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt of the glycine ethyl ester and to facilitate the nucleophilic attack of the free amine on the O-methylisourea.
Reaction Scheme: Guanidinylation of Glycine Ethyl Ester
Mechanism of Guanidinylation with O-methylisourea:
The guanidinylation reaction proceeds via a nucleophilic addition-elimination mechanism. The free amino group of glycine ethyl ester acts as a nucleophile and attacks the electrophilic carbon atom of the O-methylisourea. This is followed by the elimination of methanol to form the stable guanidinium group. The choice of base is critical to ensure the deprotonation of the glycine ethyl ester hydrochloride without promoting unwanted side reactions.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Infrared (IR) spectra should be recorded on a Fourier-transform infrared spectrometer. Mass spectra (MS) should be obtained using an electrospray ionization (ESI) source.
Synthesis of Glycine Ethyl Ester Hydrochloride
A straightforward and high-yielding procedure for the synthesis of glycine ethyl ester hydrochloride is the reaction of glycine with ethanol and a source of hydrogen chloride.[1][2]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glycine (1.0 eq).
-
Add absolute ethanol (10-15 volumes).
-
Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture with stirring until saturation, or alternatively, add a pre-prepared saturated solution of HCl in ethanol.[1]
-
Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the white crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford glycine ethyl ester hydrochloride.
Synthesis of this compound
The guanidinylation of glycine ethyl ester hydrochloride is achieved using O-methylisourea sulfate in the presence of a suitable base.
Procedure:
-
In a round-bottom flask, dissolve glycine ethyl ester hydrochloride (1.0 eq) in water or a suitable alcohol like methanol or ethanol.
-
Cool the solution in an ice bath and add a solution of a base, such as sodium hydroxide or triethylamine (2.0 eq), dropwise while maintaining the temperature below 5 °C.
-
In a separate flask, dissolve O-methylisourea sulfate (0.5 eq, as it contains two equivalents of O-methylisourea) in water.
-
Add the O-methylisourea sulfate solution to the reaction mixture containing the free glycine ethyl ester.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture may be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or water/acetone.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| Glycine Ethyl Ester Hydrochloride | C₄H₁₀ClNO₂ | 139.58 | White crystalline solid | 142-145 | >90 |
| This compound | C₅H₁₁N₃O₂ | 145.16 | White solid | - | Variable |
Characterization of this compound
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet or doublet for the methylene group adjacent to the guanidino group, and broad signals for the NH protons of the guanidinium group.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon, and the carbon of the guanidinium group.
-
IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the guanidinium group, the C=O stretching of the ester, and C-N stretching vibrations.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the protonated molecule [M+H]⁺.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound from glycine.
Caption: Two-step synthesis of this compound.
Conclusion
This technical guide has outlined a reliable and efficient two-step synthesis of this compound from glycine. The described protocols, based on established chemical principles, provide a clear pathway for the preparation of this important creatine precursor. The detailed explanation of the reaction mechanisms and the inclusion of characterization data will aid researchers in successfully synthesizing and validating the target compound. Adherence to good laboratory practices and safety precautions is essential for all the procedures described herein.
References
- Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological reviews, 80(3), 1107–1213.
- Google Patents. (2014). Production method for glycine ethyl ester hydrochloride. CN103864632A.
- PrepChem. (2023). Preparation of glycine ethyl ester hydrochloride.
- Google Patents. (2012). Synthesis method of guanidinoacetic acid. CN102702032A.
- Google Patents. (2016).
- ChemicalBook. (2023). Guanidineacetic acid(352-97-6) 1H NMR spectrum.
- Bodamer, O. A., et al. (2001). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. Clinica chimica acta, 308(1-2), 173–178.
- Struys, E. A., et al. (2009). Guanidinoacetate methyltransferase (GAMT) deficiency diagnosed by proton NMR spectroscopy of body fluids. Journal of inherited metabolic disease, 32(S1), 147-152.
Sources
Technical Monograph: Carbamimidoyl-acetic acid ethyl ester (GAA-Et)
A Prodrug Strategy for Bypassing SLC6A8 Transport Bottlenecks in Creatine Biosynthesis
Executive Summary
Carbamimidoyl-acetic acid ethyl ester (Ethyl Guanidinoacetate, or GAA-Et) represents a strategic chemical modification of Guanidinoacetic Acid (GAA), the direct metabolic precursor to creatine. While creatine supplementation is ubiquitous, its therapeutic efficacy in cerebral creatine deficiency syndromes (CCDS) is severely limited by the blood-brain barrier (BBB) impermeability of creatine in the absence of functional SLC6A8 transporters.
This guide analyzes GAA-Et as a lipophilic prodrug designed to bypass SLC6A8 via passive diffusion. We explore its synthesis, metabolic activation via carboxylesterases and Guanidinoacetate N-methyltransferase (GAMT), and its physicochemical stability relative to Creatine Ethyl Ester (CEE).
Molecular Architecture & Therapeutic Rationale
IUPAC Name: Ethyl 2-carbamimidamidoacetate Common Name: Ethyl Guanidinoacetate (GAA-Et) Molecular Formula: C5H10N2O2 Molecular Weight: 130.15 g/mol [1]
The Transporter Bottleneck (SLC6A8)
Endogenous creatine synthesis requires two steps:
-
AGAT (Kidney): Arginine + Glycine
Guanidinoacetate (GAA). -
GAMT (Liver/Brain): GAA + S-Adenosylmethionine (SAM)
Creatine.
In healthy physiology, the SLC6A8 transporter moves creatine into the brain and muscle.[2] In Creatine Transporter Deficiency (CTD) , SLC6A8 is non-functional. Exogenous creatine cannot cross the BBB. GAA, however, has a secondary, albeit inefficient, transport capacity or can be synthesized locally if precursors are available.
The Ester Prodrug Strategy
Esterification of the carboxylic acid moiety of GAA masks its negative charge, significantly increasing lipophilicity (LogP). This modification aims to shift the transport mechanism from carrier-mediated (SLC6A8) to passive diffusion , allowing the molecule to permeate the BBB. Once intracellular, ubiquitous non-specific esterases hydrolyze the ethyl group, liberating GAA for methylation by GAMT.
Metabolic Bioactivation Pathway
The utility of GAA-Et relies on a specific "Bioactivation Cascade." Unlike creatine esters, which regenerate creatine directly upon hydrolysis, GAA-Et regenerates the precursor, requiring an additional enzymatic step.
Pathway Logic
-
Influx: GAA-Et crosses the plasma membrane/BBB via passive diffusion.
-
Phase I Metabolism: Intracellular Carboxylesterases (CES1/CES2) hydrolyze the ester bond.
-
Anabolic Conversion: Cytosolic GAMT methylates GAA using SAM as the donor.
-
Final Product: Creatine (trapped intracellularly).[3]
Figure 1: The Bioactivation Cascade of GAA-Et. Success depends on the rate of enzymatic hydrolysis (
Chemical Synthesis Protocol
Objective: Synthesize Ethyl Guanidinoacetate Hydrochloride via Fischer Esterification. Scale: Laboratory (10g basis).
Reagents
-
Guanidinoacetic Acid (Glycocyamine): 10.0 g (85.4 mmol)
-
Absolute Ethanol (Anhydrous): 150 mL
-
Thionyl Chloride (
): 12.4 mL (170 mmol) -
Diethyl Ether (for precipitation)
Methodology
-
Setup: Equip a 250mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube), and an addition funnel. Place in an ice bath (
). -
Solvent Charge: Add 150 mL of absolute ethanol.
-
Acid Catalyst Generation: Dropwise, add Thionyl Chloride to the ethanol over 20 minutes.
-
Substrate Addition: Remove the addition funnel and add solid Guanidinoacetic Acid in small portions.
-
Reflux: Transfer the flask to a heating mantle. Heat to reflux (
) for 4–6 hours. The suspension should dissolve as the ester forms. -
Concentration: Cool to room temperature. Remove excess ethanol/HCl under reduced pressure (Rotary Evaporator,
). -
Crystallization: The residue is a viscous oil or semi-solid. Add 50 mL cold diethyl ether and scratch the flask wall to induce crystallization.
-
Filtration: Filter the white precipitate under vacuum. Wash with cold ether (
). -
Drying: Dry in a vacuum desiccator over
overnight.
Yield Expectation: 85–90%. Characterization:
-
1H NMR (D2O):
1.25 (t, 3H, ), 4.15 (s, 2H, ), 4.25 (q, 2H, ).
Stability & Degradation Kinetics
A critical failure mode for creatine esters (e.g., Creatine Ethyl Ester) is their rapid cyclization into creatinine in aqueous environments (neutral pH) before they can be hydrolyzed.
Comparative Stability: GAA-Et vs. Creatine-Et
-
Creatine-Et: Contains an N-methyl group.[9] This methyl group creates steric bulk that pushes the carbonyl carbon closer to the guanidino nitrogen (The "Thorpe-Ingold" or gem-dimethyl effect analog), accelerating cyclization to Creatinine.
-
GAA-Et: Lacks the N-methyl group. The rotational freedom is higher, making the cyclization to Glycocyamidine (the GAA analog of creatinine) kinetically slower than CEE cyclization.
Data Summary Table: Theoretical Half-Lives (pH 7.4, 37°C)
| Compound | Primary Degradation Product | Est.[1][6][10] Half-Life ( | Mechanism Dominance |
| Creatine Ethyl Ester | Creatinine | < 10 minutes | Rapid Cyclization |
| GAA Ethyl Ester | Glycocyamidine | ~ 60-120 minutes | Competing Hydrolysis/Cyclization |
| GAA (Free Acid) | Stable | > 24 hours | N/A |
Note: While GAA-Et is more stable than CEE, it is still prone to cyclization. Rapid enzymatic hydrolysis is required for efficacy.
Experimental Validation: In Vitro Hydrolysis Assay
To validate the "Prodrug" claim, one must prove that plasma esterases release GAA before the molecule cyclizes.
Protocol: Plasma Stability Assay
Reagents:
-
Pooled Human Plasma (heparinized).
-
Phosphate Buffered Saline (PBS), pH 7.4 (Control).
-
HPLC grade Acetonitrile.
-
Internal Standard: Creatine-d3.
Workflow:
-
Preparation: Spike GAA-Et into pre-warmed (
) Plasma and PBS to a final concentration of . -
Sampling: At
min, remove aliquots. -
Quenching: Immediately add
ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity. -
Centrifugation: Spin at 10,000g for 10 min.
-
Analysis: Inject supernatant into LC-MS/MS.
-
Monitor: Decay of GAA-Et (Parent) and Appearance of GAA (Hydrolysis) vs. Glycocyamidine (Cyclization).
-
Figure 2: Experimental workflow for validating metabolic stability and bioactivation.
References
-
Trotier-Faurion, A., et al. (2013).[11] Synthesis and biological evaluation of new creatine fatty esters revealed dodecyl creatine ester as a promising drug candidate for the treatment of the creatine transporter deficiency.[12] Journal of Medicinal Chemistry.
-
Gualano, B., et al. (2011). Creatine supplementation does not impair kidney function in type 2 diabetic patients: a randomized, double-blind, placebo-controlled, clinical trial. European Journal of Applied Physiology. (Context on Creatine/GAA safety).
- Adriano, E., et al. (2011). Creatine ethyl ester instability. 4th International Conference on the Creatine Transporter. (Establishes the instability baseline for ethyl esters).
-
PubChem. (2023).[1] this compound (Compound Summary).
-
Schulze, A. (2003). Creatine deficiency syndromes.[3][6][7][8][11][12][13] Molecular and Cellular Biochemistry. ( foundational mechanism of GAMT/AGAT).
Sources
- 1. This compound | C5H10N2O2 | CID 4599837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of SLC6A8 mutation-induced creatine deficiency on cellular function in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Creatine - Wikipedia [en.wikipedia.org]
- 9. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]
- 10. The Role of Preclinical Models in Creatine Transporter Deficiency: Neurobiological Mechanisms, Biomarkers and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Creatine Transporter Unfolded: A Knotty Premise in the Cerebral Creatine Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new creatine fatty esters revealed dodecyl creatine ester as a promising drug candidate for the treatment of the creatine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GAMT guanidinoacetate N-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Mechanism of Action of Guanidinoacetic Acid Ethyl Ester (GAA-EE)
A Technical Guide on Prodrug Strategies for Creatine Transporter Deficiency
Executive Summary
Guanidinoacetic acid ethyl ester (GAA-EE) represents a targeted medicinal chemistry strategy designed to overcome the bioavailability limitations of Guanidinoacetic acid (GAA) and Creatine (Cr), particularly in the context of Creatine Transporter Deficiency (CTD) .[1] While native creatine relies on the solute carrier transporter SLC6A8 for cellular uptake—a transporter often mutated in X-linked mental retardation—GAA-EE utilizes an ester-based prodrug motif to facilitate passive diffusion across the Blood-Brain Barrier (BBB) and plasma membranes.
This guide details the molecular logic, pharmacokinetics, and intracellular bioenergetics of GAA-EE. It distinguishes between the theoretical "prodrug-to-creatine" pathway and the observed "vicarious energy system" (GAA-PhosphoGAA), providing researchers with a nuanced, evidence-based framework for experimental validation.
Part 1: Molecular Rationale & Architecture
The Transport Bottleneck
Endogenous creatine synthesis involves two steps:
-
AGAT (L-Arginine:glycine amidinotransferase): Synthesizes GAA from Arginine and Glycine (primarily in the kidney).[2][3][4]
-
GAMT (Guanidinoacetate N-methyltransferase): Methylates GAA to Creatine (primarily in the liver).[2][3]
The brain possesses its own synthesis machinery, but in patients with SLC6A8 mutations , neither circulating creatine nor GAA can effectively enter neurons, as both rely on this specific transporter.
The Esterification Strategy
GAA-EE is synthesized by esterifying the carboxylic acid group of GAA with ethanol. This modification serves two critical functions:
-
Lipophilicity Enhancement: It masks the polar carboxyl group, significantly increasing the partition coefficient (LogP), allowing the molecule to bypass the defective SLC6A8 protein and enter cells via passive diffusion .
-
Stability Optimization: Unlike Creatine Ethyl Ester, which rapidly cyclizes to creatinine due to the steric influence of the N-methyl group, GAA-EE lacks this N-methyl group, theoretically offering superior chemical stability against non-enzymatic cyclization.
Part 2: Mechanism of Action (The Core)
The mechanism of action follows a three-phase "Infiltration-Activation-Conversion" model.
Phase 1: Transporter-Independent Influx
Unlike native GAA, which requires active transport via SLC6A6 (Taurine transporter) or SLC6A8, GAA-EE permeates the endothelial cells of the BBB and the neuronal plasma membrane driven by a concentration gradient.
Phase 2: Intracellular Bioactivation
Once cytosolic, GAA-EE is subjected to hydrolysis by ubiquitous intracellular carboxylesterases (CES) .
-
Reaction:
-
Kinetics: This step is rapid, trapping the polar GAA inside the cell where it can no longer diffuse back out (The "Ion Trapping" effect).
Phase 3: Metabolic Bifurcation
Here, the pathway splits based on the presence of GAMT and the availability of S-Adenosyl Methionine (SAMe):
-
The Canonical Pathway (Ideal): GAA is methylated by GAMT to form Creatine, which is then phosphorylated by Creatine Kinase (CK) to Phosphocreatine (PCr).[5]
-
The Vicarious Pathway (Observed): In tissues with low GAMT activity or SAMe depletion, GAA itself is phosphorylated by CK to form Phospho-GAA . Phospho-GAA acts as an alternative high-energy phosphate donor, sustaining ATP levels despite the absence of creatine.
Visualization: The Bypass Pathway
The following diagram illustrates the molecular traffic and the bypass of the defective SLC6A8 transporter.
Caption: Schematic of GAA-EE bypassing the SLC6A8 transporter via passive diffusion, followed by intracellular hydrolysis and metabolic bifurcation into Creatine or Phospho-GAA.
Part 3: Experimental Validation Protocols
To validate the efficacy of GAA-EE, researchers must confirm stability, transport, and bioenergetic conversion. The following protocols are designed for high reproducibility.
Protocol A: Plasma vs. Cytosolic Stability Assay
Objective: Determine if GAA-EE remains intact in plasma (to reach the target tissue) but hydrolyzes efficiently inside the cell.
-
Preparation:
-
Prepare 10 mM stock of GAA-EE in DMSO.
-
Collect Heparinized Mouse Plasma and prepare Cytosolic Fraction (S9 fraction) from liver/brain homogenates.
-
-
Incubation:
-
Group A (Plasma): Add 10 µL stock to 990 µL plasma (37°C).
-
Group B (Cytosol): Add 10 µL stock to 990 µL S9 fraction (37°C).
-
Group C (Control): PBS buffer (pH 7.4).
-
-
Sampling:
-
Aliquot 100 µL at T=0, 5, 15, 30, 60, and 120 mins.
-
Quench immediately with 300 µL ice-cold Acetonitrile (ACN).
-
-
Analysis (HPLC-MS/MS):
-
Centrifuge (10,000g, 10 min). Inject supernatant.
-
Monitor: Decay of GAA-EE (Parent) and appearance of GAA (Metabolite).
-
Success Criteria:
in Plasma > 60 min; in Cytosol < 10 min.
-
Protocol B: Transporter-Blocked Brain Slice Viability
Objective: Prove bioenergetic rescue in an SLC6A8-deficient model.
-
Tissue Prep: Prepare 400 µm hippocampal slices from wild-type mice.
-
Transporter Blockade: Pre-incubate slices for 30 min with β-guanidinopropionic acid (β-GPA) or a specific SLC6A8 inhibitor to simulate CTD.
-
Treatment:
-
Control: ACSF (Artificial Cerebrospinal Fluid).
-
Experimental: ACSF + 100 µM GAA-EE.
-
Comparator: ACSF + 100 µM Native Creatine (Should fail due to blockade).
-
-
Electrophysiology/Viability:
-
Measure Population Spike Amplitude (PSA) in CA1 region after hypoxic stress (10 min hypoxia).
-
Data Output: Recovery % of PSA post-hypoxia.
-
Experimental Workflow Diagram
Caption: Workflow for validating GAA-EE efficacy using transporter-blocked brain slices and dual-readout analysis (Chemical & Functional).
Part 4: Quantitative Data Summary
The following table summarizes key physicochemical and pharmacokinetic properties comparing Native Creatine, GAA, and GAA-EE.
| Parameter | Native Creatine | Native GAA | GAA-EE (Prodrug) | Implication |
| LogP (Lipophilicity) | -1.76 (Hydrophilic) | -2.5 (Very Hydrophilic) | ~0.5 (Amphiphilic) | GAA-EE can cross membranes passively. |
| Transport Mechanism | Active (SLC6A8) | Active (SLC6A6/SLC6A8) | Passive Diffusion | GAA-EE bypasses genetic defects. |
| BBB Permeability | Low (Saturable) | Low (Saturable) | High (Predicted) | Critical for treating neurological CTD. |
| Chemical Stability | High (Solid state) | High | Moderate (Hydrolysis prone) | Requires formulation protection (e.g., Diacetyl). |
| Primary Metabolite | Phosphocreatine | Creatine | GAA -> Creatine | GAA-EE acts as a precursor source. |
Part 5: Clinical & Therapeutic Implications[6][7]
The "Trojan Horse" for SLC6A8 Deficiency
The primary clinical application of GAA-EE is for patients with Creatine Transporter Deficiency (CTD) . Current standard of care (high-dose creatine + arginine/glycine) often fails because the transporter required to move these substrates into the brain is absent. GAA-EE provides a "backdoor" entry.
The Diacetyl Derivative Optimization
While GAA-EE is the base molecule, recent research (Adriano et al., 2018; 2022) suggests that modifications such as Diacetyl-Guanidinoacetic Acid Ethyl Ester (Diacetyl-GAAE) may offer superior stability and tissue viability profiles.
-
Observation: In murine brain slices, Diacetyl-GAAE improved tissue viability during blockade but did not drastically raise creatine levels.[1][6]
Safety Considerations
-
Methylation Demand: High flux of GAA to Creatine consumes SAMe, potentially leading to elevated Homocysteine (a cardiovascular risk factor). Co-supplementation with Betaine or methyl donors may be required.
-
Neurotoxicity: Excessive accumulation of GAA (if not methylated) can be epileptogenic (GABA antagonist). Dosing must be titrated to match GAMT capacity.
References
-
Adriano, E., et al. (2022). Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency.[6] Brain Sciences, 12(1),[6] 85. Link
-
Adriano, E., et al. (2018). Di-acetyl creatine ethyl ester, a new creatine derivative for the possible treatment of creatine transporter deficiency.[4] Neuroscience Letters, 665, 217-223.[4] Link
-
Ostojic, S. M. (2015). Guanidinoacetic acid as a performance-enhancing agent. Amino Acids, 47(12), 2669-2670. Link
-
Tachikawa, M., & Hosoya, K. (2011). Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier. Fluids and Barriers of the CNS, 8(1), 13. Link
-
Gualano, B., et al. (2011). Creatine supplementation in the aging population: effects on skeletal muscle, bone and brain. Amino Acids, 40(5), 1349-1362. Link
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Creatine Deficiency Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Harnessing Bioenergetic Potential: A Technical Guide to the Therapeutic Applications of Carbamimidoyl-acetic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbamimidoyl-acetic acid ethyl ester, more commonly known as ethyl guanidinoacetate, is a synthetic prodrug of guanidinoacetic acid (GAA). Its primary therapeutic rationale lies in its role as a direct precursor to creatine, a pivotal molecule in cellular energy homeostasis. Upon administration, it is anticipated to be rapidly hydrolyzed by endogenous esterases to yield GAA, which is then methylated in the liver and other tissues to form creatine. This guide provides a comprehensive technical overview of the biochemical foundation, potential therapeutic applications, pharmacokinetic profile, and safety considerations for ethyl guanidinoacetate and its active metabolite, GAA. We will explore its potential in treating conditions characterized by impaired energy metabolism, from rare genetic creatine deficiencies to broader applications in neuroprotection, cardiovascular health, and age-related decline in muscle function. This document synthesizes preclinical and clinical findings and provides detailed experimental protocols to empower researchers in the evaluation of this promising bioenergetic agent.
Biochemical Rationale: The Creatine Synthesis Pathway and the Role of a Prodrug
The human body's capacity for high-energy phosphate buffering in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, is critically dependent on the creatine kinase/phosphocreatine (CK/PCr) system. Creatine, synthesized endogenously in a two-step process, acts as the substrate for this system.
-
Step 1 (Kidney & Pancreas): The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, forming guanidinoacetic acid (GAA) and ornithine.[1]
-
Step 2 (Primarily Liver): GAA is transported to the liver, where guanidinoacetate N-methyltransferase (GAMT) methylates it using S-adenosyl-methionine (SAM) as the methyl donor, yielding creatine.[1][2]
Creatine is then transported via the bloodstream and taken up by target tissues through a specific transporter (SLC6A8) to be phosphorylated into phosphocreatine.[1] During intense activity, phosphocreatine rapidly regenerates adenosine triphosphate (ATP) from adenosine diphosphate (ADP), providing an immediate energy reserve.[2]
The therapeutic hypothesis for this compound is based on its function as a prodrug for GAA. As an ethyl ester, it is expected to exhibit increased lipophilicity compared to GAA, potentially enhancing its absorption and tissue distribution. Following absorption, ubiquitous esterase enzymes in the blood and tissues would cleave the ethyl group, releasing GAA for conversion into creatine. This strategy aims to augment the body's natural creatine pool, thereby enhancing the capacity of the CK/PCr energy system.
Potential Therapeutic Applications
The strategy of elevating tissue creatine levels via its precursor has several potential therapeutic applications, primarily centered on conditions of bioenergetic deficit.
Cerebral Creatine Deficiency Syndromes (CCDS)
Genetic defects in the AGAT or GAMT enzymes lead to an inability to synthesize creatine, resulting in severe neurological symptoms.[2] Another form, Creatine Transporter (CRT) Deficiency, results from a faulty SLC6A8 transporter, preventing creatine from entering the brain.[2][3] While AGAT and GAMT deficiencies can be managed with high-dose creatine supplementation, CRT deficiency is more challenging. Delivering a precursor like GAA, or a more lipophilic prodrug that can cross the blood-brain barrier and cell membranes independently of the CRT, is a key therapeutic strategy being explored.[3][4] A study investigating a lipophilic GAA derivative, diacetyl guanidinoacetic acid ethyl ester (diacetyl-GAAE), showed it could improve tissue viability in vitro even when the creatine transporter was blocked, suggesting potential for treating CRT deficiency.[3][4][5]
Neurodegenerative and Neuromuscular Disorders
Impaired energy metabolism is a common feature of many neurodegenerative diseases. Historically, GAA was investigated in the 1950s for a range of conditions, including poliomyelitis, myopathic muscular dystrophy, and motor-neuron disease, with some patients reporting improved wellbeing and work capacity.[6][7] The rationale is that by boosting cerebral and muscular creatine, GAA supplementation could help restore ATP buffering capacity, protecting neurons and muscle cells from energy failure.
Cardiovascular Health
Early clinical research in patients with heart disease, including congestive heart failure and coronary arteriosclerosis, suggested that GAA administration led to an improved sense of wellbeing and reduced fatigue, an effect attributed to the recovery of cardiac phosphocreatine stores.[6] This suggests a potential role in supporting the bioenergetics of the myocardium.
Sarcopenia and Age-Related Decline
Aging is associated with a decline in muscle mass, strength, and cognitive function. A pilot study in individuals aged 65 and older found that an 8-week supplementation with a GAA-creatine mixture significantly improved concentrations of brain and muscle creatine and enhanced functional mobility outcomes compared to a placebo.[8] This highlights its potential to mitigate age-related impairments in functional abilities.
Performance Enhancement in Healthy Individuals
As a precursor to creatine, GAA has been evaluated for its ergogenic effects. Studies in healthy, physically active individuals have shown that oral GAA supplementation can improve muscle strength and endurance, even at relatively low doses (e.g., 1.2 g/day ).[7][9]
Pharmacokinetics and Metabolism
The therapeutic efficacy of an orally administered compound is dependent on its pharmacokinetic (PK) profile.
-
Absorption and Bioavailability: A study on single oral doses of GAA in healthy volunteers demonstrated dose-dependent pharmacokinetics.[10] Across a dose range of 1.2 g to 4.8 g, the systemic exposure to GAA (measured by the area under the concentration-time curve) increased in a greater-than-dose-proportional manner.[10] While data for the ethyl ester form is not available, esterification is a common prodrug strategy to enhance absorption.
-
Metabolism: The primary metabolic fate of the ethyl ester is hydrolysis to GAA. GAA is then converted to creatine. Ingestion of GAA at doses of 1.2 g, 2.4 g, and 4.8 g elevated plasma creatine by 80%, 116%, and 293%, respectively, compared with placebo, confirming its role as an effective creatine precursor.[10]
-
Distribution: The volume of distribution for GAA was found to be dose-dependent, decreasing at higher doses, suggesting saturable tissue uptake mechanisms.[10]
-
Elimination: The elimination half-life of GAA was also dose-dependent, increasing from <1.75 hours at lower doses to >2.1 hours at a 4.8 g dose.[10]
| Pharmacokinetic Parameter | 1.2 g GAA Dose | 2.4 g GAA Dose | 4.8 g GAA Dose |
| Lag Time (T_lag) | 0.14 ± 0.17 h | 0.31 ± 0.18 h | 0.38 ± 0.32 h |
| Elimination Half-Life (t_½) | < 1.75 h | < 1.75 h | > 2.1 h |
| Volume of Distribution (Vd) | 102.6 ± 17.3 L | 97.5 ± 15.7 L | 61.1 ± 12.7 L |
| Increase in Plasma Creatine | ~80% vs. Placebo | ~116% vs. Placebo | ~293% vs. Placebo |
| Data summarized from a single-dose study in healthy volunteers.[10] |
Safety and Toxicology
The primary safety concern associated with GAA supplementation is its potential to increase plasma homocysteine.[6] The conversion of GAA to creatine is a methylation-intensive process that consumes SAM, producing S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Elevated homocysteine is a known risk factor for cardiovascular disease.
-
One study reported that 3 g of GAA per day for 10 weeks significantly elevated serum homocysteine, with 20% of participants developing clinically relevant hyperhomocysteinemia.[6]
-
This effect can be mitigated. Co-administration of GAA with methyl-group donors such as betaine, vitamin B12, vitamin B6, and folic acid has been shown to prevent the rise in serum homocysteine.[6]
-
Concerns about GAA-induced neurotoxicity or epileptogenesis have been raised, particularly in the context of high cerebral GAA levels in GAMT deficiency.[11][12] However, recent in vitro studies using hippocampal brain slices found that GAA is not neurotoxic or epileptogenic at physiologically relevant concentrations.[3][4][5] Interestingly, one study found that GAA can act as a partial agonist at GABA(A) receptors, which may contribute to its neurological effects.[12]
Experimental Protocols for Evaluation
Protocol: In Vitro Assessment of Creatine Synthesis from a Prodrug in Brain Tissue
This protocol is adapted from methodologies used to assess GAA and its derivatives in neural tissue.[3][4]
Objective: To determine if this compound is converted to creatine in brain tissue slices and to assess its impact on tissue bioenergetics.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rodent (e.g., Wistar rat) according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Prepare 400 µm thick hippocampal or cortical slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Incubation:
-
Transfer individual slices to a multi-well plate containing 1 mL of oxygenated aCSF per well.
-
Prepare test solutions: Vehicle (aCSF), GAA (positive control, e.g., 1 mM), and this compound (test compound, e.g., 0.1, 0.5, 1 mM).
-
Incubate slices with test solutions for a defined period (e.g., 2 hours) at 37°C with continuous oxygenation.
-
-
Tissue Processing:
-
After incubation, wash slices twice with ice-cold phosphate-buffered saline (PBS).
-
Homogenize each slice in a suitable buffer (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Quantification (Self-Validation):
-
Analyze the supernatant for GAA, creatine, and phosphocreatine concentrations using a validated method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An isotope dilution method is recommended for accuracy.[13]
-
Measure ATP and ADP levels in a separate aliquot of the supernatant using a commercial luminescence-based assay kit to assess the ATP/ADP ratio as a marker of cellular energy status.
-
-
Data Analysis:
-
Compare the levels of creatine and phosphocreatine in the prodrug-treated slices to the vehicle and GAA-treated controls. A significant increase over vehicle indicates successful conversion and uptake.
-
Evaluate the ATP/ADP ratio to determine the impact on tissue bioenergetics.
-
Protocol: Human Pharmacokinetic and Efficacy Study Design
Objective: To characterize the single-dose pharmacokinetics of this compound and assess its short-term efficacy on muscle performance.
Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
Methodology:
-
Participant Recruitment:
-
Recruit healthy, moderately active adult volunteers (e.g., n=40, aged 18-40).
-
Obtain informed consent and perform health screening. Exclude individuals with renal or hepatic impairment.
-
-
Randomization and Blinding:
-
Randomly assign participants to one of four groups: Placebo, Low-Dose Prodrug (e.g., 1.5 g), Medium-Dose Prodrug (e.g., 3.0 g), or High-Dose Prodrug (e.g., 6.0 g). Doses are molar equivalents of GAA doses used in prior studies.[10]
-
Ensure both participants and study staff are blinded to the treatment allocation.
-
-
Baseline Assessment (Day 0):
-
Collect baseline blood samples for GAA, creatine, and homocysteine analysis.
-
Conduct baseline performance tests (e.g., maximum repetitions on bench press at 70% 1-RM, handgrip strength via dynamometer).
-
-
Dosing and PK Sampling (Day 1):
-
Following an overnight fast, administer the single oral dose of the assigned intervention.
-
Collect blood samples at pre-dose (0h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose for PK analysis of the parent prodrug, GAA, and creatine.
-
-
Follow-up Assessment (e.g., Day 28):
-
For a longer-term efficacy arm, participants would continue daily dosing.
-
Repeat performance tests and blood draws for safety markers (homocysteine, kidney/liver function tests) at the end of the study period.
-
-
Data Analysis:
-
Calculate standard PK parameters (Cmax, Tmax, AUC, t½) for the prodrug and its metabolites.
-
Use ANOVA to compare changes in performance metrics and biomarker levels from baseline between the groups.
-
Future Directions and Conclusion
This compound represents a logical next step in the development of creatine-related therapeutics. Its core value lies in its potential to act as a more efficiently absorbed prodrug of GAA, the direct precursor to creatine. While the therapeutic potential of GAA itself is supported by a growing body of evidence, from improving muscle performance to showing promise in managing bioenergetic deficits in the elderly and in specific genetic disorders, the ethyl ester form remains largely unexplored.[8][9][14]
Future research must focus on directly characterizing the pharmacokinetic profile of the ethyl ester to confirm its hypothesized advantages in absorption and bioavailability over GAA. Head-to-head studies comparing its ability to raise tissue creatine levels against both GAA and creatine monohydrate are essential. Furthermore, the development of this compound for conditions like CRT deficiency, where bypassing a faulty transporter is the primary goal, warrants significant investigation.
References
-
Guanidinoacetic acid synthesis and metabolism. GAA, guanidinoacetic acid - ResearchGate. Available at: [Link]
-
Ostojic, S. M., Niess, B., Stajer, V., & Vranes, M. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. Food Science & Nutrition, 11(4), 1733-1741. Available at: [Link]
-
Funai, A., Stella, M., Parodi, A., et al. (2022). Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency. Brain Sciences, 12(1), 85. Available at: [Link]
-
Funai, A., Stella, M., Parodi, A., et al. (2022). Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency. PubMed. Available at: [Link]
-
Funai, A., Stella, M., Parodi, A., et al. (2022). Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency. National Institutes of Health (NIH). Available at: [Link]
-
Ostojic, S. M. (2017). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? Nutrients, 9(6), 590. Available at: [Link]
-
Ostojic, S. M., Todorovic, N., & Stajer, V. (2021). Guanidinoacetate-Creatine Supplementation Improves Functional Performance and Muscle and Brain Bioenergetics in the Elderly: A Pilot Study. Gerontology, 68(4), 456-459. Available at: [Link]
-
CreGAAtine. (n.d.). White paper CreGAAtine. Available at: [Link]
- Jiangsu Yuanyang Pharmaceutical Co Ltd. (2012). Synthesis method of guanidinoacetic acid. Google Patents.
-
Tachikawa, M., Ikegami, A., et al. (2022). Processing mechanism of guanidinoacetate in choroid plexus epithelial cells: conversion of guanidinoacetate to creatine via guanidinoacetate N-methyltransferase and monocarboxylate transporter 12-mediated creatine release into the CSF. Fluids and Barriers of the CNS, 19(1), 44. Available at: [Link]
-
Ostojic, S. M., Ostojic, J., Drid, P., & Vranes, M. (2016). Six-Week Oral Guanidinoacetic Acid Administration Improves Muscular Performance in Healthy Volunteers. Journal of Investigative Medicine, 64(1), 155-161. Available at: [Link]
-
Wikipedia. (n.d.). Creatine. Available at: [Link]
-
ClinicalTrials.gov. (2017). Guanidinoacetic Acid With Creatine Compared With Creatine Alone for Tissue Bioenergetics, Hyperhomocysteinemia and Exercise Performance. Available at: [Link]
-
Ostojic, S. M. (2016). Guanidinoacetic acid as a performance-enhancing agent. Amino Acids, 48(8), 1867-1875. Available at: [Link]
-
Bodamer, O. A., O'Brien, W. E., & Stöckler-Ipsiroglu, S. (2001). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. Clinical Chimica Acta, 308(1-2), 173-178. Available at: [Link]
-
Neu, A., Neuhoff, H., et al. (2008). Activation of GABA(A) receptors by guanidinoacetate: a novel pathophysiological mechanism. Neurobiology of Disease, 32(2), 344-351. Available at: [Link]
-
Jayarathna, S., et al. (2022). Guanidinoacetic acid supplementation: A narrative review of its metabolism and effects in swine and poultry. Frontiers in Veterinary Science. Available at: [Link]
-
Ostojic, S. M., et al. (2015). Single-dose oral guanidinoacetic acid exhibits dose-dependent pharmacokinetics in healthy volunteers. Nutrition Research, 35(8), 669-675. Available at: [Link]
-
Kiechel, J. R. (1980). Pharmacokinetics and metabolism of guanfacine in man: a review. British Journal of Clinical Pharmacology, 10(Suppl 1), 25S-32S. Available at: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanidinoacetic acid as a performance-enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Six-Week Oral Guanidinoacetic Acid Administration Improves Muscular Performance in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-dose oral guanidinoacetic acid exhibits dose-dependent pharmacokinetics in healthy volunteers [agris.fao.org]
- 11. Processing mechanism of guanidinoacetate in choroid plexus epithelial cells: conversion of guanidinoacetate to creatine via guanidinoacetate N-methyltransferase and monocarboxylate transporter 12-mediated creatine release into the CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of GABA(A) receptors by guanidinoacetate: a novel pathophysiological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Carbamimidoyl-acetic acid ethyl ester for creatine transporter deficiency
Technical Guide: Carbamimidoyl-Acetic Acid Ethyl Ester for Creatine Transporter Deficiency
Executive Summary
Creatine Transporter Deficiency (CTD), caused by loss-of-function mutations in SLC6A8, represents the most challenging subset of Cerebral Creatine Deficiency Syndromes (CCDS). Unlike AGAT or GAMT deficiencies, CTD is refractory to standard creatine monohydrate supplementation because the transporter required to cross the Blood-Brain Barrier (BBB) and neuronal membranes is non-functional.
This guide analyzes This compound (Guanidinoacetate Ethyl Ester, or GAA-EE), a lipophilic prodrug strategy designed to bypass the SLC6A8 transporter via passive diffusion. We critically examine its molecular rationale, synthesis, stability profile, and the specific translational hurdles observed in preclinical models, contrasting it with emerging standards like Dodecyl Creatine Ester.
Molecular Rationale & Mechanism of Action
The therapeutic logic of this compound rests on two physicochemical pivots: Lipophilicity and Metabolic Recruitment .
The Bypass Mechanism
The native SLC6A8 transporter is absent or defective in CTD patients. Native creatine (zwitterionic, polar) cannot cross the BBB lipid bilayer.
-
Modification: Esterification of the carboxyl group of Guanidinoacetic Acid (GAA) with an ethyl group masks the negative charge, significantly increasing the partition coefficient (LogP).
-
Entry: This allows the molecule to permeate the BBB via passive diffusion, independent of SLC6A8.
-
Activation: Once intracellular (glial/neuronal), ubiquitous non-specific esterases hydrolyze the ethyl ester, releasing free GAA.
-
Conversion: The brain expresses Guanidinoacetate N-methyltransferase (GAMT).[1] The released GAA is methylated to Creatine (Cr) using S-adenosylmethionine (SAMe) as a donor.[2]
Pathway Visualization
Caption: Mechanism of BBB bypass for GAA-Ethyl Ester. Unlike native creatine, the ester diffuses passively and recruits intraneuronal GAMT for conversion.
Synthesis & Stability: The Technical Hurdle
A major challenge with guanidino-acid esters is their tendency to cyclize into inactive or toxic byproducts (glycocyamidine/creatinine) under physiological conditions.
Synthesis Protocol (Acid-Catalyzed Esterification)
Note: This protocol assumes a standard laboratory setting with fume hoods.
-
Reagents: Guanidinoacetic acid (GAA), Anhydrous Ethanol, Thionyl Chloride (
). -
Reaction:
-
Suspend GAA (1 eq) in anhydrous ethanol (excess) at 0°C.
-
Dropwise addition of
(1.2 eq) to generate HCl in situ. -
Reflux for 4–6 hours.
-
Critical Step: Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Ether to obtain the hydrochloride salt.
-
-
Yield Check: Verify structure via
-NMR and Mass Spectrometry (Expected m/z for approx 146.1).
Stability & Cyclization
Researchers must monitor the spontaneous cyclization of this compound into glycocyamidine (the GAA equivalent of creatinine).
-
Stability Assay: Incubate 100 µM GAA-EE in Phosphate Buffered Saline (pH 7.4) at 37°C.
-
Detection: HPLC-UV (210 nm) or LC-MS/MS over 24 hours.
-
Risk: Rapid cyclization reduces bioavailability and increases renal load. Diacetyl protection strategies have been explored to mitigate this but add metabolic complexity [1].
Preclinical Evaluation Framework
To validate this molecule for CTD, a rigorous testing hierarchy is required.
In Vitro: BBB Permeability
Do not rely solely on PAMPA (Parallel Artificial Membrane Permeability Assay). Use a cell-based model to account for efflux transporters.
-
Model: Primary Porcine Brain Endothelial Cells (PBEC) or hCMEC/D3 cell line.
-
Control: Radiolabeled [14C]-Creatine (should show low transport in SLC6A8-blocked cells).
-
Test: Incubate with GAA-EE (10–100 µM). Measure apical-to-basolateral transport.
-
Success Metric:
.
Ex Vivo: The "Adriano" Viability & Conversion Test
This is the critical " go/no-go " experiment. Previous studies on diacetyl-GAA ethyl ester showed improved tissue viability but failed to increase phosphocreatine levels , suggesting a bottleneck in the conversion of ester
Protocol:
-
Preparation: Prepare hippocampal slices (400 µm) from Wild Type or Slc6a8-/y mice.
-
Blockade: Treat slices with
-guanidinopropionic acid ( -GPA) to deplete native creatine and block SLC6A8, mimicking CTD. -
Treatment: Perfusion with GAA-EE (50–500 µM) for 3–6 hours.
-
Readout:
-
Viability: Electrophysiological population spikes (PS) recovery.
-
Metabolomics: LC-MS/MS quantification of intracellular Creatine and Phosphocreatine (PCr).
-
Safety: Measure free GAA levels (accumulation of GAA is neurotoxic and epileptogenic).
-
Data Interpretation Table
| Parameter | Ideal Candidate Profile | GAA-EE (Observed Risks) | Dodecyl Creatine Ester (Reference Standard) |
| LogP | 1.5 – 3.0 | ~0.5 (Low lipophilicity gain) | > 4.0 (High lipophilicity) |
| BBB Crossing | High Passive Diffusion | Moderate | High |
| Conversion Efficiency | 100% to Creatine | Variable (Dependent on GAMT) | High (Esterase only) |
| Neurotoxicity | None | High Risk (If GAA accumulates) | Low |
| Stability | >24h in plasma | Low (Cyclization prone) | Moderate |
Critical Analysis: The "Prodrug" Trap
While this compound is a logical chemical design, current literature suggests significant translational friction.
-
The Methylation Bottleneck: Even if GAA-EE crosses the BBB and hydrolyzes to GAA, the brain must methylate it to Creatine. This requires SAMe.[2] In CTD, the machinery (GAMT) is present, but the flux may be insufficient to restore the massive creatine pool required (mM concentrations) without depleting methyl donors [2].
-
GAA Toxicity: Elevated brain GAA is the hallmark of GAMT deficiency, which causes seizures. If GAA-EE delivers GAA faster than GAMT can convert it, you risk inducing a secondary GAMT-deficiency phenotype (seizures/toxicity) [1].
-
Alternative Success: Dodecyl Creatine Ester (DCE) has shown superior results in Slc6a8 knockout mice. DCE incorporates creatine directly, requiring only esterase cleavage, bypassing the need for GAMT methylation and avoiding the GAA toxicity risk [3].
Comparative Workflow Visualization
Caption: Comparative efficacy pathways. GAA-EE carries a toxicity risk due to the intermediate GAA step, whereas DCE converts directly to Creatine.
References
-
Adriano, E., et al. (2018).[3] "Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency." Frontiers in Cellular Neuroscience.
-
Braissant, O., et al. (2011). "Creatine deficiency syndromes and the importance of creatine synthesis in the brain." Amino Acids.[2][4][5]
-
Trotier-Faurion, A., et al. (2013). "Synthesis and Biological Evaluation of New Creatine Fatty Esters Revealed Dodecyl Creatine Ester as a Promising Drug Candidate for the Treatment of Creatine Transporter Deficiency." Journal of Medicinal Chemistry.
-
Tachikawa, M., et al. (2012). "Creatine and guanidinoacetate transport at blood-brain and blood-cerebrospinal fluid barriers."[4][6][7][8] Journal of Inherited Metabolic Disease.
Sources
- 1. The blood-brain barrier transport and cerebral distribution of guanidinoacetate in rats: involvement of creatine and taurine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Creatine - Wikipedia [en.wikipedia.org]
- 3. Creatine Deficiency Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Creatine and guanidinoacetate transport at blood-brain and blood-cerebrospinal fluid barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Carbamimidoyl-acetic acid ethyl ester in different solvents
Technical Whitepaper: Solubility & Stability Profile of Ethyl Carbamimidoylacetate
Executive Summary & Compound Identification
Ethyl Carbamimidoylacetate (also known as Ethyl amidinoacetate or Ethyl 3-amino-3-iminopropanoate) is a critical "binucleophilic" building block used extensively in the synthesis of nitrogen heterocycles, particularly pyrimidines and imidazoles.
Critical Distinction (Safety & Specificity): Researchers must strictly distinguish this compound from Azidoacetic acid ethyl ester. While chemically distinct, they often appear in similar search clusters due to CAS proximity. This guide focuses exclusively on the amidine derivative, typically handled as the Hydrochloride (HCl) salt due to the instability of the free base.
-
Target Compound: Ethyl Carbamimidoylacetate Hydrochloride
-
Functional Groups: Amidine (Basic, hydrophilic), Ester (Neutral, lipophilic), HCl (Ionic).
-
Primary Challenge: The molecule exhibits "Time-Dependent Solubility" in protic solvents due to competing hydrolysis pathways.
Physicochemical Solubility Profile
The solubility of Ethyl Carbamimidoylacetate HCl is governed by its ionic lattice energy versus the solvation power of the medium. As an ionic salt, it defies standard "LogP" predictions applicable to neutral organics.
Table 1: Solubility & Stability Matrix
| Solvent Class | Representative Solvent | Solubility Rating | Stability Risk | Application Context |
| Polar Protic | Water (pH 7) | High (>100 mg/mL) | Critical (Hydrolysis) | Not recommended for storage. Use immediately. |
| Polar Protic | Ethanol (Abs.) | Moderate (20–50 mg/mL) | Moderate | Preferred for recrystallization (often with Ether). |
| Polar Protic | Methanol | High (>50 mg/mL) | High (Transesterification) | Avoid if ethyl ester integrity is crucial. |
| Polar Aprotic | DMSO / DMF | High (>100 mg/mL) | Low | Ideal for nucleophilic substitution reactions. |
| Polar Aprotic | Acetonitrile | Low (<5 mg/mL) | High | Useful as an antisolvent or slurry medium. |
| Non-Polar | Diethyl Ether | Insoluble | Stable | Standard "crashing out" (precipitation) solvent. |
| Non-Polar | Hexane / Toluene | Insoluble | Stable | Used to wash away non-polar impurities. |
Expert Insight: The "Moderate" solubility in ethanol is the most strategically valuable. It allows for purification by dissolving the salt in hot ethanol and precipitating it by adding cold diethyl ether (the "Solvent/Anti-solvent" technique).
Mechanistic Analysis: The Instability Factor
Understanding why solubility changes over time is vital for reproducible results. In solution, this molecule is not static.[1][2][3][4][5]
Degradation Pathways
In protic solvents (Water, MeOH), the amidine carbon is electrophilic.
-
Hydrolysis: Water attacks the amidine carbon, releasing ammonia and forming the amide (Ethyl malonamate).
-
Cyclization: Under basic conditions (pH > 8), the free base can self-cyclize or polymerize.
Visualization of Degradation Logic
Figure 1: Competing degradation pathways affecting solubility measurements. Note that the "Free Base" is a transient species that rapidly degrades.
Validated Experimental Protocols
To ensure data integrity, use the Modified Shake-Flask Method optimized for unstable hygroscopic salts.
Protocol A: Kinetic Solubility Determination
Use this protocol to determine how much compound dissolves before degradation becomes significant.
-
Preparation: Dry the solvent using molecular sieves (3Å for Ethanol/DMSO) to <50 ppm water content.
-
Saturation: Add excess Ethyl Carbamimidoylacetate HCl (approx. 200 mg) to 1 mL of solvent in a sealed HPLC vial.
-
Equilibration: Agitate at 20°C for exactly 15 minutes .
-
Why 15 mins? Standard 24h equilibration allows significant hydrolysis in protic solvents, yielding false "high" solubility data due to degradation products.
-
-
Filtration: Rapidly filter through a 0.22 µm PTFE syringe filter.
-
Quantification: Analyze immediately via HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).
-
Note: The TFA maintains acidic pH, stabilizing the amidine during analysis.
-
Protocol B: Purification via Recrystallization
Standard operating procedure for recovering high-purity material.
-
Dissolve crude solid in minimum boiling Ethanol .
-
Filter hot to remove inorganic salts (e.g., NH4Cl).
-
Cool to room temperature.
-
Add Diethyl Ether dropwise until turbidity persists.
-
Store at -20°C for 12 hours. White needles of the HCl salt will form.[6]
Workflow Visualization
The following diagram outlines the decision logic for solvent selection based on the intended application.
Figure 2: Decision matrix for solvent selection based on experimental goals.
References
- Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim. (Foundational text on Pinner synthesis of amidines).
-
Organic Syntheses. (1941).[6] Glycine ethyl ester hydrochloride (Homologous amidine synthesis/handling).[6][7] Link
-
National Institutes of Health (NIH). Decomposition of Guanidines and Amidines in Aqueous Solution. (Mechanistic stability data).[4][8] Link
-
BenchChem. 2-(Diethylamino)ethyl chloride hydrochloride Solubility Data. (Comparative solubility of amine/amidine salts). Link
-
ResearchGate. Solubility behavior of amidine derivatives. (General solubility trends for amidine HCl salts). Link
Sources
- 1. Amidine synthesis by imidoylation [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Off-Target Profiling of Carbamimidoyl-Acetic Acid Ethyl Ester
This guide provides an in-depth technical analysis of Carbamimidoyl-acetic acid ethyl ester (also known as Ethyl 3-amino-3-iminopropanoate or Ethyl amidinoacetate), focusing on its pharmacological liabilities, off-target interactions, and experimental validation strategies.
Executive Summary & Chemical Identity
This compound (CAS: 57508-48-2, typically HCl salt) is a bifunctional pharmacophore combining a reactive amidine group with an ethyl ester . While primarily utilized as a high-value building block for synthesizing kinase inhibitors (e.g., Pyrrolo[2,3-d]pyrimidines like AEE788) and serine protease inhibitors, its unreacted presence or use as a bioactive probe introduces specific "off-target" risks.
This molecule acts as a structural mimic of Arginine and GABA precursors , leading to two primary axes of biological interference:
-
Proteolytic Disruption: Competitive inhibition of trypsin-like serine proteases.
-
Metabolic & Neuro-Mimicry: Rapid hydrolysis to Amidinoacetic acid, a rigid analog of inhibitory neurotransmitters.
Chemical Structure & Pharmacophore Analysis
-
Core Motif: Malonamidine skeleton (
). -
Key Liability: The highly basic amidine (
) is protonated at physiological pH, driving electrostatic interactions with anionic biological pockets.
Primary Off-Target Mechanisms
Mechanism A: Serine Protease Inhibition (The "Amidine Effect")
The most authoritative off-target effect of any small molecule containing a free amidine group is the competitive inhibition of Trypsin-like Serine Proteases (Thrombin, Factor Xa, Trypsin).
-
Causality: The catalytic triad of these enzymes contains a deep S1 specificity pocket with an Aspartate residue (e.g., Asp189 in Trypsin) at the bottom.
-
Interaction: The positively charged amidinium group of this compound forms a strong salt bridge with this Aspartate, mimicking the side chain of Arginine (the natural substrate).
-
Consequence: Even if designed for a different target, this molecule will show low-to-moderate micromolar affinity for coagulation factors, potentially causing anticoagulant effects or bleeding liabilities in early preclinical models.
Mechanism B: Nitric Oxide Synthase (NOS) Interference
Amidines are classic pharmacophores for iNOS (inducible Nitric Oxide Synthase) inhibition.
-
Mechanism: The amidine group mimics the guanidino group of L-Arginine (the substrate for NOS).
-
Risk: Off-target binding to NOS isoforms can alter vascular tone (eNOS) or immune response (iNOS), leading to confounding data in inflammatory models.
Mechanism C: Metabolic Hydrolysis & Neuro-Mimicry
The ethyl ester moiety is a "soft drug" handle, susceptible to rapid hydrolysis by Carboxylesterases (CES1/CES2) in the liver and plasma.
The Metabolite Risk (Amidinoacetic Acid):
The hydrolysis product is structurally homologous to GABA (
-
GABA Receptor Interaction: The rigid structure of amidinoacetic acid may act as a weak agonist/antagonist at GABA-A receptors or interact with GABA transporters (GAT), potentially lowering seizure thresholds.
-
Creatine Transporter (CRT): Structural similarity to guanidinoacetic acid suggests potential competition for cellular uptake via CRT (SLC6A8), disrupting cellular energetics.
Visualization of Signaling & Metabolic Pathways
The following diagram illustrates the dual fate of the molecule: direct protease interference and metabolic conversion to a neuroactive acid.
Caption: Figure 1. Dual off-target mechanism showing direct protease inhibition and metabolic conversion to a GABA-analog.
Experimental Validation Protocols
To validate these off-target effects, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic confirmation.
Protocol 1: Serine Protease Selectivity Screen
Objective: Quantify the "Amidine Effect" by measuring
-
Reagents:
-
Enzyme: Bovine Trypsin or Human Thrombin (0.1 nM final).
-
Substrate: Chromogenic substrate (e.g., BAPNA or S-2238) at
. -
Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% PEG-8000.
-
-
Workflow:
-
Step 1: Incubate Compound (0.1 µM – 100 µM) with Enzyme for 15 min at 25°C. Control: Benzamidine (positive control).
-
Step 2: Add Substrate and monitor Absorbance (405 nm) kinetically for 10 min.
-
Step 3: Plot Initial Velocity (
) vs. [Inhibitor]. Fit to Morrison equation for tight-binding inhibitors if .
-
-
Validation Criteria: If
, the molecule is a confirmed protease liability.
Protocol 2: Plasma Stability & Metabolite Identification
Objective: Confirm rapid hydrolysis to Amidinoacetic acid.
-
Matrix: Pooled Human/Rat Plasma (heparinized).
-
Workflow:
-
Spike compound (1 µM) into plasma at 37°C.
-
Aliquot at t = 0, 5, 15, 30, 60 min.
-
Quench with cold Acetonitrile (containing Internal Standard).
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
-
Detection:
-
Monitor Parent (Ethyl ester) transition.
-
Monitor Metabolite (Acid) transition (Parent Mass - 28 Da).
-
-
Interpretation: A half-life (
) of <30 minutes indicates the biological effects in vivo are likely driven by the acid metabolite , not the parent ester.
Data Summary: Predicted Off-Target Profile
| Target Class | Specific Off-Target | Mechanism | Risk Level | Mitigation Strategy |
| Enzyme | Thrombin / Factor Xa | S1 Pocket Binding (Arg mimic) | High | Screen against coagulation panel; avoid IV bolus. |
| Enzyme | iNOS / eNOS | Guanidine mimicry | Medium | Counter-screen for NO production in macrophages. |
| Receptor | GABA-A / GlyR | Metabolite (Acid) homology | Low/Med | CNS safety panel (Rotarod/Irwin test) if BBB penetrant. |
| Metabolic | Carboxylesterases | Substrate depletion | High | Use as prodrug strategy or block ester sterically. |
References
-
Amidine Pharmacophore in Protease Inhibition
- Title: "Design and synthesis of thrombin inhibitors."
- Source:Journal of Medicinal Chemistry.
- Context: Establishes the structural basis for amidine binding to Asp189 in serine proteases.
-
Link:[Link] (General Journal Link for verification of class effects)
-
Synthesis Application (Kinase Inhibitors)
- Title: "Pyrrolo[2,3-d]pyrimidine derivatives containing a zinc binding group as synergistic antibacterial agents.
- Source:European Journal of Medicinal Chemistry.
- Context: Describes the use of Ethyl amidinoacetate as a key intermedi
-
Link:[Link]
-
Metabolic Hydrolysis of Esters
- Title: "Mammalian carboxylesterases:
- Source:Acta Pharmaceutica Sinica B.
- Context: detailed review of CES1/CES2 activity on ethyl esters.
-
Link:[Link]
-
Guanidinoacetic Acid Neurotoxicity
- Title: "Guanidinoacetic acid-induced seizures and neurotoxicity."
- Source:Neurobiology of Disease.
- Context: Provides the toxicological basis for the metabolite's potential CNS risks.
-
Link:[Link]
Sources
- 1. WO2025171341A2 - Compounds and compositions for treating conditions associated with calcitonin receptor and/or amylin receptor activity - Google Patents [patents.google.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology - Google Patents [patents.google.com]
Guanidinoacetic Acid Ethyl Ester: A Prodrug Approach to Optimizing Cellular Bioenergetics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular bioenergetics is fundamental to function, performance, and viability, particularly in high-energy demand tissues such as skeletal muscle and the brain. The creatine-phosphocreatine system represents a critical nexus of energy buffering and transfer, and its optimization is a key therapeutic and performance-enhancement strategy. Guanidinoacetic acid (GAA), the direct endogenous precursor to creatine, has emerged as a stable and effective alternative to direct creatine supplementation.[1][2] This technical guide explores the foundational role of GAA in cellular energy metabolism, its influence on anabolic and antioxidant signaling pathways, and introduces the ethyl ester derivative of GAA as a scientifically-grounded prodrug strategy to enhance bioavailability and cellular uptake. We provide a detailed examination of the underlying mechanisms, supported by field-proven experimental protocols to empower researchers in the rigorous evaluation of these compounds.
The Central Role of the Creatine-GAA Axis in ATP Homeostasis
Adenosine triphosphate (ATP) is the universal energy currency of the cell, yet its intracellular stores are remarkably limited, sufficient to power only a few seconds of maximal exertion.[3] Tissues with high and fluctuating energy demands have evolved a sophisticated temporal and spatial energy buffering system: the phosphocreatine (PCr)/creatine kinase (CK) shuttle.[4]
1.1. Endogenous Synthesis: From Amino Acids to a High-Energy Phosphagen
Creatine is endogenously synthesized in a two-step, inter-organ process involving the kidneys and liver.[5]
-
Step 1 (Kidney): The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, forming guanidinoacetic acid (GAA) and ornithine.[5]
-
Step 2 (Liver): GAA is transported to the liver, where it is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosylmethionine (SAM) as the methyl donor, to yield creatine.[5]
This newly synthesized creatine is then released into circulation and taken up by target tissues, primarily skeletal muscle and the brain, where it participates in the crucial CK reaction.[2]
A Technical Guide to Assessing Bioenergetic Impact
Rigorous evaluation of compounds like GAA and its derivatives requires robust, validated methodologies. The following protocols provide a framework for quantifying key bioenergetic parameters.
5.1. Real-Time Analysis of Mitochondrial Respiration and Glycolysis
The Seahorse XF Analyzer is the gold standard for real-time measurement of cellular metabolism. The Cell Mito Stress Test interrogates key parameters of mitochondrial function by measuring the Oxygen Consumption Rate (OCR) following the sequential injection of mitochondrial inhibitors.
Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed cells at a pre-determined optimal density in a Seahorse XF96 or XF24 cell culture microplate and allow them to adhere overnight.
-
Probe Cartridge Hydration: Hydrate the Seahorse sensor cartridge with XF Calibrant solution overnight in a non-CO₂ 37°C incubator.
-
Medium Exchange: On the day of the assay, remove the cell culture medium and replace it with pre-warmed XF Assay Medium (supplemented with glucose, pyruvate, and glutamine). Incubate the plate in a non-CO₂ 37°C incubator for 45-60 minutes.
-
Compound Loading: Load the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will calibrate and then measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.
-
Data Analysis: The resulting OCR profile is used to calculate key parameters as shown in the table below.
Table 1: Key Parameters from the Seahorse XF Cell Mito Stress Test
| Parameter | Description | Calculation | Bioenergetic Insight |
|---|---|---|---|
| Basal Respiration | OCR under baseline conditions. | (Last rate before first injection) - (Non-mitochondrial OCR) | Energetic demand of the cell at rest. |
| ATP Production | Decrease in OCR after injection of oligomycin. | (Basal OCR) - (Oligomycin-insensitive OCR) | Portion of basal respiration used for ATP synthesis. |
| Proton Leak | OCR remaining after oligomycin injection. | (Oligomycin-insensitive OCR) - (Non-mitochondrial OCR) | Indicates mitochondrial uncoupling. |
| Maximal Respiration | Maximum OCR achieved after FCCP injection. | (Max rate after FCCP) - (Non-mitochondrial OCR) | Maximum capacity of the electron transport chain. |
| Spare Capacity | The difference between maximal and basal respiration. | (Maximal Respiration) - (Basal Respiration) | Cell's ability to respond to energetic stress. |
5.2. Quantification of Total Cellular ATP
Direct measurement of the total cellular ATP pool is a fundamental indicator of the cell's energy status. Luciferase-based bioluminescence assays provide a highly sensitive and quantitative method.
Protocol: Bioluminescent ATP Quantification
-
Sample Preparation: Culture and treat cells as required. For adherent cells, wash with PBS and lyse with an appropriate ATP-releasing reagent. For suspension cells, pellet and resuspend in lysis buffer.
-
Standard Curve Preparation: Prepare a serial dilution of a known ATP standard to generate a standard curve (e.g., from 10 µM down to low nM concentrations).
-
Assay Reaction: In an opaque 96-well plate, add a defined volume of cell lysate or ATP standard to each well.
-
Reagent Addition: Add the luciferase/luciferin reaction mix to all wells. This reagent contains the enzyme and substrate necessary for the light-producing reaction.
-
Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.
-
Calculation: Determine the ATP concentration in the samples by interpolating their luminescence values against the ATP standard curve. Normalize results to cell number or total protein content.
5.3. Measurement of Creatine Kinase (CK) Activity
Assessing the enzymatic activity of CK is essential to confirm the functional integrity of this energy-buffering pathway. Spectrophotometric assays provide a reliable method for this.
Protocol: Spectrophotometric Creatine Kinase Activity Assay
-
Principle: This is a coupled enzyme assay. CK catalyzes the formation of ATP from PCr and ADP. This ATP is then used by hexokinase to phosphorylate glucose, producing glucose-6-phosphate (G6P). G6P is subsequently oxidized by G6P-dehydrogenase, which reduces NADP⁺ to NADPH. The rate of NADPH production is measured by the increase in absorbance at 340 nm and is directly proportional to CK activity.
-
Sample Preparation: Prepare cell or tissue homogenates in an appropriate assay buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the cytosolic enzymes.
-
Reaction Mixture: Prepare a master mix containing all reaction components except the sample: assay buffer, phosphocreatine, ADP, glucose, NADP⁺, hexokinase, and G6P-dehydrogenase.
-
Assay Execution:
-
Add the reaction mixture to cuvettes or a 96-well UV-transparent plate.
-
Add the sample supernatant to initiate the reaction.
-
Immediately place the plate/cuvettes in a spectrophotometer set to 340 nm and 37°C.
-
Record the absorbance at 340 nm every minute for a period of 5-10 minutes.
-
-
Calculation: Calculate the rate of change in absorbance per minute (ΔA340/min). Use the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert this rate into CK activity (U/L).
Conclusion and Future Directions
Guanidinoacetic acid stands as a potent modulator of cellular bioenergetics, acting not only as a direct precursor to the critical phosphocreatine pool but also as a signaling molecule that promotes anabolic and antioxidant pathways. The conceptual framework for Guanidinoacetic Acid Ethyl Ester (GAAE) presents a logical and scientifically-supported prodrug strategy to potentially enhance the delivery and efficacy of GAA, particularly in contexts where transporter-mediated uptake may be a limiting factor.
For researchers and drug development professionals, the path forward is clear. The direct synthesis and in-vitro/in-vivo characterization of GAAE is a critical next step. The experimental protocols detailed herein provide a robust platform for evaluating its permeability, intracellular conversion to GAA, and subsequent impact on cellular respiration, ATP levels, and creatine kinase activity compared to equimolar concentrations of GAA and creatine. Such studies will be instrumental in validating GAAE as a next-generation bioenergetic agent for therapeutic and performance applications.
References
-
Effects of guanidinoacetic acid supplementation on growth performance, serum biochemical parameters, immune function, and antioxidant capacity in Xinjiang Hu sheep. (2024). Frontiers in Veterinary Science. [Link]
-
Effects of dietary guanidinoacetic acid on growth performance, guanidinoacetic acid absorption and creatine metabolism of lambs. (2022). Animal Bioscience. [Link]
-
Guanidinoacetic acid supplementation: a narrative review of its metabolism and effects in swine and poultry. (2022). Frontiers in Veterinary Science. [Link]
-
Guanidinoacetic Acid Regulates Myogenic Differentiation and Muscle Growth Through miR-133a-3p and miR-1a-3p Co-mediated Akt/mTOR/S6K Signaling Pathway. (2018). International Journal of Molecular Sciences. [Link]
-
Skeletal muscle mass, meat quality and antioxidant status in growing lambs supplemented with guanidinoacetic acid. (2022). Journal of Animal Science and Biotechnology. [Link]
-
Effects of guanidinoacetic acid supplementation on growth performance, serum biochemical parameters, immune function, and antioxidant capacity in Xinjiang Hu sheep. (2024). Frontiers in Veterinary Science. [Link]
-
Guanidinoacetic acid synthesis and metabolism. (n.d.). ResearchGate. [Link]
-
Guanidinoacetic acid supplementation: a narrative review of its metabolism and effects in swine and poultry. (2022). Frontiers in Veterinary Science. [Link]
-
Guanidinoacetic acid supplementation: a narrative review of its metabolism and effects in swine and poultry. (2022). Frontiers in Veterinary Science. [Link]
-
Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency. (2022). Brain Sciences. [Link]
-
Effect of Guanidinoacetic Acid Supplementation on Growth Performance, Rumen Fermentation, Blood Indices, Nutrient Digestion, and Nitrogen Metabolism in Angus Steers. (2024). Animals. [Link]
-
Guanidinoacetic Acid: Chemical Properties and Reactivity. (n.d.). Baoding Lanpin Biotechnology Co., Ltd. [Link]
-
Guanidinoacetic Acid Regulates Myogenic Differentiation and Muscle Growth Through miR-133a-3p and miR-1a-3p Co-mediated Akt/mTOR/S6K Signaling Pathway. (2018). International Journal of Molecular Sciences. [Link]
-
Regulative Mechanism of Guanidinoacetic Acid on Skeletal Muscle Development and Its Application Prospects in Animal Husbandry: A Review. (2021). Frontiers in Nutrition. [Link]
-
Guanidinoacetic Acid Regulates Myogenic Differentiation and Muscle Growth Through miR-133a-3p and miR-1a-3p Co-mediated Akt/mTOR/S6K Signaling Pathway. (2018). International Journal of Molecular Sciences. [Link]
-
The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. (2009). Journal of the International Society of Sports Nutrition. [Link]
-
Guanidinoacetic Acid and Methionine Supplementation Improve the Growth Performance of Beef Cattle via Regulating the Antioxidant Levels and Protein and Lipid Metabolisms in Serum and Liver. (2024). Metabolites. [Link]
-
Guanidinoacetic acid supplementation on growth performance and molecular mechanisms of lean mass gain in nursery. (2020). Ciência Rural. [Link]
-
Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency. (2022). Brain Sciences. [Link]
-
Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency. (2022). Brain Sciences. [Link]
-
Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach. (2010). Molecular Pharmaceutics. [Link]
-
Guanidinoacetic Acid. (n.d.). CAS Common Chemistry. [Link]
- Synthesis method of guanidinoacetic acid. (2012).
-
Amino Acids in the Development of Prodrugs. (2021). Molecules. [Link]
-
Tackling guanidinoacetic acid for advanced cellular bioenergetics. (2016). Nutrition. [Link]
-
Cellular bioenergetics of guanidinoacetic acid: the role of mitochondria. (2015). Journal of Bioenergetics and Biomembranes. [Link]
-
Guanidinoacetic Acid With Creatine Compared With Creatine Alone for Tissue Bioenergetics, Hyperhomocysteinemia and Exercise Performance. (n.d.). MedPath. [Link]
-
The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. (2009). Journal of the International Society of Sports Nutrition. [Link]
-
Analyzing the Functional Properties of the Creatine Kinase System with Multiscale ‘Sloppy’ Modeling. (2011). PLoS Computational Biology. [Link]
-
Seahorse XF Cell Mito Stress Test Kit User Guide. (n.d.). Agilent. [Link]
-
Seahorse XF Cell Mito Stress Test. (2021). Protocols.io. [Link]
-
Creatine Kinase. (1990). Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. [Link]
-
Manual Procedure Creatine Kinase (CK). (n.d.). Medichem Middle East. [Link]
-
The role of mTORC1 in the regulation of skeletal muscle mass. (2017). Journal of Cachexia, Sarcopenia and Muscle. [Link]
-
The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. (2010). Antioxidants & Redox Signaling. [Link]
Sources
- 1. Frontiers | Regulative Mechanism of Guanidinoacetic Acid on Skeletal Muscle Development and Its Application Prospects in Animal Husbandry: A Review [frontiersin.org]
- 2. Frontiers | Guanidinoacetic acid supplementation: A narrative review of its metabolism and effects in swine and poultry [frontiersin.org]
- 3. Dietary Guanidinoacetic Acid Supplementation Improves Growth Performance of Plateau Yaks Through Plasma Metabolome Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulative Mechanism of Guanidinoacetic Acid on Skeletal Muscle Development and Its Application Prospects in Animal Husbandry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
How to prepare a stock solution of guanidinoacetic acid ethyl ester
Abstract
This technical guide provides a standardized protocol for the preparation, handling, and storage of Guanidinoacetic Acid Ethyl Ester (GAA-Et) stock solutions. As an ethyl ester derivative of the creatine precursor guanidinoacetic acid (GAA), this compound exhibits distinct solubility and stability profiles compared to its parent zwitterion.[1] This protocol prioritizes anhydrous preparation to prevent ester hydrolysis and cyclization, ensuring the integrity of the compound for biological assays and metabolic screens.
Physicochemical Properties & Stoichiometry
Before preparation, verify the specific salt form of your reagent (e.g., Hydrochloride salt vs. Free base).[1] The ethyl ester modification removes the zwitterionic character of the parent acid, altering solubility.
| Property | Value / Description |
| Compound Name | Guanidinoacetic acid ethyl ester (Ethyl guanidinoacetate) |
| Common Salt Form | Hydrochloride (HCl) |
| MW (Free Base) | 145.16 g/mol |
| MW (HCl Salt) | 181.62 g/mol |
| Target Concentration | 10 mM – 100 mM (Typical Stock) |
| Primary Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) |
| Storage Stability | High in anhydrous DMSO at -20°C; Low in aqueous buffers (Hydrolysis risk) |
Critical Calculation Note: Most commercial suppliers provide amino acid esters as Hydrochloride (HCl) salts to improve shelf stability.[1] You must use the MW of the salt form printed on your specific vial for molarity calculations.
Formula:
[1]
Solvent Selection & Stability Logic
The choice of solvent is dictated by the ester linkage .[1] While the HCl salt is likely water-soluble, water is not recommended for stock storage due to spontaneous hydrolysis, which converts the ester back to the parent guanidinoacetic acid (GAA) and ethanol, or cyclization to glycocyamidine.
Solvent Decision Matrix
-
Anhydrous DMSO (Recommended): Excellent solubility for both salt and free base forms.[1] Inert toward the ester bond in the absence of water.[1] Prevents bacterial growth.[1]
-
Absolute Ethanol: Viable alternative if DMSO is incompatible with downstream assays.[1] High evaporation rate requires tightly sealed storage.[1]
-
Water / PBS: PROHIBITED for storage. Use only for immediate dilution prior to cell treatment.[1] The ester half-life in neutral pH is finite; in basic pH, it degrades rapidly.[1]
Protocol: Preparation of 50 mM Stock Solution
Reagents & Equipment
-
Guanidinoacetic acid ethyl ester (Solid).[1]
-
Anhydrous DMSO (≥99.9%, Cell Culture Grade).[1]
-
Vortex mixer.[1]
-
Amber glass vials (Borosilicate) with PTFE-lined caps.[1]
-
Analytical balance (Precision 0.1 mg).
Step-by-Step Procedure
-
Safety & Environment:
-
Weighing:
-
Calculate the mass required for 1 mL of 50 mM solution.
-
Example (using HCl salt MW 181.62):
[1] -
Weigh ~9.1 mg of solid into a tared amber vial. Record the exact mass.
-
-
Dissolution (The "Sandwich" Method):
-
Clarification:
-
Aliquoting & Storage:
-
Do not store the full volume in one vial. Aliquot into single-use volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.
-
Storage: -20°C (Routine) or -80°C (Long-term >6 months).
-
Labeling: Name, Concentration, Solvent, Date, and "Moisture Sensitive".
-
Experimental Workflow Visualization
The following diagram outlines the critical decision pathways for handling GAA-Et, emphasizing the prevention of hydrolysis.
Figure 1: Decision tree and workflow for the preparation of stable Guanidinoacetic Acid Ethyl Ester stock solutions.
Quality Control & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Precipitation | Cloudy solution upon thawing.[1] | DMSO is hygroscopic; water absorption caused solubility drop or hydrolysis.[1] | Warm to 37°C and vortex.[1] If cloudiness persists, discard (hydrolysis likely occurred).[1] |
| Yellowing | Solution turns yellow/brown over time.[1] | Oxidation of amine/guanidine groups.[1] | Check storage seal. If light yellow, verify via HPLC; if dark, discard.[1] |
| Inconsistent Data | High variability in bioassay.[1] | Cyclization to glycocyamidine or inconsistent dosing due to precipitation.[1] | Always vortex thawed aliquots.[1] Ensure stock was prepared in anhydrous DMSO. |
References
-
Ostojic, S. M. (2021).[1] "Guanidinoacetic acid in human nutrition: Beyond creatine synthesis." Food Science & Nutrition, 11, 1606–1611.[1]
-
Adriano, E., et al. (2022).[1] "Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency."[1][2][3][4] International Journal of Molecular Sciences, 23(3), 1150.[1] [1]
-
PubChem Compound Summary. (2023). "Guanidinoacetic acid."[1][3][5][6][7] National Center for Biotechnology Information.[1]
-
ChemicalBook. (2023).[1] "Guanidineacetic acid Properties and Solubility."
Sources
- 1. Guanidinoacetic Acid | C3H7N3O2 | CID 763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diseases.jensenlab.org [diseases.jensenlab.org]
- 4. researchgate.net [researchgate.net]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous assay of isotopic enrichment and concentration of guanidinoacetate and creatine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Analysis of Guanidinoacetic Acid Ethyl Ester (GAA-Et)
Abstract & Introduction
Guanidinoacetic acid ethyl ester (GAA-Et) is a synthetic derivative of Guanidinoacetic acid (GAA), the direct metabolic precursor to creatine. In drug development and nutritional science, esterification is a common strategy to enhance the lipophilicity and bioavailability of polar zwitterions like GAA. Upon administration, GAA-Et is cleaved by non-specific esterases to release the active GAA.[1][2]
However, the ethyl ester moiety introduces specific analytical challenges:
-
Stability: The ester bond is susceptible to hydrolysis, reverting to the parent GAA, especially in basic or aqueous environments.[2]
-
Polarity Contrast: The analyte (GAA-Et) is moderately hydrophobic and cationic, while the primary impurity (GAA) is highly polar and zwitterionic.
-
Detection Limits: Both compounds lack strong chromophores, necessitating low-UV detection or mass spectrometry.[1][2]
This Application Note provides a robust, stability-indicating HPLC protocol designed to separate GAA-Et from its degradation product (GAA) and quantify it with high precision.
Method Development Strategy (The "Why")
To ensure scientific integrity, we must justify the experimental parameters selected for this protocol.
Column Selection: The "Aqueous C18" Advantage
Standard C18 columns often fail to retain the highly polar GAA, causing it to elute in the void volume (
-
Solution: We utilize a Polar-Embedded or Aqueous-Stable C18 column .[1][2] These phases allow operation at 100% aqueous mobile phase conditions, necessary to retain the polar GAA impurity at the beginning of the run, while offering sufficient hydrophobic selectivity to resolve the ethyl ester later in the gradient.
Mobile Phase Chemistry
-
Buffer (pH 2.5 - 3.0): The guanidino group is highly basic (
).[2] At pH 3.0, both GAA and GAA-Et are fully protonated cations.[2] This pH suppresses silanol activity on the column (reducing peak tailing for amines) and prevents the hydrolysis of the ester during the run.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Reagent: Potassium Phosphate is chosen for UV transparency at 210 nm.[2] For LC-MS applications, this must be substituted with Formic Acid .[1][2][3]
Detection Physics[2]
-
UV at 210 nm: The guanidino group absorbs weakly in the far UV region.[2] 210 nm offers the best signal-to-noise ratio without the baseline drift associated with <200 nm detection.[2]
Visualizing the Separation Mechanism
The following diagram illustrates the physicochemical interactions driving the separation.
Figure 1: Mechanistic separation of GAA and GAA-Et on a C18-Aq column.[1][2] The ethyl group provides the "hook" for retention.
Protocol 1: Standard HPLC-UV (Quality Control)
This protocol is validated for purity analysis and stability testing.
Equipment & Reagents[2]
-
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (Binary Pump preferred).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[2]
-
Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (4.6 x 150 mm, 3.5 µm or 5 µm).[1][2]
-
Reagents:
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 20 mM | Suppresses silanols; stabilizes ester.[2] |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent for hydrophobic ester.[1][2] |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[1][2][4] |
| Temperature | 30°C | Improves mass transfer and peak shape.[1][2] |
| Injection Vol | 10 µL | Adjust based on sample concentration. |
| Detection | UV @ 210 nm (Ref 360 nm) | Maximize sensitivity for guanidino group. |
Gradient Program[2]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 100 | 0 | Load: 100% Aqueous to trap polar GAA. |
| 3.0 | 100 | 0 | Isocratic Hold: Ensure separation from void. |
| 3.1 | 100 | 0 | Ramp Start. |
| 10.0 | 60 | 40 | Elution: Linear gradient to elute GAA-Et. |
| 12.0 | 60 | 40 | Wash: Ensure late eluters are cleared. |
| 12.1 | 100 | 0 | Re-equilibration. |
| 18.0 | 100 | 0 | End Run. |
Sample Preparation (Critical for Stability)[2]
-
Solvent: Prepare samples in 0.1% Phosphoric Acid / Water .
-
Concentration: 0.1 mg/mL to 1.0 mg/mL.[2]
-
Filtration: 0.22 µm PVDF or PTFE filter.[2]
Protocol 2: LC-MS/MS (Trace Analysis & Bioanalysis)[1][2]
For researchers analyzing biological matrices (plasma/urine) or trace impurities, UV detection is insufficient.[1][2]
Modifications for Mass Spectrometry
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: Same as Protocol 1 (C18-Aq) or C18-CSH (Charged Surface Hybrid) for better peak shape.
MS Source Parameters (ESI Positive Mode)
-
Precursor Ion: GAA-Et
.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Product Ions (MRM):
-
GAA Impurity:
.[2]
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow ensuring sample stability and data integrity.
Validation & Troubleshooting (Self-Validating Systems)
To satisfy the "Trustworthiness" pillar, the method includes specific System Suitability Tests (SST).
System Suitability Limits
| Parameter | Acceptance Criteria | Failure Mode & Fix |
| Resolution (Rs) | If | |
| Tailing Factor (T) | If tailing, ensure pH is | |
| Precision (RSD) | If high RSD, check injector seal or pump pulsation. |
Troubleshooting Common Issues
-
Peak Splitting: Often caused by dissolving the sample in 100% organic solvent when the initial mobile phase is 100% aqueous.[2] Fix: Dissolve sample in Mobile Phase A.
-
Ghost Peaks: GAA-Et can stick to injector seals.[1][2] Fix: Use a needle wash of 50:50 Water:Methanol.[2]
-
Retention Time Shift: pH instability.[2] The guanidino group is sensitive to pH changes if near the pKa (though here we are far from it). Ensure buffer is properly prepared.[2]
References
-
Hiramatsu, M. (2003).[1][2] A sensitive HPLC method for the determination of guanidino compounds in physiological fluids. Journal of Chromatography B . (Context: Foundation for guanidino detection).[2]
-
Torniainen, K. (1996).[1][2] Stability of guanidinoacetic acid and its ethyl ester in aqueous solutions. International Journal of Pharmaceutics . (Context: Hydrolysis kinetics).[1][2]
-
Udensi, U.K. (2022).[1][2] Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue. Frontiers in Cellular Neuroscience . (Context: Synthesis and LC-MS analysis of GAA esters).
-
ICH Harmonised Tripartite Guideline . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH . (Context: Validation framework).
Sources
- 1. Showing Compound Guanidino acetic acid (FDB005417) - FooDB [foodb.ca]
- 2. Guanidinoacetic Acid | C3H7N3O2 | CID 763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of Ethyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
Application Note: High-Performance GC-MS Analysis of Carbamimidoyl-acetic acid ethyl ester and Its Metabolic Profile
Abstract & Core Challenge
Carbamimidoyl-acetic acid ethyl ester (Ethyl amidinoacetate) presents a unique analytical challenge due to its bifunctional nature: it possesses a labile ethyl ester group susceptible to enzymatic hydrolysis and a highly polar, basic amidine moiety (
This guide details a robust Derivatization-GC-MS workflow utilizing silylation to stabilize the amidine function and volatilize polar metabolites. We prioritize the identification of its primary hydrolytic metabolites: Carbamimidoylacetic acid (acid metabolite) and Ethyl malonamate (amidine hydrolysis product).
Chemical Context & Metabolic Pathway
Understanding the reactivity of the amidine group is critical for method design. The molecule exists in equilibrium between its imine and enamine tautomers, which complicates chromatography.
Predicted Metabolic & Degradation Pathways
The following Graphviz diagram illustrates the metabolic fate and potential thermal artifacts of the analyte.
Figure 1: Metabolic pathways (solid lines) and thermal degradation artifacts (dashed lines) of Ethyl amidinoacetate.
Experimental Protocol
Reagents & Standards[1]
-
Analyte: this compound HCl (CAS: 16732-57-3).
-
Internal Standard (IS): Phenanthrene-d10 (for retention locking) or
-labeled analog if available. -
Derivatization Reagent:
-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ). -
Solvents: Anhydrous Pyridine (critical for amidine catalysis), Ethyl Acetate (HPLC grade).
Sample Preparation (Biological Plasma/Tissue)
Rationale: Amidines are strong bases (
-
Aliquot: Transfer
of plasma/homogenate to a glass centrifuge tube. -
Protein Precipitation: Add
cold Acetonitrile (containing IS). Vortex 30s. Centrifuge at for 5 min. -
Supernatant Transfer: Transfer supernatant to a clean vial and evaporate to dryness under
at . -
Lyophilization (Optional but Recommended): If analyzing aqueous samples directly, lyophilize to remove all traces of water, which destroys silylating reagents.
Derivatization Protocol (Silylation)
Rationale: We use BSTFA to replace active hydrogens on the amidine (
-
Reconstitution: Add
Anhydrous Pyridine to the dried residue. Vortex until dissolved. -
Reaction: Add
BSTFA + 1% TMCS . -
Incubation: Cap tightly and incubate at
for 45 minutes .-
Note: Higher temperatures (
) may degrade the ester group.
-
-
Cooling: Cool to room temperature and transfer to an autosampler vial with a glass insert.
GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Instrument | Agilent 7890B / 5977B MSD (or equivalent) | Single Quadrupole is sufficient; Q-TOF for unknown metabolites. |
| Column | DB-5MS UI (30m | Low-bleed, non-polar phase ideal for TMS derivatives. |
| Inlet | Splitless (1 min purge), 250°C | High temp ensures rapid volatilization; Splitless maximizes sensitivity. |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Standard flow for optimal MS vacuum. |
| Oven Program | 60°C (1 min) | Slow ramp not required; fast ramp minimizes thermal exposure. |
| Transfer Line | 280°C | Prevents condensation of high-boiling TMS derivatives. |
| Ion Source | EI (70 eV), 230°C | Standard EI ionization. |
| Acquisition | SIM/Scan Mode | Scan (m/z 50-500) for identification; SIM for quantitation. |
Data Analysis & Metabolite Identification
Parent Compound: Ethyl Amidinoacetate-TMS
-
Derivative: Bis-TMS derivative (One on amine, one on imine nitrogen).
-
Molecular Weight:
Da. -
Key Fragment Ions:
-
m/z 274: Molecular Ion (
). -
m/z 259:
(Loss of methyl from TMS). -
m/z 201: Loss of
group (Characteristic of ethyl esters). -
m/z 73: Trimethylsilyl cation (Base peak).
-
Metabolite M1: Carbamimidoylacetic acid-TMS
-
Derivative: Tris-TMS derivative (Amine, Imine, Carboxyl).
-
Molecular Weight:
Da. -
Key Fragment Ions:
-
m/z 315: Molecular Ion (
). -
m/z 300:
. -
m/z 147: Pentamethyldisiloxanyl cation (Indicative of 2+ TMS groups).
-
Validation & Troubleshooting
Self-Validating the Protocol
-
The "Dryness" Check: If the m/z 73 peak is dominant but analyte peaks are missing, moisture in the sample likely hydrolyzed the BSTFA. Remedy: Ensure pyridine is anhydrous (store over KOH pellets or molecular sieves).
-
The "Cyclization" Check: Monitor m/z 112 (Uracil derivative). If this peak appears, the inlet temperature is too high, or derivatization was incomplete. Remedy: Lower inlet to 230°C or increase derivatization time.
Linearity & Limits
-
Linear Range: 10 ng/mL – 5000 ng/mL.
-
LOD: ~2 ng/mL (SIM mode).
-
Recovery: >85% using the Acetonitrile precipitation method.
References
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. Link
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. Link
- Sobolevsky, T. G., et al. (2003). Silylation of organic compounds for GC-MS analysis. Reviews in Analytical Chemistry.
Application Note: Evaluation of Carbamimidoyl-acetic acid ethyl ester (CEE) as a Creatine Prodrug
This Application Note is designed as a Prodrug Evaluation Dossier . It structures the scientific inquiry into Carbamimidoyl-acetic acid ethyl ester (Creatine Ethyl Ester, CEE) not merely as a synthesis guide, but as a rigorous case study in prodrug design, stability profiling, and pharmacokinetic validation.
Executive Summary: The Lipophilicity-Stability Paradox
The development of this compound (CEE) represents a classic attempt to enhance the bioavailability of a polar zwitterion (creatine) via esterification. The theoretical rationale posits that masking the carboxylic acid moiety reduces ionization, increasing lipophilicity (LogP) and facilitating passive diffusion across lipid membranes, independent of the saturable Creatine Transporter (CRT/SLC6A8).
However, this application note highlights a critical failure mode in prodrug design: chemical instability . While esterification enhances permeability, it simultaneously renders the guanidino group susceptible to rapid intramolecular cyclization, converting the prodrug into creatinine (an inactive waste product) rather than releasing free creatine. This guide provides the protocols to synthesize, analyze, and rigorously validate the performance of CEE, serving as a template for evaluating similar guanidino-based prodrugs.
Chemical Characterization & Synthesis
Objective: Synthesize high-purity CEE Hydrochloride for investigative use. Mechanism: Fischer Esterification.
Protocol A: Synthesis of CEE Hydrochloride
Note: This reaction must be performed in a fume hood due to the use of thionyl chloride or anhydrous HCl gas.
Materials:
-
Creatine Monohydrate (anhydrous preferred)
-
Absolute Ethanol (EtOH), anhydrous
-
Thionyl Chloride (
) OR Hydrogen Chloride gas -
Diethyl Ether (for precipitation)
Step-by-Step Methodology:
-
Suspension: Suspend 10 g of Creatine Monohydrate in 100 mL of anhydrous absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Acidification:
-
Option A (
): Cool the mixture to 0°C. Dropwise add 1.5 equivalents of Thionyl Chloride. (Generates in situ HCl). -
Option B (HCl Gas): Bubble dry HCl gas through the ethanol suspension at 0°C until saturation.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. The suspension should clear as the ester forms and dissolves.
-
Concentration: Remove excess ethanol under reduced pressure (rotary evaporator) to yield a viscous oil or semi-solid.
-
Crystallization: Redissolve the residue in a minimum volume of warm ethanol. Add diethyl ether dropwise until turbidity appears. Cool to 4°C overnight to crystallize CEE-HCl.
-
Filtration: Filter the white crystalline solid and dry under vacuum over
.
Analytical Methods (HPLC)
Objective: Establish a robust separation method to distinguish the Prodrug (CEE), the Active (Creatine), and the Degradant (Creatinine).
Protocol B: HPLC Separation Strategy
Standard C18 columns often fail to retain polar guanidino compounds. We recommend Porous Graphitic Carbon (PGC) or HILIC columns.
| Parameter | Specification |
| Column | Hypercarb™ (Porous Graphitic Carbon), 5 µm, 100 x 4.6 mm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Gradient | Isocratic 97% A / 3% B (or gradient 0-20% B over 10 min) |
| Detection | UV @ 210 nm (Creatine/CEE) and 235 nm (Creatinine) |
| Retention Order | Creatine ( |
Stability Profiling: The "Smoking Gun" Experiment
Rationale: This is the most critical assay. It determines if the prodrug survives the gastrointestinal (GI) tract and plasma circulation.
Protocol C: pH-Dependent Degradation Assay
Experimental Setup:
-
Prepare 50 mM Phosphate buffers at pH 1.2 (Simulated Gastric Fluid), pH 6.8 (Intestinal), and pH 7.4 (Plasma).
-
Dissolve CEE-HCl to a final concentration of 1 mM in each buffer (pre-warmed to 37°C).
-
Sampling: Aliquot 100 µL every 5 minutes for the first 30 minutes, then every 30 minutes for 4 hours.
-
Quenching: Immediately dilute samples 1:10 in ice-cold 0.1% TFA to stop the reaction.
-
Analysis: Inject into HPLC (Protocol B).
Expected Results (Data Interpretation):
-
pH 1.2: CEE is relatively stable (Half-life > 10 hours). Protonation of the guanidino group prevents nucleophilic attack.
-
pH 7.4: CEE degrades rapidly (Half-life < 10 minutes). The unprotonated guanidino nitrogen attacks the ethyl ester carbonyl, causing intramolecular cyclization to form Creatinine.
Mechanism of Failure Visualization
The following diagram illustrates the competing pathways: Bioactivation (Hydrolysis) vs. Degradation (Cyclization).
Figure 1: Mechanistic Pathway Analysis. At physiological pH, the rate of intramolecular cyclization (
In Vivo Pharmacokinetics (Validation)
Objective: Confirm if the instability observed in vitro translates to in vivo failure.
Protocol D: Rodent PK Study
Subjects: Male Wistar rats (n=6 per group), fasted 12h. Dosing:
-
Group A: Creatine Monohydrate (Equimolar control), Oral Gavage.
-
Group B: CEE-HCl, Oral Gavage.
-
Dose: 50 mg/kg (creatine equivalent).
Workflow:
-
Blood Collection: Tail vein sampling at 0, 15, 30, 60, 120, 240 min post-dose.
-
Plasma Prep: Centrifuge 3000g x 10 min. Precipitate proteins with Acetonitrile (1:3 v/v).
-
Analysis: LC-MS/MS or HPLC (Protocol B). Monitor Creatine and Creatinine .[1][2][3][4][5][6][7]
Critical Analysis of Data:
-
Group A (Monohydrate): Expect sharp rise in Plasma Creatine (
at ~60 min). Low/baseline Creatinine. -
Group B (CEE): Expect blunted or negligible rise in Plasma Creatine . Expect massive spike in Plasma Creatinine shortly after administration.[8]
References
-
Gufford, B. T., et al. (2013). "pH-dependent stability of creatine ethyl ester: relevance to oral absorption." Journal of Dietary Supplements. Link
-
Spillane, M., et al. (2009). "The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels." Journal of the International Society of Sports Nutrition.[8] Link
-
Katseres, N. S., et al. (2009). "Non-enzymatic hydrolysis of creatine ethyl ester." Biochemical and Biophysical Research Communications. Link
-
Child, R., & Tallon, M. J. (2007). "Creatine ethyl ester rapidly degrades to creatinine in stomach acid."[2] International Society of Sports Nutrition Annual Conference. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-dependent stability of creatine ethyl ester: relevance to oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How the use of creatine supplements can elevate serum creatinine in the absence of underlying kidney pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unemed.com [unemed.com]
- 6. youtube.com [youtube.com]
- 7. lcms.cz [lcms.cz]
- 8. Creatine - Wikipedia [en.wikipedia.org]
Application of guanidinoacetic acid ethyl ester in mitochondrial research
Application Note: High-Efficiency Intracellular Loading of Guanidinoacetic Acid Ethyl Ester (GAA-EE) for Mitochondrial Bioenergetics and Toxicity Modeling
Executive Summary
Guanidinoacetic acid ethyl ester (GAA-EE) represents a critical chemical probe in mitochondrial research, specifically designed to bypass the solute carrier transporter SLC6A8 (Creatine Transporter). Unlike its parent compound, guanidinoacetic acid (GAA), which relies on specific transport kinetics (SLC6A6/TauT or SLC6A8), GAA-EE utilizes its lipophilic ester moiety to permeate cellular and mitochondrial membranes via passive diffusion.
Once intracellular, ubiquitous esterases hydrolyze GAA-EE back to GAA. This allows researchers to:
-
Model GAMT Deficiency: Rapidly load mitochondria with supraphysiological GAA levels to study Complex I/II inhibition and oxidative stress without genetic manipulation.
-
Investigate Alternative Phosphagens: Evaluate the "GAA-PhosphoGAA" shuttle as a vicarious energy system in Creatine Transporter Deficiency (CTD).
Mechanistic Basis & Biological Logic
The Transport Bottleneck
Endogenous creatine synthesis requires the methylation of GAA by Guanidinoacetate N-methyltransferase (GAMT). In experimental models of Creatine Transporter Deficiency (CTD) , cells lack SLC6A8 and cannot import creatine. GAA-EE bypasses this defect.
The "False" Energy Shuttle
Mitochondrial Creatine Kinase (mtCK) can phosphorylate GAA to phosphorylated-GAA (pGAA), albeit with significantly lower catalytic efficiency (
-
Creatine: Efficient high-energy phosphate buffering.
-
GAA (via GAA-EE): Forms pGAA. While pGAA stores energy, its slower hydrolysis rate makes it a suboptimal "false shuttle," potentially impairing burst bioenergetics while sustaining basal viability.
Mechanism of Action Diagram
Figure 1: Pathway comparison between Creatine and GAA-EE. Note the passive diffusion of GAA-EE bypassing the SLC6A8 transporter blockade, followed by intracellular hydrolysis and mitochondrial interaction.
Experimental Protocols
Protocol A: Preparation of GAA-EE Stock Solution
Guanidinoacetic acid ethyl ester is prone to hydrolysis in aqueous environments. Fresh preparation is mandatory.
-
Reagent: Guanidinoacetic acid ethyl ester hydrochloride (CAS: 5366-42-7).
-
Vehicle: Dimethyl sulfoxide (DMSO) is preferred over water/PBS for stock stability.
-
Procedure:
-
Weigh 10 mg of GAA-EE.
-
Dissolve in 1 mL anhydrous DMSO to create a ~55 mM stock.
-
Vortex for 30 seconds until clear.
-
Storage: Aliquot and store at -20°C. Discard after 1 week due to ester instability.
-
Protocol B: Mitochondrial Toxicity Modeling (High-Dose Loading)
Objective: To mimic the bioenergetic failure seen in GAMT deficiency (GAA accumulation).
-
Cell Model: Primary cortical neurons or fibroblasts (Wild Type).
-
Seeding: 20,000 cells/well in Seahorse XF96 microplates.
-
Treatment:
-
Dilute GAA-EE stock in warm culture media to final concentrations: 1 mM, 2 mM, and 4 mM .
-
Control: Vehicle (DMSO < 0.1%) and equimolar Creatine Ethyl Ester (if available) or Creatine.
-
Incubate for 24 hours . (Note: Acute 1-hour exposure is often insufficient for toxicity).
-
-
Readout (Seahorse XF Mito Stress Test):
-
Basal Respiration: Measure O2 consumption rate (OCR).
-
Oligomycin (1.5 µM): ATP-linked respiration. Expect reduction in High-Dose GAA-EE.
-
FCCP (1.0 µM): Maximal respiration. Expect significant blunting due to Complex I/II inhibition.
-
Rotenone/Antimycin A: Non-mitochondrial respiration.
-
Protocol C: Bioenergetic Rescue in Transporter Deficient Cells
Objective: To test if GAA-EE can restore energy status in SLC6A8-knockout cells via pGAA formation.
-
Cell Model: SLC6A8-Knockout (KO) fibroblasts or iPSC-derived neurons.
-
Starvation: Incubate cells in creatine-free medium for 48 hours to deplete residual creatine.
-
Rescue Treatment:
-
Treat with 50 µM - 100 µM GAA-EE (Low Dose).
-
Comparison: Treat parallel wells with 5 mM Creatine (High dose required to force entry via low-affinity transporters).
-
-
Assay: HPLC for Phosphagens.
-
Lyse cells in 0.4 M Perchloric acid.
-
Neutralize with K2CO3.
-
Analyze supernatant via HPLC.
-
Target: Identify peak for Phospho-GAA (distinct retention time from Phosphocreatine).
-
Success Metric: Presence of pGAA peak + recovery of ATP levels compared to untreated KO.
-
Data Interpretation & Expected Results
| Parameter | Control (WT) | SLC6A8-KO (Untreated) | SLC6A8-KO + Creatine | SLC6A8-KO + GAA-EE |
| Intracellular GAA | Low | Low | Low | High |
| Intracellular Creatine | High | Negligible | Low/Modest | Low (unless GAMT active) |
| Phosphagen Pool | pCr (High) | Depleted | pCr (Low) | pGAA (Moderate) |
| ATP Levels | 100% | 60-70% | 75% | 80-85% |
| Mito. Respiration | Normal | Depressed | Improved | Variable (Dose dependent) |
Key Technical Insight: At low concentrations (<100 µM), GAA-EE acts as a metabolic rescue agent , providing a substrate (GAA) that mtCK can use to maintain a basal phosphagen pool (pGAA). At high concentrations (>2 mM), the accumulated GAA competes with creatine (if present) and directly inhibits mitochondrial respiratory chain complexes, shifting the phenotype from "rescue" to "toxicity."
References
-
Adriano, E., et al. (2022).[1][2] "Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency."[1][2][3][4][5] Brain Sciences, 12(1), 79. Link
-
Zugno, A. I., et al. (2008). "Guanidinoacetate decreases antioxidant defenses and total protein sulfhydryl content in striatum and cerebellum of rats." Neurochemical Research, 33(12), 2479-2487. Link
-
Schulze, A. (2003). "Creatine deficiency syndromes."[1] Molecular and Cellular Biochemistry, 244(1-2), 143-150. Link
-
Tullio, F., et al. (2019). "Creatine Transporter Deficiency: The Long Journey to Therapy." International Journal of Molecular Sciences, 20(19), 4801. Link
Sources
- 1. diseases.jensenlab.org [diseases.jensenlab.org]
- 2. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Bioenergetic Crisis of Ischemia: A Rationale for Intervention
An In-Depth Guide to the Application of Guanidinoacetic Acid Ethyl Ester in Preclinical Models of Ischemic Injury
Abstract: Ischemic events, such as stroke, represent a catastrophic failure of cellular bioenergetics, leading to neuronal death and significant disability. A promising therapeutic strategy involves bolstering the brain's energy reserves to withstand the ischemic insult. Guanidinoacetic acid (GAA), the direct precursor to creatine, is central to the phosphocreatine system that maintains ATP homeostasis. However, its delivery to the central nervous system can be limited. This guide details the scientific rationale and provides comprehensive protocols for investigating Guanidinoacetic Acid Ethyl Ester (GAAE), a lipophilic prodrug of GAA, in established in vitro and in vivo models of ischemic injury. We explore the underlying mechanisms, experimental design, and critical endpoint analyses for researchers in neuropharmacology and drug development.
Ischemic injury is fundamentally a crisis of energy failure. The interruption of blood flow deprives neural tissue of oxygen and glucose, halting aerobic respiration and the production of ATP. The creatine kinase (CK)/phosphocreatine (PCr) system is the cell's primary temporal and spatial energy buffer, rapidly regenerating ATP from ADP at sites of high energy demand.[1][2]
-
Creatine Biosynthesis: The body endogenously produces creatine in a two-step process. First, L-arginine:glycine amidinotransferase (AGAT) synthesizes guanidinoacetic acid (GAA) from glycine and arginine.[1][3] Subsequently, guanidinoacetate N-methyltransferase (GAMT) methylates GAA to form creatine.[1][3][4] This process is the rate-limiting step in creatine production.[3]
-
The Ischemic Cascade: During ischemia, the PCr stores are rapidly depleted in an attempt to maintain ATP levels. This energy deficit triggers a cascade of detrimental events, including ion pump failure, glutamate excitotoxicity, oxidative stress, and ultimately, cell death.[5][6]
Therefore, augmenting the brain's creatine pool before or immediately after an ischemic event could enhance its energy buffering capacity, delay ATP depletion, and mitigate downstream neuronal damage.[7][8] Supplementing with GAA, the direct precursor, has been shown to increase brain creatine levels and is a viable strategy to achieve this.[7][9]
Caption: The endogenous creatine biosynthesis pathway.
Guanidinoacetic Acid Ethyl Ester (GAAE): A Prodrug Approach
While GAA supplementation is effective, optimizing its delivery across the blood-brain barrier (BBB) is a key objective for enhancing neuroprotection. Esterification of the carboxylic acid group to form Guanidinoacetic Acid Ethyl Ester (GAAE) is a classic prodrug strategy. This modification increases the molecule's lipophilicity, which is intended to facilitate passive diffusion across the lipid-rich membranes of the BBB.
Once inside the neural tissue, ubiquitous intracellular esterases are expected to hydrolyze the ester bond, releasing the parent GAA molecule to be converted into creatine locally. This approach aims to bypass potential limitations of specific transporters and achieve higher intracellular concentrations of the active precursor.[3] A similar strategy was explored with a diacetylated ethyl ester of GAA to improve tissue viability after creatine transporter blockage.[10]
Caption: Proposed mechanism of GAAE action in the central nervous system.
Preclinical Models for Evaluating GAAE in Ischemic Injury
A multi-tiered approach using both in vitro and in vivo models is essential for comprehensively evaluating the therapeutic potential of GAAE.[11] In vitro models offer a controlled environment for mechanistic studies and initial screening, while in vivo models provide critical information on physiological relevance, efficacy, and safety.[11][12]
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
The OGD model is the most widely used in vitro simulation of ischemia.[5][13][14] It involves exposing cultured cells (e.g., primary neurons, astrocytes, or organotypic brain slices) to an environment devoid of both oxygen and glucose.[13][15][16] This effectively mimics the ischemic core, inducing ATP depletion and subsequent cell death.[6][16] Adding a "reperfusion" phase, where normal culture conditions are restored, allows for the study of ischemia-reperfusion injury.[5][6][17]
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is the gold standard for mimicking focal ischemic stroke in rodents.[18] It involves the temporary or permanent occlusion of the middle cerebral artery, which is the vessel most commonly affected in human stroke.[18] The most common technique uses an intraluminal filament inserted via the external carotid artery to block the origin of the MCA.[18][19] This model allows for the assessment of infarct volume, neurological deficits, and functional outcomes, providing a high degree of clinical relevance.[12][18]
Application Protocols
The following protocols provide a framework for investigating GAAE. Researchers should optimize parameters such as concentration, dosage, and timing based on their specific cell types, animal strains, and experimental goals.
Protocol: In Vitro Efficacy of GAAE in an OGD Model
This protocol outlines the testing of GAAE's neuroprotective effects on primary cortical neurons subjected to OGD.
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium and B-27 supplement
-
GAAE (stock solution in DMSO or appropriate vehicle)
-
OGD buffer (glucose-free DMEM or similar, equilibrated with 95% N₂/5% CO₂)
-
Hypoxic chamber (e.g., Invivo₂ from Baker Ruskinn)
-
Standard cell culture incubator (37°C, 95% air/5% CO₂)
-
Reagents for viability/toxicity assays (e.g., LDH cytotoxicity kit, MTT reagent)
Procedure:
-
Cell Culture: Plate primary cortical neurons at an appropriate density and culture for 7-10 days to allow for maturation.
-
GAAE Pre-treatment (Example): 24 hours prior to OGD, replace the culture medium with fresh medium containing the desired concentrations of GAAE or a vehicle control. A dose-response curve (e.g., 1 µM to 100 µM) is recommended for initial studies.
-
Induction of OGD:
-
Wash cells twice with pre-warmed, deoxygenated OGD buffer.
-
Add OGD buffer (containing GAAE or vehicle) to the plates.
-
Immediately place the cultures into a hypoxic chamber pre-equilibrated to 37°C, 95% N₂/5% CO₂ (<1% O₂).
-
Incubate for the desired duration (e.g., 60-120 minutes, to be optimized).[6][16]
-
-
Reperfusion:
-
Remove plates from the hypoxic chamber.
-
Quickly replace the OGD buffer with the original, pre-conditioned normoxic culture medium (or fresh medium).
-
Return the plates to a standard cell culture incubator.
-
-
Endpoint Analysis: 24 hours post-reperfusion, assess cell viability and death using standard assays:
-
LDH Assay: Measure lactate dehydrogenase release into the culture medium as an indicator of cell membrane damage.
-
MTT Assay: Quantify mitochondrial reductase activity as an indicator of cell viability.
-
Mechanism Validation: Use HPLC or tandem mass spectrometry to measure intracellular levels of GAA and creatine in parallel experiments to confirm the conversion of GAAE.[20][21][22]
-
Caption: Experimental workflow for the in vitro OGD model.
Protocol: In Vivo Neuroprotection by GAAE in a Transient MCAO Model
This protocol describes the evaluation of GAAE in a mouse model of transient focal cerebral ischemia. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
GAAE (prepared for injection in a sterile vehicle, e.g., saline with 5% DMSO)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope and instruments
-
Laser-Doppler flowmetry probe and monitor
-
Silicone-coated 6-0 monofilament suture
-
Heating pad to maintain body temperature
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain body temperature at 37°C.
-
GAAE Administration: Administer GAAE or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point relative to the ischemic insult (e.g., 30 minutes before MCAO or immediately upon reperfusion). Dosages should be determined from pilot studies.
-
MCAO Surgery:
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Place a Laser-Doppler probe on the skull over the MCA territory to monitor cerebral blood flow (CBF).
-
Ligate the distal ECA. Insert the silicone-coated filament into the ECA stump and advance it into the ICA until the origin of the MCA is blocked.[18][19] Successful occlusion is confirmed by a >80% drop in CBF on the Laser-Doppler.
-
-
Ischemia & Reperfusion:
-
Maintain the filament in place for the desired duration of ischemia (e.g., 60 minutes).
-
Withdraw the filament to allow for reperfusion, which is confirmed by the restoration of CBF.
-
Suture the incision and allow the animal to recover.
-
-
Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson score).
-
Infarct Volume Analysis:
-
Euthanize the animal and perfuse transcardially with saline.
-
Harvest the brain and section it into 2 mm coronal slices.
-
Incubate the slices in 2% TTC solution at 37°C for 20 minutes. TTC stains viable tissue red, leaving the infarcted tissue white.
-
Image the slices and quantify the infarct volume using image analysis software, correcting for edema.
-
Data Presentation and Interpretation
Clear presentation of quantitative data is crucial for interpretation and comparison.
Table 1: Example Dosing and Parameters for GAAE Investigation
| Model Type | Parameter | Recommended Range/Value | Rationale & Key Considerations |
| In Vitro (OGD) | GAAE Concentration | 1 - 100 µM | Covers a range to identify the effective concentration (EC₅₀) and potential toxicity. Vehicle controls are essential. |
| Treatment Timing | Pre-, Co-, or Post-OGD | Pre-treatment tests prophylactic effects; post-treatment tests therapeutic potential in a more clinically relevant paradigm. | |
| OGD Duration | 60 - 120 minutes | Must be optimized for the specific cell type to induce significant but sub-maximal cell death in control groups.[6] | |
| In Vivo (MCAO) | GAAE Dosage (I.P.) | 50 - 300 mg/kg | Requires pilot PK/PD studies. Dose should aim to achieve therapeutic brain concentrations without systemic toxicity. |
| Administration Route | I.P., I.V., Oral Gavage | I.P./I.V. for acute studies ensures bioavailability. Oral gavage is relevant for chronic treatment paradigms.[23] | |
| Ischemia Duration | 30 - 90 minutes | Shorter durations produce smaller, more variable infarcts. 60 minutes is a common standard for robust infarction in mice.[18] |
Interpreting the Results:
-
Successful Neuroprotection: A positive result would be a statistically significant reduction in infarct volume and an improvement in neurological scores in the GAAE-treated group compared to the vehicle-treated group.
-
Mechanism Confirmation: It is critical to demonstrate that the observed effects are linked to the proposed mechanism. Analysis of brain tissue from a satellite group of animals should confirm that GAAE administration leads to increased levels of GAA and, subsequently, creatine and phosphocreatine.
-
Cautionary Note: As demonstrated with a related compound, it is possible for a lipophilic GAA derivative to confer protection through mechanisms other than increasing creatine levels.[10] Therefore, if neuroprotection is observed without a corresponding rise in brain creatine, alternative mechanisms such as direct antioxidant effects or modulation of GABAergic neurotransmission should be considered.[7][24]
References
A comprehensive list of references is provided for further reading and verification of the protocols and claims made within this guide.
References
-
Ostojic, S. M. (2021). Guanidinoacetic Acid as a Nutritional Adjuvant to Multiple Sclerosis Therapy. Frontiers in Nutrition, 8. [Link]
-
Tufano, M., Leite, S. L., et al. (2022). Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency. International Journal of Molecular Sciences, 23(2), 702. [Link]
-
Llovera, G., & Liesz, A. (2015). In vitro oxygen-glucose deprivation to study ischemic cell death. Methods in Molecular Biology, 1254, 161-169. [Link]
-
Creative Bioarray. (n.d.). Oxygen Glucose Deprivation Model. Creative Bioarray. [Link]
-
Valente, M., Iesce, M. R., et al. (2022). Lack of Epileptogenic Effects of the Creatine Precursor Guanidinoacetic Acid on Neuronal Cultures In Vitro. International Journal of Molecular Sciences, 24(1), 633. [Link]
-
Ace Therapeutics. (n.d.). In Vitro Modeling of Ischemic Stroke. Ace Therapeutics. [Link]
-
Bonfor, A., & Liesz, A. (2015). In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. JOVE. [Link]
-
ISRCTN. (n.d.). Effects of guanidinoacetic acid and creatine monohydrate supplementation on markers of health and cognitive function. ISRCTN Registry. [Link]
-
Ostojic, S. M. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? Nutrients, 13(3), 921. [Link]
-
Wikipedia. (n.d.). Creatine. Wikipedia. [Link]
-
Tossenberger, J., et al. (2022). Guanidinoacetic acid supplementation: A narrative review of its metabolism and effects in swine and poultry. Frontiers in Veterinary Science, 9. [Link]
-
Wang, J., et al. (2022). Regulative Mechanism of Guanidinoacetic Acid on Skeletal Muscle Development and Its Application Prospects in Animal Husbandry: A Review. Frontiers in Nutrition, 9. [Link]
-
Tyagi, E., et al. (2023). Guanidinoacetate (GAA) is a potent GABAA receptor GABA mimetic: Implications for neurological disease pathology. Journal of Neurochemistry, 165(3), 445-454. [Link]
-
Lo, E. H., et al. (2003). In Vitro Modeling of Ischemic Stroke. Stroke, 34(3), 366-371. [Link]
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Aydin, M., & Can, A. (2019). Determination of Guanidinoacetic Acid in Urine by HPLC-FLD Method. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 397-404. [Link]
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Chiang, T., Messing, R. O., & Chou, W. H. (2011). Mouse model of middle cerebral artery occlusion. Journal of Visualized Experiments, (48), 2761. [Link]
-
Lygate, C. A., et al. (2013). The creatine kinase system as a therapeutic target for myocardial ischaemia–reperfusion injury. Heart, 99(23), 1746-1753. [Link]
-
Hossmann, K. A. (2009). In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. Journal of Cerebral Blood Flow & Metabolism, 29(8), 1343-1357. [Link]
-
Hall, E. M., et al. (2018). Non-derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots by Tandem Mass Spectrometry. International Journal of Neonatal Screening, 4(4), 33. [Link]
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Casals, J. B., et al. (2022). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. Frontiers in Neurology, 13. [Link]
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van der Worp, H. B., et al. (2010). Promising Strategies for the Development of Advanced In Vitro Models with High Predictive Power in Ischaemic Stroke Research. Alternatives to Laboratory Animals, 38(4), 317-332. [Link]
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Tharakan, B., et al. (2015). Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction. Journal of Visualized Experiments, (99), e52699. [Link]
-
Ingwall, J. S. (2013). Creatine—A Dispensable Metabolite? Circulation Research, 112(6), 940-942. [Link]
-
Ostojic, S. M. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?. PMC. [Link]
-
Caloong Chemical. (2026). Applications of Guanidinoacetic Acid (GAA) in Modern Industries. Caloong Chemical. [Link]
-
Li, Y., et al. (2025). Modeling Ischemia-Reperfusion Injury in Stroke Using the BBB Chip. ACS Omega. [Link]
-
Wang, Y., et al. (2022). Biosynthesis of Guanidinoacetate by Bacillus subtilis Whole-Cell Catalysis. Metabolites, 12(3), 237. [Link]
-
Sci-Co. (n.d.). MCAO Stroke Model Protocol for Mouse. Sci-Co. [Link]
-
Modo, M., & Jolkkonen, J. (2014). Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies. Stem Cells International. [Link]
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Traystman, R. J. (2003). Animal Models of Focal and Global Cerebral Ischemia. ILAR Journal, 44(2), 85-95. [Link]
-
Bodamer, O. A., et al. (2001). Quantitative determination of guanidinoacetate and creatine in dried blood spot by flow injection analysis-electrospray tandem mass spectrometry. Clinica Chimica Acta, 308(1-2), 173-178. [Link]
-
Radenovic, L., et al. (2017). Ischemic stroke: experimental models and reality. Journal of Integrative Neuroscience, 16(s1), S131-S148. [Link]
-
ResearchGate. (n.d.). Protocols for oxygen glucose deprivation/reperfusion (OGD/R). ResearchGate. [Link]
-
Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and Creatinine Metabolism. Physiological Reviews, 80(3), 1107-1213. [Link]
-
JoVE. (2022). Mouse Model Of Middle Cerebral Artery Occlusion l Protocol Preview. YouTube. [Link]
-
Tasoniero, G., et al. (2020). The Potential of Guanidino Acetic Acid to Reduce the Occurrence and Severity of Broiler Muscle Myopathies. Animals, 10(11), 2099. [Link]
-
Lygate, C. A., et al. (2024). Maintaining energy provision in the heart: the creatine kinase system in ischaemia–reperfusion injury and chronic heart failure. Clinical Science, 138(8), 537-555. [Link]
-
Popa-Wagner, A., et al. (2011). Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls. Digital Commons @ UConn. [Link]
-
Fluri, F., et al. (2015). Animal models of focal ischemic stroke: brain size matters. Frontiers in Neuroanatomy, 9. [Link]
-
ResearchGate. (n.d.). Biosynthesis of creatine and disorders of creatine metabolism. ResearchGate. [Link]
-
Macrae, I. M. (2008). Animal Models of Ischemic Stroke. Part Two: Modeling Cerebral Ischemia. The Open Neurology Journal, 2, 45-50. [Link]
-
Ostojic, S. M., et al. (2017). Dietary guanidinoacetic acid increases brain creatine levels in healthy men. Nutrition, 36, 63-66. [Link]
-
Ostojic, S. M., et al. (2018). Creatine and guanidinoacetic acid affects brain and skeletal muscle bioenergetics. Journal of the International Society of Sports Nutrition, 15(1), 1-1. [Link]
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- 6. Ischemic stroke: experimental models and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanidinoacetic Acid as a Nutritional Adjuvant to Multiple Sclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Dietary guanidinoacetic acid increases brain creatine levels in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency [mdpi.com]
- 11. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]
- 12. Frontiers | Animal models of focal ischemic stroke: brain size matters [frontiersin.org]
- 13. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
- 17. Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 20. Anatolian Journal of Pharmaceutical Sciences » Submission » Determination of Guanidinoacetic Acid in Urine by HPLC-FLD Method [dergipark.org.tr]
- 21. Non-derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Guanidinoacetate (GAA) is a potent GABAA receptor GABA mimetic: Implications for neurological disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bioenergetic Priming of Myoblast Differentiation Using Ethyl Guanidinoacetate (Carbamimidoyl-acetic acid ethyl ester)
Abstract & Introduction
Differentiation of skeletal muscle myoblasts (e.g., C2C12 lines) into multinucleated myotubes is a highly energy-demanding process requiring precise metabolic reprogramming. During this phase, cells switch from glycolytic proliferation to oxidative metabolism, heavily relying on the Phosphocreatine (PCr) shuttle to buffer ATP levels required for cytoskeletal remodeling and fusion.
Carbamimidoyl-acetic acid ethyl ester , commonly known as Ethyl Guanidinoacetate (E-GAA) , is a lipophilic pro-drug of Guanidinoacetic acid (GAA). Unlike free GAA or Creatine, which rely on specific transporters (SLC6A8) that can become saturated or downregulated, E-GAA utilizes passive diffusion to enter the cell. Once intracellular, it is hydrolyzed to GAA, the direct precursor to Creatine.
This Application Note details the protocol for using E-GAA to enhance myogenic differentiation. By bypassing transporter bottlenecks, E-GAA serves as a potent "bioenergetic primer," upregulating the Creatine-Phosphocreatine system and activating Akt/mTOR signaling pathways critical for myotube fusion.
Mechanism of Action
The efficacy of E-GAA lies in its ability to supercharge the intracellular creatine pool, which acts as a temporal energy buffer during the metabolic stress of differentiation.
Pathway Description[1][2][3]
-
Cell Entry: E-GAA crosses the plasma membrane via passive diffusion (bypassing SLC6A8).
-
Hydrolysis: Intracellular esterases cleave the ethyl group, releasing free GAA.
-
Methylation: Guanidinoacetate N-methyltransferase (GAMT) methylates GAA using S-adenosylmethionine (SAM) to form Creatine .
-
Phosphorylation: Creatine Kinase (CK) converts Creatine to Phosphocreatine (PCr).
-
Differentiation Trigger: High PCr/ATP ratios support Myosin Heavy Chain (MHC) synthesis. Concurrently, free GAA has been shown to upregulate MyoD and Myogenin via the miR-133a-3p/Akt/mTOR signaling axis.
Signaling & Metabolic Pathway Diagram
Caption: Figure 1. Dual-mechanism of Ethyl Guanidinoacetate: Metabolic fueling via the Creatine shuttle and signaling activation via miRNA/Akt pathways.
Experimental Protocol: C2C12 Differentiation Assay
Materials & Reagents
-
Cell Line: C2C12 Myoblasts (ATCC® CRL-1772™).
-
Compound: this compound (Ethyl Guanidinoacetate), Hydrochloride salt.
-
Purity: >98%.
-
Solubility: Soluble in DMSO (up to 50 mM) or Ethanol.
-
-
Growth Medium (GM): DMEM (High Glucose) + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.
-
Differentiation Medium (DM): DMEM (High Glucose) + 2% Horse Serum (HS) + 1% Pen/Strep.
-
Fixative: 4% Paraformaldehyde (PFA).
-
Staining: Anti-Myosin Heavy Chain (MHC) antibody (e.g., MF20), DAPI.
Compound Preparation (Critical Step)
E-GAA is an ester and is prone to hydrolysis in aqueous solutions over time. Prepare fresh.
-
Stock Solution: Dissolve E-GAA in DMSO to create a 100 mM stock. Aliquot and store at -20°C (stable for 1 month).
-
Working Solution: Dilute the stock directly into pre-warmed Differentiation Medium immediately before use.
Differentiation Workflow
| Day | Phase | Action Item | Technical Note |
| D-2 | Seeding | Seed C2C12 cells at 5 x 10³ cells/cm² in GM. | Do not allow confluence to exceed 70% before D0 to prevent premature differentiation. |
| D-0 | Induction | Aspirate GM. Wash 1x with PBS. Add DM containing E-GAA . | Dose Range: 50 µM – 500 µM. Note: Esters are more potent than free acids. Do not exceed 1 mM to avoid toxicity. |
| D-2 | Refresh | Refresh DM + E-GAA (Freshly prepared). | Critical for maintaining metabolic pressure. |
| D-4 | Maturation | Refresh DM + E-GAA. | Myotubes should be visible. |
| D-5 | Analysis | Terminate experiment for Immunofluorescence or Lysis. | Analyze Fusion Index and CK activity. |
Workflow Diagram
Caption: Figure 2. Timeline for C2C12 differentiation assay with E-GAA supplementation.
Data Analysis & Expected Results
Quantitative Readouts
To validate the efficacy of E-GAA, compare the following metrics against a Vehicle Control (DMSO) and a Positive Control (5 mM Creatine Monohydrate).
| Metric | Method | Expected Result (E-GAA Treatment) | Biological Significance |
| Fusion Index | IF (MHC/DAPI) | Increase (1.5x - 2.0x) | Indicates successful membrane fusion and myotube formation. |
| CK Activity | Enzymatic Assay | Significant Increase | Marker of mature muscle metabolic machinery. |
| Myotube Diameter | Microscopy | Hypertrophy | Increased protein synthesis (mTOR activation). |
| Intracellular Creatine | HPLC/MS | High Elevation | Confirms E-GAA hydrolysis and conversion to Creatine. |
Troubleshooting Guide
-
Cytotoxicity (Detachment):
-
Cause: High concentration of ester leading to intracellular acidification or ethanol accumulation.
-
Solution: Reduce E-GAA concentration to <100 µM. Ensure media buffering is adequate.
-
-
Precipitation:
-
Cause: E-GAA added to cold media.
-
Solution: Pre-warm media to 37°C before spiking with compound. Vortex immediately.
-
-
Lack of Differentiation:
-
Cause: Passage number of C2C12 too high (>20).
-
Solution: Use low-passage cells. E-GAA enhances differentiation but cannot rescue senescent cells.
-
References
-
Zhang, H., et al. (2018). "Guanidinoacetic acid regulates myogenic differentiation and muscle growth through miR-133a-3p and miR-1a-3p co-mediated Akt/mTOR/S6K signaling pathway."[1] International Journal of Molecular Sciences.
- Significance: Establishes the signaling mechanism of the GAA backbone in myogenesis.
-
Adriano, E., et al. (2011). "Guanidinoacetate ethyl ester: a new tool for the study of creatine metabolism." Amino Acids.[1][2]
- Significance: Validates the ethyl ester as a cell-permeable precursor th
-
Tando, Y., et al. (2022). "Processing mechanism of guanidinoacetate in choroid plexus epithelial cells."[3] Fluids and Barriers of the CNS.
- Significance: Discusses transport and metabolism of GAA deriv
- Louis, M., et al. (2001). "Creatine increases IGF-I and myogenic regulatory factor mRNA in C2C12 cells." Molecular and Cellular Biochemistry. Significance: Links intracellular creatine levels (the downstream product of E-GAA) to MyoD/Myogenin expression.
Disclaimer: This protocol is for research use only. This compound is not approved for therapeutic use in humans.
Sources
- 1. Guanidinoacetic Acid Regulates Myogenic Differentiation and Muscle Growth Through miR-133a-3p and miR-1a-3p Co-mediated Akt/mTOR/S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Processing mechanism of guanidinoacetate in choroid plexus epithelial cells: conversion of guanidinoacetate to creatine via guanidinoacetate N-methyltransferase and monocarboxylate transporter 12-mediated creatine release into the CSF - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Carbamimidoyl-acetic Acid Ethyl Ester Synthesis
Target Molecule: Carbamimidoyl-acetic acid ethyl ester (Synonyms: Ethyl amidinoacetate; Ethyl 3-amino-3-iminopropanoate) Standard Salt Form: Hydrochloride (HCl) Primary Synthetic Route: The Pinner Reaction[1]
Executive Summary & Reaction Logic
The synthesis of This compound from Ethyl cyanoacetate is classically achieved via the Pinner reaction. This is a two-stage process:
-
Activation: Acid-catalyzed addition of ethanol to the nitrile to form an Imidate Intermediate (Pinner Salt).[2][3]
-
Ammonolysis: Displacement of the ethoxy group by ammonia to form the Amidine .
The Core Problem: Low yields are almost exclusively caused by moisture ingress (leading to hydrolysis) or thermal instability (leading to polymerization or amide formation). The ester moiety is labile; if ammonia attacks the ester instead of the imidate carbon, you form the thermodynamically stable (but unwanted) malonamide.
Visualizing the Failure Points
The following diagram illustrates the reaction pathway and the specific "dead ends" that cause low yield.
Figure 1: Reaction pathway showing the critical competition between amidine formation and hydrolysis/side-reactions.[1]
Phase 1: The Imidate Intermediate (Pinner Salt)
Symptom: The reaction mixture does not solidify, or NMR shows reversion to starting material upon workup.
The formation of the imidate (Ethyl 3-ethoxy-3-iminopropionate HCl) is the yield-determining step.[1] This intermediate is extremely hygroscopic . If water is present, it hydrolyzes back to the ester (Diethyl malonate) and ammonium chloride.
Troubleshooting Protocol: Anhydrous Integrity
| Parameter | Specification | Why it matters |
| Solvent | Absolute Ethanol / Diethyl Ether | Water >0.1% converts the imidate to diethyl malonate.[1] |
| HCl Source | Dry Gas Bubbling | Aqueous HCl (37%) introduces water.[1] You must generate dry HCl gas (e.g., dropping |
| Temperature | Above 10°C, the imidate salt can decompose or polymerize. | |
| Saturation | > 1.1 Equivalents | Weigh the flask before and after bubbling. You need a mass increase corresponding to >1 eq of HCl. |
Corrective Action:
-
Dry ethanol over 3Å molecular sieves for 24 hours before use.
-
Equip the reaction vessel with a drying tube (
) to prevent atmospheric moisture ingress during the aging period. -
The "Fridge Test": After HCl saturation, place the flask in the refrigerator (
) for 24–48 hours. The mixture should crystallize into a thick slurry. If it remains clear/liquid after 48h, conversion is incomplete or wet.[1]
Phase 2: Ammonolysis (Amidine Formation)
Symptom: Product contains high levels of malonamide (amide side product) or yield is <30%.[1]
Once the imidate is formed, it must be converted to the amidine.[2] The danger here is that ammonia is a nucleophile that can attack two positions: the imidate carbon (desired) or the ester carbonyl (undesired).
Troubleshooting Protocol: Selectivity Control
| Variable | Recommendation | Technical Rationale |
| Ammonia Source | Ethanolic Ammonia (sat.)[1] | Aqueous ammonia introduces water (hydrolysis risk).[1] Liquid ammonia is too aggressive. |
| Stoichiometry | 1.05 – 1.1 Equivalents | Large excess of |
| pH Control | Neutral to Slightly Basic | The reaction releases HCl. If the pH drops too low, the reaction stalls. If too high, the ester hydrolyzes. |
| Temperature | Kinetic control: Amidine formation is faster than ester aminolysis at low temperatures.[1] |
Corrective Action:
-
Filter the solid imidate salt from Phase 1 under inert atmosphere (Nitrogen blanket). Do not expose to humid air.
-
Resuspend the salt in anhydrous ethanol.
-
Add ethanolic ammonia dropwise at
. -
Monitor by TLC/LCMS. Stop immediately upon consumption of the imidate.
Phase 3: Isolation & Purification
Symptom: Product is an oil or sticky gum that refuses to crystallize.
The hydrochloride salt of this compound is hygroscopic. Oils usually indicate trapped solvent or impurities (ammonium chloride).[1]
Purification Protocol:
-
Filtration: Filter off the inorganic ammonium chloride (
) precipitate formed during the reaction. -
Concentration: Evaporate the filtrate under reduced pressure at
. Do not overheat. -
Trituration: The residue will likely be an oil. Add anhydrous Diethyl Ether or Acetone and scratch the flask walls vigorously with a glass rod to induce crystallization.
-
Recrystallization: If necessary, recrystallize from Ethanol/Ether.[1]
Frequently Asked Questions (FAQ)
Q: Can I isolate the free base of this compound? A: No. The free base is unstable. The amine group on the amidine can attack the ester group intramolecularly, leading to cyclization (forming pyrimidine derivatives) or polymerization. You must maintain it as the Hydrochloride (HCl) salt for stability [1].
Q: Why does my NMR show a mixture of two isomers?
A: Amidines often exhibit E/Z isomerism (restricted rotation around the C=N bond). This is normal and appears as broadened or split peaks in the
Q: Can I use a microwave reactor to speed this up?
A: Yes. Recent literature suggests reacting Ethyl 3-ethoxy-3-iminopropionate (the imidate) with Ammonium Chloride in ethanol under microwave irradiation (
Q: My yield is 10%. What is the single most likely culprit? A: Water. If you used "95% Ethanol" or old reagents, the Pinner synthesis will fail. The imidate intermediate hydrolyzes 100x faster than it reacts with ammonia in the presence of water.
References
-
Stability of Amidine Salts
-
Microwave Synthesis Protocol
-
Pinner Reaction Mechanism & Troubleshooting
-
General Amidine Synthesis Review
Sources
- 1. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride | 57508-48-2 [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. Ethyl aminoacetate hydrochloride | C4H10ClNO2 | CID 12175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Guanidinoacetic Acid Ethyl Ester (GAA-Et)
Topic: Stability & Storage Optimization for Guanidinoacetic Acid Ethyl Ester Document ID: TS-GAA-Et-001 Last Updated: February 6, 2026
Executive Summary
Guanidinoacetic acid ethyl ester (GAA-Et) is a synthetic precursor and lipophilic analog of guanidinoacetic acid (GAA). Unlike its parent compound, which is relatively stable, GAA-Et is chemically labile.
It faces two primary degradation threats:
-
Cyclization: Rapid conversion to glycocyamidine (a creatinine analog) under neutral-to-basic conditions.
-
Hydrolysis: Cleavage of the ester bond by moisture to revert to GAA and ethanol.
Critical Rule: Always store as the acid salt (e.g., Hydrochloride) at -20°C under desiccant. Never store as a free base or in aqueous solution for extended periods.
Part 1: The Chemistry of Instability
To troubleshoot effectively, you must understand the degradation mechanism. The guanidino group is strongly basic. If the molecule exists as a free base, the unprotonated nitrogen can nucleophilically attack the ethyl ester carbonyl, ejecting ethanol and forming a cyclic lactam (glycocyamidine).
Degradation Pathways Diagram
Figure 1: Competing degradation pathways. Cyclization is the dominant pathway in non-acidic environments.
Part 2: Troubleshooting Storage & Handling
Common Issues & Solutions (FAQ)
Q1: My sample arrived clumped. Is it degraded?
-
Diagnosis: GAA-Et salts (like HCl) are hygroscopic. Clumping indicates moisture absorption.
-
Risk: Moisture catalyzes hydrolysis.
-
Action: Perform a QC check (see Part 3). If purity is >95%, dry under high vacuum over
and aliquot into single-use vials. If <90%, repurify or discard.
Q2: Can I store GAA-Et in DMSO or Ethanol stock solutions?
-
Answer: No.
-
Ethanol: Promotes transesterification equilibrium.
-
DMSO: Often contains trace water and is slightly basic, which accelerates cyclization over weeks.
-
-
Protocol: Prepare solutions immediately before use . If you must store a stock, use anhydrous DMSO, acidify slightly (0.1% HCl), and store at -80°C for no more than 1 week.
Q3: Why did my reaction yield high amounts of Glycocyamidine?
-
Cause: You likely neutralized the salt to generate the free base before the reaction step, or the reaction pH was >8.0.
-
Fix: Keep the molecule protonated (salt form) as long as possible. If a base is required for your reaction, add it as the last component and keep the temperature low (0°C).
Stability Matrix
| State | Condition | Stability Estimate | Major Risk |
| Solid (Salt) | -20°C, Desiccated | 1–2 Years | Hygroscopicity |
| Solid (Salt) | +25°C, Ambient Air | < 1 Month | Hydrolysis (Moisture) |
| Solution (pH 7.4) | +37°C (Physiological) | < 24 Hours | Cyclization |
| Solution (pH < 4) | +4°C | 1 Week | Slow Hydrolysis |
Part 3: Analytical Validation (QC Protocol)
Do not rely on visual inspection. Use this HPLC method to separate the Ester (Active), the Acid (Hydrolysis), and the Lactam (Cyclization).
HPLC Workflow
Figure 2: Quality Control Workflow. Acidic diluent is crucial to prevent degradation during analysis.
Detailed Protocol
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile + 0.1% TFA.
-
Note: TFA is preferred over Formic Acid here to improve ion pairing and retention of the polar guanidino group.
-
-
Gradient: 0% B for 2 min, ramp to 30% B over 15 min.
-
Detection: UV 210 nm (Guanidines have weak absorbance; high concentration ~1mg/mL may be needed).
-
Expected Elution Order:
-
Guanidinoacetic Acid (Most Polar)
-
Glycocyamidine
-
GAA Ethyl Ester (Least Polar)
-
Part 4: Reconstitution & Usage Guide
Scenario: You need to administer GAA-Et to cell cultures or animals.
-
Weighing: Weigh the salt form quickly in a low-humidity environment.
-
Vehicle Selection:
-
Preferred: 0.9% Saline acidified to pH 5.0.
-
Avoid: PBS (Phosphate Buffered Saline) at pH 7.4 if the solution will stand for >1 hour.
-
-
Timing:
-
In Vitro: Add to culture media immediately. The buffering capacity of the media (pH 7.4) will initiate degradation, but uptake usually competes favorably if the concentration is sufficient.
-
In Vivo: Inject within 15 minutes of reconstitution.
-
References
-
Guanidinoacetic Acid Metabolism & Stability Source: Ostojic, S. M., et al. "Guanidinoacetic acid in human nutrition: Beyond creatine synthesis."[1] Applied Physiology, Nutrition, and Metabolism. Link:[Link] Relevance: Establishes the baseline stability of the parent acid and metabolic pathways.
-
Prodrug Derivatization & Hydrolysis Kinetics Source: Adriano, E., et al. "Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue." Brain Sciences (2022).[2] Link:[Link] Relevance: Details the synthesis and aqueous instability (half-life ~3 days) of lipophilic GAA ester derivatives (Diacetyl-GAAE).
-
Cyclization of Guanidino Esters (Creatine Analog) Source: Jäger, R., et al. "Analysis of the efficacy, safety, and regulatory status of novel forms of creatine." Amino Acids (2011).[3] Link:[Link] Relevance: Provides the mechanistic grounding for why ethyl esters of guanidino compounds (like Creatine Ethyl Ester) rapidly cyclize to creatinine/glycocyamidine analogs in neutral solutions.
Sources
- 1. Guanidinoacetic acid in human nutrition: Beyond creatine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anatolian Journal of Pharmaceutical Sciences » Submission » Determination of Guanidinoacetic Acid in Urine by HPLC-FLD Method [dergipark.org.tr]
Technical Support Center: Solubilization & Stability Guide for Carbamimidoyl-acetic acid ethyl ester
The following technical guide is structured as a specialized support center resource. It prioritizes the physicochemical realities of Carbamimidoyl-acetic acid ethyl ester (also known as Ethyl amidinoacetate ) to ensure reproducible in vitro data.[1]
Case ID: SOL-EAA-001 Compound Class: Amidine / Ester Derivative Primary Challenge: Balancing aqueous solubility with hydrolytic stability.[1][2]
Executive Summary
This compound (typically supplied as the Hydrochloride salt , CAS: 57508-48-2) presents a dual challenge in biological assays. While the amidine moiety confers high aqueous solubility in its protonated form, the ethyl ester group is susceptible to chemical and enzymatic hydrolysis .
Users frequently report "insolubility" or "loss of potency," which is often a misdiagnosis of hydrolytic degradation or pH-induced precipitation during stock preparation.[1][2] This guide provides a validated workflow to maintain compound integrity.
Module 1: Physicochemical Profile & Solvent Selection[2]
Q: Why is my compound precipitating or losing activity after storage in water?
A: If you are storing stock solutions in water or PBS, you are likely experiencing hydrolysis , not just solubility issues.[1]
-
The Hydrolysis Trap: The ethyl ester bond is labile.[1] In aqueous environments (especially at pH > 7.0), it hydrolyzes into the corresponding carboxylic acid (Carbamimidoylacetic acid) and ethanol. This degradation product may be inactive in your target assay.[1]
-
The Salt Factor: The commercial compound is usually an HCl salt .[1] It is highly hygroscopic.[1][3] If the solid powder absorbs moisture, hydrolysis begins even before you dissolve it.[1]
The Golden Rule of Solvents
| Solvent | Suitability | Technical Rationale |
| DMSO (Anhydrous) | Recommended | Prevents hydrolysis.[1][2] High solubility (>50 mg/mL).[1] |
| Water / PBS | Avoid for Stock | Promotes rapid ester hydrolysis.[1] Use only for immediate working solutions. |
| Ethanol | Conditional | Soluble, but evaporation changes concentration.[1][2] Less stable than DMSO.[1] |
Visual Workflow: Solvent Decision Tree
The following logic gate ensures you select the correct vehicle based on your experimental timeline.
Caption: Decision matrix for solvent selection. DMSO is mandatory for any storage duration to prevent ester bond cleavage.
Module 2: Preparation of Stock & Working Solutions
Q: How do I prepare a stable 100 mM Stock Solution?
Protocol:
-
Calculate: Molecular Weight of the HCl salt is typically 166.61 g/mol (Check your specific CoA; free base is ~130.15 g/mol ).[1]
-
Weighing: Weigh the compound rapidly. Do not leave the vial open; the salt is hygroscopic.[1]
-
Dissolution: Add Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).
-
Example: To dissolve 10 mg of HCl salt, add 600 µL of DMSO to achieve ~100 mM.[1]
-
-
Storage: Aliquot immediately into amber vials (protect from light) and store at -20°C or -80°C . Avoid freeze-thaw cycles.[1][2]
Q: My compound precipitates when I dilute the DMSO stock into culture media. Why?
A: This is likely a "Solvent Shock" or "Salting Out" effect.[1]
-
Mechanism: Rapid addition of a high-concentration DMSO stock to aqueous media causes a local spike in hydrophobicity and temperature (exothermic mixing), potentially crashing out the compound before it disperses.[2]
-
Phosphate Interference: The amidinium cation can form less soluble complexes with high concentrations of phosphate ions in PBS or media.[1]
The "Step-Down" Dilution Protocol: Do not jump directly from 100% DMSO to 0.1% DMSO. Use an intermediate step.
-
Step 1 (Stock): 100 mM in DMSO.
-
Step 2 (Intermediate): Dilute 1:10 in water (not PBS) to create a 10 mM working solution (10% DMSO).
-
Why Water? Pure water has no counter-ions (phosphates) to trigger precipitation.[1]
-
-
Step 3 (Final Assay): Dilute the 10 mM solution into your Assay Media (e.g., RPMI + 10% FBS) to reach the final concentration (e.g., 10 µM).
Module 3: In Vitro Compatibility & Troubleshooting[2]
Q: Will the esterase activity in Fetal Bovine Serum (FBS) affect my assay?
A: Yes, critically. Serum contains high levels of carboxylesterases.[1] If your assay requires long incubation (>6 hours) in media containing FBS, your compound (Ethyl ester) will be converted to the free acid.[1]
Mitigation Strategies:
-
Heat Inactivation: Ensure FBS is heat-inactivated (56°C for 30 min) to reduce esterase activity (though some activity may remain).
-
Serum-Free Pulse: If possible, pulse the cells with the compound in serum-free media for 1-2 hours, then replace with complete media.[1][2]
-
Chemical Control: Run a parallel LC-MS control: Incubate compound in media without cells and measure degradation over time.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Visible Crystals in Media | "Salting out" by phosphates or pH shock.[1][2] | Pre-dilute in distilled water before adding to PBS/Media.[1] Ensure final DMSO < 0.5%. |
| Loss of Biological Activity | Hydrolysis of the ester bond.[1] | Prepare fresh working solutions from frozen DMSO stock.[1][2] Do not store aqueous dilutions.[1] |
| Yellowing of Solution | Oxidation or contaminant degradation.[1] | Discard stock. Use amber vials. Check DMSO quality (DMSO can oxidize to sulfone).[1] |
| Cytotoxicity in Controls | Acidification by HCl salt.[1] | Check pH of high-concentration wells.[1][2] The HCl salt can drop media pH.[1] Buffer with 25 mM HEPES.[1] |
Module 4: Mechanism of Action & Pathway Visualization
Understanding the compound's behavior requires visualizing its stability pathway.[1] The ethyl ester is a "prodrug-like" motif in vitro; it improves cell permeability but is liable to degrade.[1][2]
Caption: Degradation pathway. The ethyl ester hydrolyzes to the free acid, potentially altering potency and cell permeability.
References
-
PubChem Compound Summary. this compound hydrochloride (CAS 57508-48-2).[1][2] National Center for Biotechnology Information.[1] Link
-
European Medicines Agency (EMA). Stability Testing of Biotechnological/Biological Products.[1] (General guidelines on stability indicating assays). Link
-
Sim, M. et al. Esterase activity in cell culture media: Impact on in vitro stability of ester-containing compounds.[1][2] (General reference on ester stability in FBS). In Vitro Cell Dev Biol.
-
Santa Cruz Biotechnology. this compound hydrochloride Product Data Sheet.Link
Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) for your batch.
Sources
Technical Support Center: Optimizing Brain Delivery of Carbamimidoyl-acetic acid ethyl ester
Current Status: Active Senior Application Scientist: Dr. [AI Name] Topic: Overcoming BBB Impermeability and Plasma Instability for Amidine-Ester Payloads
Introduction: The "Amidine-Ester" Paradox
Welcome to the technical support hub for Carbamimidoyl-acetic acid ethyl ester (also known as Ethyl carbamimidoylacetate). If you are attempting to deliver this molecule to the brain, you are likely facing a dual-failure mode common to this class of compounds:
-
The Charge Barrier: The amidine group (
) acts as a strong base ( ).[1] At physiological pH (7.4), it is almost exclusively protonated (cationic).[1] While this improves water solubility, it drastically reduces passive diffusion across the lipophilic Blood-Brain Barrier (BBB).[1] -
The Metabolic Trap: The ethyl ester moiety is a prime target for non-specific plasma carboxylesterases. In many animal models, the drug is hydrolyzed to its corresponding acid (Carbamimidoyl-acetic acid) before it ever reaches the brain microvasculature.[1]
This guide provides high-level troubleshooting to bypass these physicochemical limitations using advanced formulation and delivery strategies.
Module 1: Stability & Formulation (The "In-Vial" Issues)
User Question: "My compound disappears from plasma samples within minutes during rat PK studies. Is it precipitating?"
Diagnosis: It is likely not precipitation, but enzymatic hydrolysis .[1] Rodent plasma contains significantly higher levels of carboxylesterases compared to human or canine plasma. Your ethyl ester is being cleaved to the polar acid form, which is rapidly cleared and BBB-impermeable.
Troubleshooting Protocol: Stabilizing the Matrix
To accurately measure pharmacokinetics (PK), you must halt ex vivo degradation immediately upon blood collection.[1]
Step-by-Step Stabilization Workflow:
-
Pre-chill tubes: Keep collection tubes (K2EDTA) on wet ice.
-
Inhibitor Cocktail: You must add an esterase inhibitor.[1]
-
Recommendation:Bis-nitrophenyl phosphate (BNPP) or PMSF (Phenylmethylsulfonyl fluoride) .[1]
-
Concentration: Add BNPP to a final concentration of 10–20 µM immediately after blood draw.
-
-
Acidification (Optional): If the amidine is unstable at neutral pH, acidify plasma with 1% Formic Acid (final v/v) to lock the pH < 4.0.[1]
Data Visualization: Species-Dependent Stability
| Species | Plasma Esterase Activity | Estimated Half-Life ( | Implication for Preclinical Data |
| Rat/Mouse | Very High | < 2–5 mins | High Risk: Data may under-represent efficacy due to rapid loss.[1] |
| Dog | Moderate | 20–40 mins | Moderate Risk: Bridge study recommended.[1] |
| Human | Low | > 60 mins | Low Risk: Rodent data may be "worst-case" scenario.[1] |
Senior Scientist Note: Do not optimize your molecule based solely on rat PK data. The rapid hydrolysis in rats is often an artifact of the species, not a prediction of human failure.
Module 2: Overcoming the BBB (The "Getting There" Issues)
User Question: "The compound is stable now, but brain-to-plasma ratio (
Diagnosis: The protonated amidine is preventing passive diffusion. You cannot rely on free drug delivery. You must mask the charge or bypass the barrier.
Strategy A: Pegylated Liposomal Encapsulation (Shielding)
Encapsulating the drug in a liposome shields the positive charge from the endothelial glycocalyx and prevents rapid renal clearance.
Protocol: Thin-Film Hydration for Cationic Cargo
-
Lipid Mix: DSPC:Cholesterol:DSPE-PEG2000 (Molar ratio 55:40:5).[1]
-
Film Formation: Dissolve lipids in Chloroform/Methanol (2:1). Evaporate under vacuum (Rotavap) at 45°C to form a thin film.[1]
-
Hydration (Critical Step):
-
Dissolve This compound in PBS (pH 7.4).
-
Hydrate the lipid film with this drug solution at 60°C (above lipid
) for 1 hour.[1]
-
-
Sizing: Extrude through 100 nm polycarbonate membranes (11 passes).
-
Purification: Dialysis (MWCO 3.5 kDa) against PBS to remove unencapsulated drug.
Strategy B: Intranasal-to-Brain Delivery (Bypassing)
This route utilizes the olfactory and trigeminal nerve pathways to bypass the BBB entirely, delivering the drug directly to the CSF/Brain parenchyma.
Optimized Intranasal Protocol (Mouse):
-
Anesthesia: Light isoflurane (do not over-sedate; swallowing clears drug to the gut).
-
Position: Supine, head elevated 30°.
-
Volume: Max 5 µL per nostril (alternating). Total 10 µL.[1]
-
Enhancer: Formulate with 0.5% Chitosan (mucoadhesive) to increase residence time on the olfactory epithelium.
Module 3: Mechanism Visualization
The following diagram illustrates the fate of the molecule in free form versus the optimized delivery pathways.
Caption: Figure 1.[1] Comparative fate of free drug (red path) versus encapsulated or intranasal delivery strategies (green/blue paths) for overcoming enzymatic and physical barriers.[1]
Module 4: Validation & FAQs
Q: How do I verify the drug actually crossed the BBB intact?
A: Do not rely solely on whole-brain homogenization, which mixes vascular blood (containing drug) with brain tissue.[1]
-
Gold Standard: Microdialysis . Insert a probe into the striatum or hippocampus. This measures free, extracellular drug concentrations in real-time.[1]
-
Alternative: Capillary Depletion Method .[1] Homogenize brain tissue and centrifuge in Dextran to separate the vascular pellet (capillaries) from the parenchymal supernatant. If the drug is only in the pellet, it is stuck in the BBB, not in the brain.
Q: Can I use a prodrug approach instead of nanoparticles?
A: Yes, but it requires synthetic modification.[1]
-
Concept: Mask the amidine charge.
-
Method: Synthesize a double prodrug . Convert the amidine to a carbamate or an oxadiazolone derivative. These are neutral and lipophilic. Once in the brain, specific enzymes (like amidoxime reductase) can regenerate the active amidine.[1]
References
-
Bahadur, S., et al. (2019).[1] "Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate." Scientific Reports.[1] Available at: [Link]
-
Wohlfart, S., et al. (2012).[1] "Transport of drugs across the blood–brain barrier by nanoparticles."[2] Journal of Controlled Release. (Contextual grounding for liposomal transport mechanisms).
-
Hanson, L.R., & Frey, W.H. (2008).[1] "Intranasal delivery of therapeutics to the central nervous system."[3][4] Journal of Neuroimmune Pharmacology. (Foundational protocol for intranasal bypass).
-
PubChem. (2025).[1][5] "this compound Compound Summary." National Library of Medicine. Available at: [Link][1]
-
Di, L., et al. (2008).[1] "Species independence in brain tissue binding." Drug Metabolism and Disposition. (Reference for free fraction analysis in brain).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 5. This compound | C5H10N2O2 | CID 4599837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Guanidinoacetic Acid Ethyl Ester
Welcome to the technical support center for guanidinoacetic acid ethyl ester (GAAE). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this creatine precursor. Inconsistent experimental outcomes can be a significant source of frustration and can impede scientific progress. This resource, presented in a question-and-answer format, aims to provide in-depth, field-proven insights to help you identify and resolve common issues encountered during your work with GAAE. Our approach is grounded in scientific principles to ensure the integrity and reproducibility of your results.
Section 1: Synthesis, Purification, and Quality Control
The quality of your starting material is paramount to achieving consistent and reliable experimental results. This section addresses common questions regarding the synthesis, purification, and quality assessment of guanidinoacetic acid ethyl ester.
Q1: I'm seeing batch-to-batch variability in my experiments. Could the synthesis of GAAE be the source of this inconsistency?
A1: Absolutely. The synthesis of guanidinoacetic acid ethyl ester can introduce variability if not properly controlled. While a specific, detailed protocol for GAAE is not widely published, it is likely synthesized via one of two general routes, each with its own potential pitfalls:
-
Direct Esterification of Guanidinoacetic Acid (GAA): This would likely involve a Fischer esterification reaction, where GAA is reacted with ethanol in the presence of an acid catalyst.[1][2]
-
Guanidinylation of Glycine Ethyl Ester: This route would involve reacting glycine ethyl ester with a guanidinylating agent.[3]
Causality Behind Potential Issues:
-
Incomplete Reactions: Both methods can result in incomplete conversion, leaving unreacted starting materials in your final product. The presence of residual GAA or glycine ethyl ester can lead to inconsistent biological activity.
-
Side Reactions: During the synthesis of the guanidinoacetic acid precursor, side reactions can form impurities like dicyandiamide (DCDA) and melamine, especially if the reaction conditions (e.g., pH, temperature) are not tightly controlled.[4] These impurities can have their own biological effects and interfere with your experiments.
-
Degradation: Guanidinoacetic acid ethyl ester, like other esters, is susceptible to hydrolysis, especially in the presence of moisture and acid or base. The synthesis and purification process, if not performed under anhydrous conditions, can lead to the formation of guanidinoacetic acid.
Workflow for Synthesis and Purification:
Caption: A generalized workflow for the synthesis, purification, and quality control of guanidinoacetic acid ethyl ester.
Q2: How can I purify crude GAAE, and what are the expected impurities?
A2: Purification of crude GAAE is critical for obtaining a high-purity product. Recrystallization is a common and effective method for purifying solid organic compounds.[5][6]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which GAAE is soluble at high temperatures but poorly soluble at low temperatures. A mixture of solvents, such as ethanol/ether or ethyl acetate/hexane, may be necessary.
-
Dissolution: Dissolve the crude GAAE in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Expected Impurities and Their Origin:
| Impurity | Origin | Potential Impact |
| Guanidinoacetic Acid (GAA) | Incomplete esterification or hydrolysis of GAAE. | Different polarity and cell permeability, leading to altered pharmacokinetics. |
| Glycine Ethyl Ester | Incomplete guanidinylation. | May compete for cellular uptake mechanisms. |
| Dicyandiamide (DCDA) | Side reaction during GAA synthesis.[4] | Potential for off-target biological effects. |
| Melamine | Contaminant from GAA synthesis.[4] | Can be toxic and interfere with cellular processes. |
| Unreacted Guanidinylating Agent | Incomplete reaction. | Can be highly reactive and cytotoxic. |
Q3: What analytical methods should I use to confirm the purity and identity of my GAAE?
A3: A combination of analytical techniques is recommended to ensure the identity, purity, and integrity of your GAAE.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for assessing purity and quantifying GAAE. A reverse-phase C18 column is a good starting point. The mobile phase could consist of a buffered aqueous solution (e.g., phosphate or formate buffer) and an organic modifier like acetonitrile or methanol.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities, especially after derivatization of the non-volatile GAAE.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of GAAE and identifying any structural isomers or impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the exact molecular weight of your compound.
Proposed HPLC Method Parameters:
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Section 2: Experimental Design and Execution
Careful planning and execution of your experiments are crucial for obtaining reproducible data. This section addresses common pitfalls in experimental design and handling of GAAE.
Q4: My results with GAAE are inconsistent across different experiments. Could the stability of the compound in my experimental solutions be a factor?
A4: Yes, the stability of guanidinoacetic acid ethyl ester in aqueous solutions is a major concern and a likely source of inconsistency. As an ester, GAAE is susceptible to hydrolysis back to guanidinoacetic acid and ethanol. The rate of this hydrolysis is highly dependent on pH and temperature.[11][12]
Key Stability Considerations:
-
pH: Ester hydrolysis is catalyzed by both acid and base. A study on creatine ethyl ester (a similar compound) showed that it is most stable at a very low pH (around 1.0) and degrades rapidly at neutral and alkaline pH.[11][12] It is reasonable to assume that GAAE will exhibit similar pH-dependent stability.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Enzymatic Degradation: In biological systems (e.g., cell culture media containing serum, in vivo studies), esterases can rapidly hydrolyze GAAE to GAA.[13]
Troubleshooting Workflow for Stability Issues:
Caption: A troubleshooting workflow for addressing inconsistent results potentially caused by GAAE degradation.
Q5: I am not observing the expected biological effect of GAAE in my cell culture experiments. What could be going wrong?
A5: Several factors could contribute to a lack of biological effect in cell culture experiments.
-
Cellular Uptake: While the ethyl ester group is intended to increase lipophilicity and improve cell membrane permeability compared to GAA, the efficiency of uptake can vary between cell types.
-
Intracellular Hydrolysis: For GAAE to be effective as a creatine precursor, it must be hydrolyzed to GAA inside the cell by intracellular esterases. The expression and activity of these esterases can differ significantly between cell lines.
-
Toxicity: At high concentrations, GAAE or its breakdown products may be toxic to cells, masking any potential beneficial effects. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration.
-
Experimental Controls: Ensure you have appropriate controls in your experiment:
-
Vehicle Control: The solvent used to dissolve GAAE.
-
Positive Control: A compound known to elicit the expected effect (e.g., creatine or GAA).
-
Negative Control: An inactive analogue, if available.
-
Section 3: Data Interpretation and Troubleshooting
Interpreting unexpected results is a key part of the scientific process. This section provides guidance on how to approach and troubleshoot inconsistent or unexpected data.
Q6: I am seeing a high degree of variability in my in vivo studies. What are the potential sources of this variability?
A6: In vivo studies introduce additional layers of complexity.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of GAAE can vary between individual animals. The rate of hydrolysis in the gastrointestinal tract and first-pass metabolism in the liver can significantly impact bioavailability.
-
Diet: The composition of the animal's diet can influence the baseline levels of creatine and its precursors.
-
Gut Microbiome: The gut microbiota may play a role in the metabolism of GAAE.
-
Dosing and Administration: Inconsistent dosing or administration can lead to significant variability.
Data on GAAE Stability at Different pH Values (Hypothetical, based on Creatine Ethyl Ester Data[11][12]):
| pH | Half-life (t½) | Primary Degradation Product |
| 1.0 | ~500 hours | Guanidinoacetic Acid (Hydrolysis) |
| 4.0 | ~50 hours | Guanidinoacetic Acid / Creatinine Analogue |
| 7.4 | Minutes to hours | Creatinine Analogue (Cyclization) |
| 8.0 | < 1 minute | Creatinine Analogue (Cyclization) |
Q7: How can I design my experiments to minimize variability and ensure the validity of my results?
A7: Implementing robust experimental design and quality control measures is essential.
-
Power Analysis: Perform a power analysis to determine the appropriate sample size to detect a statistically significant effect.
-
Randomization and Blinding: Randomize animals to treatment groups and blind the investigators to the treatment allocation to minimize bias.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all experimental procedures.
-
Pilot Studies: Conduct small-scale pilot studies to optimize dosing, timing, and other experimental parameters before embarking on a large-scale study.
Signaling Pathway of GAAE as a Creatine Precursor:
Caption: The proposed intracellular metabolic pathway of guanidinoacetic acid ethyl ester (GAAE) as a creatine precursor.
By systematically addressing these potential sources of error, researchers can enhance the reliability and reproducibility of their experiments with guanidinoacetic acid ethyl ester. This guide serves as a starting point for troubleshooting, and we encourage you to adapt these principles to your specific experimental context.
References
- Strecker, A. (1861). Untersuchungen über die chemischen Verwandtschaften der Guanin, Xanthin, Theobromin, Caffein und Kreatinin. Annalen der Chemie und Pharmacie, 118(2), 151-177.
- Gulewitsch, W., & Amiradžibi, S. (1906). Über das Guanidinessigsäure-dihydrat. Berichte der deutschen chemischen Gesellschaft, 39(2), 1902-1904.
- Edlbacher, S., & Zeller, A. (1936). Über den Stoffwechsel des Arginins im tierischen Organismus. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 242(4-6), 253-264.
- Borsook, H., & Dubnoff, J. W. (1941). The formation of glycocyamine in animal tissues. Journal of Biological Chemistry, 138(2), 389-403.
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. Available at: [Link]
-
Gaggini, M., Daniele, G., Ndreu, R., Rocchiccioli, S., Barsotti, E., D'Aurizio, R., ... & Gastaldelli, A. (2018). Guanidinoacetate, a precursor of creatine, is associated with insulin resistance and NAFLD. The Journal of Clinical Endocrinology & Metabolism, 103(12), 4477-4486. Available at: [Link]
- Child, R., & Tallon, M. J. (2007). Creatine ethyl ester rapidly degrades to creatinine in stomach acid.
-
Spillane, M., Schoch, R., Cooke, M., Harvey, T., Greenwood, M., Kreider, R., & Willoughby, D. S. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6(1), 1-13. Available at: [Link]
-
Katseres, N. S., Reading, D. W., Shay, M., & D'Souza, M. J. (2009). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. Journal of Pharmacy and Pharmacology, 61(8), 1087-1092. Available at: [Link]
- Giese, M. W., & Le, T. H. (2009).
-
European Patent Office. (2019). Process for preparing guanidino acetic acid (EP 3677329 A1). Available at: [Link]
- Google Patents. (2012). Synthesis method of guanidinoacetic acid (CN102702032A).
- Google Patents. (2022). Method for preparing guanidino acetic acid (WO2022048913A1).
-
Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2010). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. Journal of dietary supplements, 7(3), 241-251. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 763, Guanidinoacetic acid. Retrieved from [Link].
- Zounr, R. A., Khuhawar, M. Y., & Jahangir, T. M. (2011). HPLC determination of guanidino compounds in serum of uremic patients using methylglyoxal as derivatizing reagent.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
- Di Pierro, F., Bertuccioli, A., & Pescuma, A. (2018). Creatine-ester-pyruvate: a new creatine derivative with improved bioavailability. Journal of the International Society of Sports Nutrition, 15(1), 1-8.
-
PrepChem. (n.d.). Preparation of glycine ethyl ester hydrochloride. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
UNeMed. (2007). Creatine Ester Pronutrient Compounds and Formulations. Retrieved from [Link]
- Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-7.
- Determination of Guanidinoacetic Acid in Urine by High-Performance Liquid Chromatography-Fluorescence Detection Method. (2024). Journal of Analytical Chemistry, 79(3), 283-289.
- Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. (2000). Journal of Mass Spectrometry, 35(1), 69-74.
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. 27(1), 129-138.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]
-
ResearchGate. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]
-
ResearchGate. (2012). Improved Gas Chromatographic Determination of Guanidino Compounds Using Isovaleroylacetone and Ethyl Chloroformate as Derivatizing Reagents. Retrieved from [Link]
-
PubMed. (2009). Non-enzymatic hydrolysis of creatine ethyl ester. Retrieved from [Link]
-
BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
PubMed Central. (2016). Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization. Retrieved from [Link]
-
The Italian Association of Chemical Engineering. (2018). Application of GC-MS in Determinating the Trace Impurities of Benazolin. Retrieved from [Link]
-
ResearchGate. (n.d.). How to do the Fmoc amino acid recrystallization?. Retrieved from [Link]
-
ResearchGate. (2022). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. unemed.com [unemed.com]
- 4. WO2022048913A1 - Method for preparing guanidino acetic acid - Google Patents [patents.google.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pH-dependent stability of creatine ethyl ester: relevance to oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. baylor-ir.tdl.org [baylor-ir.tdl.org]
Challenges with scaling up Carbamimidoyl-acetic acid ethyl ester synthesis
Technical Support Center: Scalable Synthesis of Ethyl Amidinoacetate Hydrochloride
Executive Summary: The "Deceptive" C3 Synthon
Ethyl carbamimidoylacetate (commonly referred to as Ethyl Amidinoacetate ) is a critical C3 building block, primarily used in the synthesis of pyrimidine-based heterocycles (e.g., thiamine analogs, kinase inhibitors).[1]
While the chemistry appears straightforward on paper—typically a Pinner reaction starting from ethyl cyanoacetate—scaling this reaction from gram to kilogram quantities presents severe thermodynamic and kinetic challenges. The primary failure modes in scale-up are hydrolysis of the imidate intermediate (reverting to malonates) and thermal decomposition of the amidine functionality.
This guide addresses the transition from bench-scale synthesis to robust process chemistry, focusing on the Pinner Strategy as the industry standard.
Process Logic & Mechanism
To troubleshoot effectively, you must understand the competing pathways. The synthesis is a two-step sequence:
-
Pinner Reaction: Acid-catalyzed addition of ethanol to the nitrile to form an Imidate Hydrochloride.
-
Ammonolysis: Displacement of the ethoxy group by ammonia to form the Amidine Hydrochloride.
Visualizing the Pathway & Failure Modes
The following diagram maps the critical process flow and where impurities (in red) are generated.
Figure 1: Reaction pathway for the Pinner synthesis of Ethyl Amidinoacetate, highlighting moisture sensitivity and thermal instability.[1]
Phase 1: The Pinner Reaction (Imidate Formation)[2][3]
The Challenge: The formation of the imidate salt is exothermic and reversible. The presence of any water will irreversibly hydrolyze the imidate back to diethyl malonate (or the mono-ester), killing the yield.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Temperature | -5°C to 5°C | Higher temperatures favor the formation of orthoesters and decomposition.[1] |
| HCl Equivalents | 1.1 – 1.2 eq | Excess HCl drives the equilibrium, but too much complicates the downstream neutralization. |
| Water Content | < 0.05% (KF) | Crucial. Water attacks the protonated imidate faster than ammonia will in the next step. |
| Agitation | High Shear | The imidate salt often precipitates as a thick slurry. Poor mixing leads to "hot spots." |
Troubleshooting Guide: Phase 1
Q: The reaction mixture solidified into a hard block. What happened?
-
Diagnosis: The imidate hydrochloride salt has low solubility in cold ethanol/ether. At high concentrations (>1M), it crystallizes rapidly.[1]
-
Solution: Do not stop stirring. For scale-up, ensure your reactor has a high-torque overhead stirrer (anchor or helical ribbon impeller).[1] If blocked, add anhydrous diethyl ether to dilute the slurry, but never add water.[1]
Q: I see significant starting material (Nitrile) remaining after 24 hours.
-
Diagnosis: Likely loss of HCl gas. If the system isn't sealed perfectly, HCl escapes, shifting the equilibrium back to the nitrile.
-
Solution: Re-saturate with anhydrous HCl gas at 0°C. Ensure the system is under a slight positive pressure of dry nitrogen to prevent atmospheric moisture ingress while keeping HCl in solution.
Phase 2: Ammonolysis (Amidine Formation)[1]
The Challenge: Converting the imidate to the amidine requires ammonia.[2] However, the amidine product is unstable as a free base.[1] You must control the pH to ensure the product remains protonated (as the HCl salt) immediately upon formation.
Protocol Adjustment for Scale-Up
-
Lab Scale: Pouring ethanolic ammonia into the imidate.
-
Production Scale: Sparging anhydrous ammonia gas is preferred, but dangerous if the exotherm isn't managed.[1]
-
Preferred Route: Add a pre-cooled solution of 7N NH3 in Ethanol slowly to the imidate slurry.
Troubleshooting Guide: Phase 2
Q: The product turned yellow/brown and sticky during isolation.
-
Diagnosis: You likely generated the free base . Ethyl amidinoacetate is unstable in its neutral form; it undergoes self-condensation (polymerization) or decarboxylation.[1]
-
Solution: Ensure the final pH is roughly neutral to slightly acidic (pH 5-6). Do not over-basify. If you used excess ammonia, remove it rapidly under vacuum at low temperature (<30°C).[1] Isolate strictly as the Hydrochloride salt .
Q: My yield is 40% lower than the gram-scale pilot.
-
Diagnosis: Hydrolysis during filtration. The salt is hygroscopic.
-
Solution: Perform filtration under a nitrogen blanket (Nutsche filter).[1] Wash the filter cake with anhydrous diethyl ether or MTBE to remove residual ethanol and water. Dry in a vacuum oven at <40°C with a P2O5 trap.
Analytical & Stability Data
When validating your product, rely on these markers.
| Attribute | Expected Result | Failure Indicator |
| Appearance | White crystalline solid | Yellow gum (Free base degradation) |
| Melting Point | ~108°C - 112°C (Decomposes) | < 100°C (Wet or impure) |
| 1H NMR (DMSO-d6) | Missing NH peaks (Hydrolysis); Extra CH2 peaks (Malonate) | |
| Storage | -20°C, Desiccated | Room Temp (Rapid degradation) |
Frequently Asked Questions (FAQs)
Q1: Can I use aqueous ammonia (Ammonium Hydroxide) for the second step? A: Absolutely not. Water is the enemy of this synthesis. It will hydrolyze the imidate intermediate to diethyl malonate immediately. You must use anhydrous ammonia (gas or ethanolic solution).[1]
Q2: Why is the order of addition critical? A: You must add the ammonia to the imidate. If you add the imidate to excess ammonia, you risk localized high pH regions that generate the unstable free base, leading to oligomerization before the salt can stabilize.
Q3: Can I distill the product to purify it? A: No. The ethyl amidinoacetate hydrochloride is a salt and will decompose/char before distilling. The free base decomposes upon heating. Purification must be done via recrystallization (typically Ethanol/Ether) or reprecipitation.[1]
Q4: Is the microwave method scalable? A: Literature suggests microwave synthesis (using ethyl amino-ethoxyacrylate) works well on mg scales.[1] However, for kg scale-up, the Pinner reaction (batch mode) is superior due to the difficulty of penetrating large reaction volumes with microwave energy and the cost of precursors.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for Pinner Reaction mechanics and HCl gas handling).
-
Organic Syntheses. "Ethyl 3,3-Diethoxypropionate" (Precursor chemistry relevant to handling sensitive ethyl esters).[1] Org.[3] Synth.1985 , 64, 107.[1] Link
-
Shafer, C. M.; Molinski, T. F. "Heterocyclic Synthesis via Pinner-Type Reactions."[1] J. Org. Chem.1996 , 61, 2044.[1] (Mechanistic insights into imidate stability).
-
ChemicalBook. "3-Amino-3-iminopropanoic acid ethyl ester hydrochloride."[1][4] (Physical property verification). Link
-
BenchChem. "The Pinner Reaction: A Technical Guide." (General scale-up parameters for imidates). Link[1]
Sources
Technical Support Center: Guanidinoacetic Acid Ethyl Ester (GAA-EE) Interference in Biochemical Assays
The following guide is a specialized technical resource designed for researchers working with Guanidinoacetic Acid Ethyl Ester (GAA-EE). It addresses the specific biochemical challenges posed by this compound, particularly its hydrolysis kinetics, enzymatic cross-reactivity, and detection artifacts.
Topic: Troubleshooting GAA-EE Interference, Stability, and Detection Audience: Senior Researchers, Biochemists, Drug Development Scientists Version: 2.0 (Current as of 2026)
Executive Summary: The GAA-EE Challenge
Guanidinoacetic acid ethyl ester (GAA-EE) is a lipophilic prodrug of guanidinoacetic acid (GAA), the direct precursor to creatine. While the ethyl ester modification enhances membrane permeability and blood-brain barrier transport, it introduces significant complexity into biochemical assays.
The Core Problem: GAA-EE is chemically unstable in aqueous environments and biologically active in two forms (the ester and the hydrolyzed acid). This duality creates a "moving target" in quantification and activity assays, leading to three primary failure modes:
-
Pseudo-Substrate Effects: The hydrolyzed product (GAA) competes with creatine in enzymatic assays (e.g., Creatine Kinase).
-
Hydrolysis Artifacts: Spontaneous generation of ethanol and GAA during sample processing alters concentration gradients and introduces solvent interference.
-
Detection Overlap: Structural similarity leads to co-elution or cross-reactivity in non-specific guanidino assays (e.g., Sakaguchi reaction).
Interactive Troubleshooting Modules
Module A: Enzymatic Assay Interference (Creatine Kinase System)
Symptom: Inconsistent
Mechanism: GAA-EE hydrolyzes to GAA. GAA is a substrate for Creatine Kinase, albeit with different kinetics than creatine. It is phosphorylated to Phosphoguanidinoacetate . Standard CK assays often couple ATP consumption to a colorimetric or fluorometric output. Since GAA consumes ATP via CK, it mimics creatine activity, yielding false-positive metabolic rates.
Diagnostic Protocol:
| Step | Action | Expected Result (Interference Present) | Corrective Measure |
| 1 | Substrate Specificity Check | Signal detected in the absence of Creatine but presence of GAA-EE/GAA. | Use HPLC-UV/MS to separate Phosphocreatine from Phosphoguanidinoacetate. |
| 2 | Hydrolysis Control | Signal intensity increases over time in stock solution (GAA-EE | Prepare GAA-EE stocks in anhydrous ethanol/DMSO ; dilute immediately before use. |
| 3 | Inhibitor Validation | Cyclocreatine (CK inhibitor) blocks the signal. | Confirm signal is CK-dependent; switch to endpoint mass spectrometry. |
DOT Diagram: The Enzymatic Interference Pathway
Caption: Figure 1. Mechanism of GAA-EE interference in Creatine Kinase coupled assays. Hydrolyzed GAA acts as an alternative substrate, generating ADP and a false metabolic signal.
Module B: False Positives in Guanidino Quantification
Symptom: "Total Guanidino" or Arginine assays (e.g., Sakaguchi reaction, Ninhydrin post-derivatization) show unexpectedly high levels.
Mechanism:
The guanidino moiety (
Troubleshooting Guide:
-
Q: Can I use the Jaffe reaction (for Creatinine) in the presence of GAA-EE?
-
A: Use with Caution. While Jaffe is specific to the active methylene in creatinine, high concentrations of guanidino compounds (like GAA) can cause non-specific background absorbance (Jaffe-like chromogens).
-
Recommendation: Switch to Enzymatic Creatinine Deiminase assays, which are far more specific and less prone to guanidino interference.
-
-
Q: How do I separate GAA-EE from GAA in chromatography?
-
A: GAA is highly polar (zwitterionic); GAA-EE is hydrophobic.
-
Method: Use Reverse-Phase HPLC (C18).
-
GAA: Elutes near the void volume (requires ion-pairing agent like HSA or HILIC mode).
-
GAA-EE: Retains longer due to the ethyl ester.
-
Warning: If the peak for GAA-EE tails or splits, on-column hydrolysis is occurring. Lower the column temperature to
and maintain acidic pH in the mobile phase.
-
-
Module C: Stability & Ethanol Artifacts
Symptom: Cell viability decreases or enzyme activity fluctuates inexplicably in control groups treated with the vehicle.
Mechanism: GAA-EE hydrolysis releases equimolar amounts of Ethanol . In high-dose experiments (mM range), the released ethanol can reach toxic concentrations or inhibit sensitive enzymes, confounding results.
Quantitative Impact Table: Hydrolysis Kinetics
| Parameter | GAA-EE Stability (pH 7.4, 37°C) | Impact on Assay |
| Half-life ( | ~60–90 minutes | Rapid loss of prodrug during incubation. |
| By-product | Ethanol (1:1 molar ratio) | 10 mM GAA-EE yields 10 mM Ethanol (0.06%). |
| Solubility | Low in water; High in DMSO/EtOH | Precipitation risk upon dilution into media. |
Protocol for Stability Validation:
-
Prepare a 10 mM stock of GAA-EE in acidified DMSO (0.1% HCl) to prevent pre-hydrolysis.
-
Spike into assay buffer.
-
Aliquot at
min. -
Analyze via HPLC-UV (210 nm).
-
Criteria: If GAA peak area > 10% of Total Area at
, the stock is degraded.
Decision Logic for Assay Selection
Use this workflow to select the correct analytical method based on your specific readout requirement.
Caption: Figure 2. Decision tree for selecting analytical methods in the presence of GAA-EE to avoid cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: Can I store GAA-EE in aqueous buffer?
A: No. GAA-EE is an ester and is prone to hydrolysis, especially at physiological pH (7.4) and temperatures
Q2: Does GAA-EE interfere with the Bradford or BCA protein assay? A: Generally, no. The guanidino group does not react significantly with Coomassie Blue (Bradford) or Copper reduction (BCA). However, if your solvent contains high ethanol (from the stock), the ethanol can interfere with BCA. Always run a solvent blank.
Q3: I see a double peak in my HPLC trace. What is it? A: This is the classic signature of on-column hydrolysis. One peak is the intact ethyl ester (GAA-EE), and the earlier eluting peak is the free acid (GAA). To fix this, lower the column temperature and ensure your mobile phase pH is acidic (pH 2–3) to stabilize the ester during the run.
Q4: Is GAA-EE toxic to cells? A: GAA-EE is generally low-toxicity, but toxicity can arise from two sources: 1) The release of ethanol upon hydrolysis, and 2) The accumulation of GAA if the conversion to creatine (via GAMT) is blocked or saturated. Always include an "Ethanol-only" control group matching the molar concentration of the released ester group.
References
-
Ostojic, S. M., et al. (2016).[1] Guanidinoacetic acid increases skeletal muscle creatine stores in healthy men.[1] Nutrition. Link
- Context: Establishes GAA as a bioactive precursor and discusses bioavailability issues that necessit
-
Tachiki, K. H., et al. (1980). A rapid and specific method for the determination of guanidinoacetic acid in biological fluids. Clinica Chimica Acta. Link
- Context: Defines the difficulty in separating GAA from other guanidino compounds and the need for specific chrom
-
Zinellu, A., et al. (2006). Assay for the simultaneous determination of guanidinoacetic acid, creatinine and creatine in plasma and urine by capillary electrophoresis UV-detection. Journal of Separation Science. Link
- Context: Provides the gold-standard methodology for separating these structurally similar compounds, avoiding the interferences discussed in Module B.
-
Mori, A. (1987).[2] Biochemistry and neurotoxicology of guanidino compounds. Pavlov Journal of Biological Science. Link
- Context: foundational text on the neuroactivity of guanidino compounds and their potential for seizure induction (relevant for toxicity troubleshooting).
-
Perrone, R. D., et al. (1992). Serum creatinine measurement in patients with renal insufficiency: bias and accuracy of the Jaffe and enzymatic assays. Clinical Chemistry. Link
- Context: Documents the non-specificity of the Jaffe reaction to non-creatinine chromogens, supporting the recommendation to avoid it when high levels of GAA/GAA-EE are present.
Sources
Validation & Comparative
Carbamimidoyl-acetic acid ethyl ester vs creatine monohydrate for muscle creatine levels
Topic: Carbamimidoyl-acetic acid ethyl ester (Creatine Ethyl Ester) vs. Creatine Monohydrate for Muscle Creatine Levels Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Verdict: this compound (Creatine Ethyl Ester, or CEE) is inferior to Creatine Monohydrate (CM) for increasing muscle creatine levels.[1][2][3][4][5][6]
While CEE was designed to enhance lipophilicity and membrane permeability via esterification, experimental data confirms that it acts as a "futile prodrug." Under physiological conditions, CEE undergoes rapid non-enzymatic cyclization into creatinine (a metabolic waste product) rather than hydrolyzing into bioactive creatine.[2] Consequently, CEE supplementation fails to significantly elevate muscle phosphocreatine stores compared to placebo, whereas CM demonstrates robust efficacy and stability.
Chemical & Mechanistic Analysis[7]
The Lipophilicity Hypothesis vs. The Stability Reality
The development of CEE was predicated on the hypothesis that esterifying the carboxylic acid group of creatine would mask its polarity, increasing lipophilicity and allowing for passive diffusion across muscle cell membranes, thereby bypassing the saturable Creatine Transporter (CRT/SLC6A8).
-
Creatine Monohydrate (CM): Zwitterionic structure; relies on sodium-chloride-dependent transport (CRT) for uptake.
-
This compound (CEE): Ethyl ester derivative; theoretically more membrane-permeable.[7]
The Failure Mechanism: The ester group, intended to facilitate transport, actually accelerates intramolecular cyclization. In an aqueous environment at neutral or basic pH (physiological blood pH 7.4), the nucleophilic nitrogen of the guanidino group attacks the ester carbon, rapidly forming creatinine and ethanol. This occurs before the molecule can enter skeletal muscle.
Diagram: The Degradation Pathway
The following diagram illustrates the divergent fates of CM and CEE under physiological conditions.
Figure 1: Comparative degradation pathways. CM remains stable as bioactive creatine, while CEE rapidly cyclizes to creatinine in physiological fluids.
Pharmacokinetics & Stability Profile
Scientific evaluation of CEE requires analyzing its half-life across the gastrointestinal and systemic pH spectrum.
Key Data Points (Gufford et al.):
-
pH 1.0 (Stomach): CEE is relatively stable or hydrolyzes to creatine + ethanol (Half-life ~570 hours).[7][8]
-
pH 7.4 (Blood/Intestine): CEE degrades rapidly.
This creates a "kinetic trap." Even if CEE survives the stomach, it is instantly converted to creatinine upon entering the slightly alkaline environment of the small intestine or the bloodstream, rendering it useless for muscle bioenergetics.
Comparative Pharmacokinetic Data
| Parameter | Creatine Monohydrate (CM) | Creatine Ethyl Ester (CEE) |
| Bioavailability | >99% absorbed as Creatine | Negligible (Absorbed as Creatinine) |
| Plasma Half-Life | ~3 hours (elimination phase) | < 1 minute (conversion phase) |
| Primary Metabolite in Serum | Creatine | Creatinine |
| Muscle Uptake Mechanism | Active Transport (CRT) | N/A (Degrades before transport) |
Experimental Evidence: The Spillane Study[4]
The definitive study comparing these compounds was conducted by Spillane et al. (2009) . This randomized, double-blind, placebo-controlled trial evaluated efficacy over 7 weeks of resistance training.[1][6]
Study Design Overview
-
Subjects: 30 non-resistance-trained males.[1]
-
Groups: Placebo (PLA), Creatine Monohydrate (CRT), Creatine Ethyl Ester (CEE).[1][6]
-
Dosing: Loading phase (20g/day x 5 days) followed by maintenance (5g/day x 42 days).
-
Measurements: Muscle biopsy (vastus lateralis), serum analysis, DEXA body composition.
Quantitative Results Synthesis
| Measure | Creatine Monohydrate (CRT) | Creatine Ethyl Ester (CEE) | Placebo (PLA) | Statistical Significance |
| Serum Creatine | Significantly Increased | No Change vs. Placebo | Baseline | p < 0.005 (CRT vs CEE) |
| Serum Creatinine | Normal Range | 3x Elevation | Normal Range | p < 0.001 (CEE vs others) |
| Total Muscle Creatine | Significantly Increased | No Change vs. Placebo | Baseline | p = 0.026 (CRT vs PLA) |
| Intracellular Water | Increased | No Change | No Change | CRT > CEE |
Critical Observation: Participants in the CEE group showed serum creatinine levels significantly above the clinical reference range. This confirms that the ingested CEE was converted to waste product in vivo, placing potential stress on renal filtration without providing ergogenic benefit.
Experimental Protocols for Validation
For researchers intending to replicate or expand upon these findings, the following self-validating protocols are recommended.
Protocol A: In Vitro pH-Stability Assay (HPLC)
Objective: Quantify the degradation rate of CEE vs. CM in simulated physiological fluids.
-
Preparation: Prepare 10 mM stock solutions of CEE and CM in 0.1 M HCl.
-
Incubation: Dilute stocks into phosphate-buffered saline (PBS) adjusted to pH 7.4 at 37°C.
-
Sampling: Aliquot samples at t=0, 1, 5, 10, 30, and 60 minutes.
-
Quenching: Immediately acidify samples with 2% formic acid to halt degradation.
-
Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5 µm.
-
Mobile Phase: 95% Water / 5% Acetonitrile + 0.1% Formic Acid.
-
Detection: UV-Vis at 210 nm (Creatine) and 235 nm (Creatinine).
-
-
Validation: CEE peak should disappear within 10-20 minutes; Creatinine peak should rise stoichiometrically.
Protocol B: In Vivo Muscle Creatine Quantification
Objective: Measure total creatine content in skeletal muscle tissue.
-
Biopsy: Percutaneous needle biopsy of the vastus lateralis under local anesthesia.
-
Processing: Freeze tissue immediately in liquid nitrogen (-190°C).
-
Lyophilization: Freeze-dry tissue for 24-48 hours to remove water weight (express data as mmol/kg dry weight).
-
Extraction: Powder the dried tissue and extract in 0.5 M Perchloric Acid (PCA) + 1 mM EDTA.
-
Neutralization: Neutralize extract with 2 M KHCO3.
-
Enzymatic Assay: Use a spectrophotometric assay based on the Creatine Kinase / Pyruvate Kinase / Lactate Dehydrogenase reaction chain.
-
Measure: Decrease in NADH absorbance at 340 nm.
-
Control: Run standard curves with pure Creatine Monohydrate.
-
Diagram: Experimental Workflow (Spillane Replication)
Figure 2: Workflow for validating creatine supplement efficacy via biopsy and serum analysis.
References
-
Spillane, M., Schoch, R., Cooke, M., et al. (2009).[1][9] The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels.[1][9] Journal of the International Society of Sports Nutrition, 6, 6.[1] [Link]
-
Gufford, B. T., Ezell, E. L., Robinson, D. H., et al. (2013).[10] pH-dependent stability of creatine ethyl ester: relevance to oral absorption. Journal of Dietary Supplements, 10(3), 241–251.[10] [Link]
-
Katseres, N. S., Reading, D. W., Shayya, L., et al. (2009).[10] Non-enzymatic hydrolysis of creatine ethyl ester. Biochemical and Biophysical Research Communications, 386(2), 363–367.[10] [Link]
-
Jäger, R., Purpura, M., Shao, A., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369–1383. [Link]
-
Kreider, R. B., Kalman, D. S., Antonio, J., et al. (2017). International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine. Journal of the International Society of Sports Nutrition, 14, 18. [Link]
Sources
- 1. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. livemomentous.com [livemomentous.com]
- 3. fitnessvolt.com [fitnessvolt.com]
- 4. lovelifesupplements.co.uk [lovelifesupplements.co.uk]
- 5. seannal.com [seannal.com]
- 6. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-dependent stability of creatine ethyl ester: relevance to oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review [mdpi.com]
Comparative Bioavailability of Creatine Precursors: A Development Guide
Topic: Comparative Bioavailability of Creatine Precursors: Guanidinoacetic Acid (GAA) vs. Creatine Derivatives Content Type: Technical Comparison Guide Audience: Drug Development Professionals, Pharmacokineticists, and Formulation Scientists
Executive Summary: The Transporter Bottleneck
For decades, Creatine Monohydrate (CM) has been the gold standard for bioenergetic supplementation. However, its therapeutic utility in clinical settings (e.g., transporter deficiency syndromes, neurodegenerative diseases) is limited by the SLC6A8 bottleneck . The creatine transporter (SLC6A8) is saturable, down-regulated by high extracellular creatine, and absent in key cell types (e.g., astrocytes).
This guide objectively compares the bioavailability and pharmacokinetics of the metabolic precursor Guanidinoacetic Acid (GAA) against Creatine Monohydrate (CM) and the lipophilic derivative Creatine Ethyl Ester (CEE) . We analyze the shift from "solubility-driven" formulation to "transporter-targeted" delivery.
Mechanistic Divergence: Transporter Logic
The core differentiator between creatine forms is not merely solubility, but the specific Solute Carrier (SLC) system utilized for cellular entry.
The SLC6A8 vs. SLC6A6 Paradigm[1]
-
Creatine Monohydrate (CM): Relies exclusively on SLC6A8 (CRT) . This transporter effectively locks out exogenous creatine from tissues lacking it (e.g., specific brain regions where astrocytes must synthesize creatine for neurons).
-
Guanidinoacetic Acid (GAA): The direct metabolic precursor.[1] It bypasses SLC6A8, utilizing SLC6A6 (Taurine Transporter) and GABA transporters (GAT2/3) . This allows GAA to penetrate the Blood-Brain Barrier (BBB) and enter cells that are impermeable to creatine, provided the cell expresses GAMT (Guanidinoacetate N-methyltransferase) to methylate GAA into creatine.
The Lipophilic Fallacy (CEE)
-
Creatine Ethyl Ester (CEE): Designed to bypass transporters entirely via passive diffusion. However, experimental data confirms that esterification renders the molecule unstable at physiological pH, leading to rapid degradation into creatinine before therapeutic uptake can occur.
Visualization: Transporter Pathways & Metabolic Fate
Figure 1: Differential transport mechanisms. GAA utilizes the Taurine transporter (SLC6A6), bypassing the Creatine transporter (SLC6A8) bottleneck, while CEE degrades rapidly via non-enzymatic hydrolysis.
Comparative Pharmacokinetics & Bioavailability
The following data synthesizes findings from rodent and human clinical trials comparing these substrates.
| Feature | Creatine Monohydrate (CM) | Guanidinoacetic Acid (GAA) | Creatine Ethyl Ester (CEE) |
| Primary Transporter | SLC6A8 (Specific) | SLC6A6 (Taurine), GAT | Passive Diffusion (Theoretical) |
| Oral Bioavailability | ~99% (at low doses) | >99% (High absorption) | Poor (degrades in gut) |
| Plasma Half-Life | ~3 hours | ~1.5 - 2 hours | N/A (Rapid conversion to creatinine) |
| Tissue Uptake (Muscle) | High (until saturation) | Superior (20-30% higher vs CM) | Inferior to CM |
| Brain Uptake | Limited (BBB SLC6A8 restriction) | Enhanced (via SLC6A6) | Negligible |
| Metabolic Cost | None | High (Consumes SAMe for methylation) | None |
| Major Metabolite | Creatinine | Creatine -> Creatinine | Creatinine (Direct degradation) |
Key Insight: While CM has excellent oral absorption, its tissue bioavailability is capped by transporter saturation. GAA exhibits superior tissue retention because it enters via a different, less saturated pathway, but it imposes a "methylation tax" (consumption of S-Adenosylmethionine), which can elevate Homocysteine levels if not managed [1, 2].
Experimental Protocols for Validation
To validate the bioavailability of a novel creatine precursor, you must distinguish between simple absorption and active transport.
Protocol A: Caco-2 Permeability & Transporter Identification
This assay determines if your precursor is actively transported or passively absorbed.
-
Cell Culture: Seed Caco-2 cells (Passage 25-35) on Transwell inserts. Culture for 21 days to form a differentiated monolayer (TEER > 1000 Ω[2]·cm²).[2][3][4][5][6][7][8]
-
Preparation: Dissolve test compound (100 µM) in HBSS (pH 7.4).
-
Transport Assay:
-
A-to-B (Absorptive): Add compound to Apical chamber. Sample Basolateral chamber at 0, 30, 60, 90, 120 min.
-
B-to-A (Secretory): Reverse setup.
-
-
Inhibition Step (Crucial):
-
Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability (
).
Protocol B: In Vivo Pharmacokinetics (Rodent Model)
This protocol assesses the conversion rate of Precursor -> Creatine in plasma and tissue.
-
Subjects: Male Wistar rats (n=10/group), fasted 12h.
-
Dosing: Oral gavage of equimolar doses (e.g., 30 mg/kg) of CM vs. GAA vs. Test Compound.
-
Blood Sampling: Tail vein draws at 0, 15, 30, 60, 120, 240, 480 min.
-
Tissue Harvesting: At 24h post-dose, harvest Vastus lateralis (muscle) and Cerebellum (brain).
-
Biochemistry:
-
Measure Plasma Creatine AND GAA .[7]
-
Measure Plasma Homocysteine (Safety marker).
-
Logic: A spike in plasma Creatine without dosing Creatine confirms in vivo conversion (hepatic methylation).
-
Visualization: Experimental Decision Tree
Figure 2: Validation workflow. Candidates must pass acid stability testing (mimicking gastric environment) before expensive transporter profiling.
Safety Considerations: The Methylation Tax
When developing GAA-based formulations, the "Methylation Tax" is the primary safety hurdle.
-
Mechanism: The conversion of GAA to Creatine (via GAMT) requires S-Adenosylmethionine (SAMe) as a methyl donor, yielding S-Adenosylhomocysteine (SAH), which hydrolyzes to Homocysteine (Hcy) .
-
Risk: High-dose GAA can deplete hepatic SAMe and elevate plasma Hcy, a risk factor for vascular disease [3].
-
Formulation Strategy: Modern GAA formulations often include methyl donors (e.g., Betaine/TMG, Choline, or Folic Acid) to recycle Homocysteine back to Methionine, mitigating the risk.
Conclusion & Recommendations
For researchers aiming to surpass the efficacy of Creatine Monohydrate:
-
Do not pursue esters (CEE): They fail due to chemical instability in the gut.
-
Target SLC6A6: GAA is the only proven precursor that successfully utilizes an alternative transporter, making it superior for brain uptake and "non-responder" populations.
-
Address Methylation: Any GAA-based drug candidate must be co-formulated with methyl donors to ensure safety.
References
-
Ostojic, S. M. (2016). Guanidinoacetic acid versus creatine for improved brain and muscle creatine levels: a superiority pilot trial in healthy men.[7][8][11] Applied Physiology, Nutrition, and Metabolism.
-
Ostojic, S. M., et al. (2018). Guanidinoacetic acid with creatine compared with creatine alone for tissue creatine content...[1][7][8][11] A randomized, double-blind superiority trial.[3][7][11] Nutrition.[8][11][12][13][14][15]
-
McBreairty, L. E., et al. (2013). Betaine is as effective as folate at reducing plasma homocysteine concentrations in mice. The Journal of Nutrition.
-
Spillane, M., et al. (2009).[15] The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum creatine levels. Journal of the International Society of Sports Nutrition.[12]
-
Tachikawa, M., et al. (2009). Transport characteristics of guanidinoacetate at the blood-brain barrier and blood-cerebrospinal fluid barrier.[9][6][16] Journal of Neurochemistry.
Sources
- 1. Guanidinoacetic Acid (GAA): A Guide to Creatine's Precursor - Benefits, Risks, and Strategies with CreGAAtine [blog.priceplow.com]
- 2. preprints.org [preprints.org]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Creatine Supplementation on Brain Function and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creatine and guanidinoacetate transport at blood-brain and blood-cerebrospinal fluid barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guanidinoacetic acid with creatine compared with creatine alone for tissue creatine content, hyperhomocysteinemia, and exercise performance: A randomized, double-blind superiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diseases.jensenlab.org [diseases.jensenlab.org]
- 10. Association for Creatine Deficiencies - Advancing Creatine Disorder Research [creatineinfo.org]
- 11. Guanidinoacetic acid versus creatine for improved brain and muscle creatine levels: a superiority pilot trial in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Creatine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Taurine and Creatine Transporters as Potential Drug Targets in Cancer Therapy | MDPI [mdpi.com]
- 15. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Study of Guanidinoacetic Acid Esters on Creatine Uptake
[1][2][3]
Executive Summary
While Creatine Monohydrate (CrM) remains the gold standard for supplementation, its uptake is limited by the saturation of the Creatine Transporter (CRT/SLC6A8) and poor passive diffusion. Guanidinoacetic acid (GAA), the direct metabolic precursor to creatine, has demonstrated superior tissue uptake (up to 16.9% higher in muscle vs. creatine) due to its ability to utilize alternate transport pathways (e.g., GAT, taurine transporters).
Conversely, esterified derivatives—originally designed to enhance lipophilicity and bypass transporters—show divergent results. Creatine Ethyl Ester (CEE) fails due to rapid cyclization into creatinine under gastric conditions. Diacetyl-Guanidinoacetic Acid Ethyl Ester (Diacetyl-GAAE) , a novel lipophilic prodrug, shows promise specifically for Creatine Transporter Deficiency (CTD) , capable of crossing biological membranes independently of SLC6A8, though its conversion efficiency remains a subject of active pharmacological research.
Chemical & Physical Properties Comparison
The following table contrasts the physicochemical profiles of the parent compounds and their esterified derivatives.
| Compound | Molecular Structure | Lipophilicity (LogP) | Primary Transport Mechanism | Stability (pH 1.2 - Gastric) | Stability (pH 7.4 - Plasma) |
| Creatine Monohydrate | Zwitterionic | Low (-1.9) | SLC6A8 (Saturable) | High (>99% recovery) | High |
| GAA (Glycocyamine) | Zwitterionic | Low (-2.1) | SLC6A8, GAT-2, TauT | Very High | High |
| Creatine Ethyl Ester (CEE) | Cationic Ester | Moderate | Passive Diffusion (Theoretical) | Poor (Rapid cyclization to Creatinine) | Moderate |
| Diacetyl-GAAE | Lipophilic Ester | High | Passive Diffusion | Moderate | Moderate (Hydrolyzes to GAA) |
Mechanistic Pathways of Uptake and Metabolism
The efficacy of these compounds depends on their entry into the cell and subsequent conversion.
-
Creatine: Requires active transport via SLC6A8.
-
GAA: Uses SLC6A8 but can also leverage GABA (GAT) and Taurine transporters, preventing saturation. Once inside, it is methylated to Creatine by GAMT (Guanidinoacetate N-methyltransferase).[1][2]
-
Esters (CEE/GAAE): Designed to diffuse through the lipid bilayer. However, they must resist acid hydrolysis in the stomach and esterase degradation in the plasma before reaching the target tissue.
Pathway Visualization
The diagram below illustrates the transport and metabolic fate of these compounds.
Caption: Transport mechanisms distinguishing active transport (SLC6A8/GAT) for polar compounds vs. passive diffusion for lipophilic esters, highlighting the degradation risk of CEE.
Experimental Protocols
To validate the performance of GAA esters against Creatine, the following self-validating protocols are recommended.
Experiment A: pH-Dependent Stability Assay
Objective: Determine if the ester survives gastric transit (pH 1.2) compared to plasma conditions (pH 7.4).
-
Preparation: Prepare 10 mM solutions of Creatine Monohydrate, GAA, CEE, and Diacetyl-GAAE in:
-
Buffer A: Simulated Gastric Fluid (0.1 N HCl, pH 1.2).
-
Buffer B: Phosphate Buffered Saline (PBS, pH 7.4).
-
-
Incubation: Incubate samples at 37°C in a shaking water bath.
-
Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Neutralize acid samples immediately with 100 µL 0.1 N NaOH to stop hydrolysis.
-
Analysis: Analyze via HPLC-UV (210 nm) or LC-MS/MS.
-
Mobile Phase: 95:5 Water:Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase.
-
-
Validation Criteria:
-
CrM/GAA: >98% retention of parent compound at 120 min (pH 1.2).
-
Esters: Calculate half-life (
). If min at pH 1.2, the oral bioavailability is compromised.
-
Experiment B: Competitive Uptake Assay (Caco-2 or HEK293-SLC6A8)
Objective: Differentiate between transporter-mediated uptake and passive diffusion.
-
Cell Culture: Seed HEK293 cells stably expressing SLC6A8 (or Caco-2 for intestinal model) in 24-well plates.
-
Inhibition Phase: Pre-incubate Group A with GPA (Guanidinopropionic acid), a competitive inhibitor of SLC6A8, for 30 minutes. Leave Group B (Control) untreated.
-
Treatment: Add 50 µM of radiolabeled [
C]-Creatine, [ C]-GAA, or ester equivalents to both groups. -
Uptake: Incubate for 60 minutes at 37°C.
-
Wash & Lysis: Wash cells 3x with ice-cold PBS. Lyse with 0.1 M NaOH.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Interpretation:
-
Transporter Dependence: Calculate % inhibition in Group A. High inhibition (>80%) indicates SLC6A8 reliance (Cr, GAA).
-
Passive Diffusion: Low inhibition (<10%) indicates passive diffusion (Esters).
-
Comparative Performance Data
The following data summarizes key findings from comparative studies involving GAA and Creatine esters.
| Metric | Creatine Monohydrate | GAA (Precursor) | Creatine Ethyl Ester (CEE) | Diacetyl-GAAE |
| Muscle Creatine Increase | Baseline (+0%) | +16.9% (Superior) | Insignificant vs. Placebo | N/A (Research Only) |
| Brain Creatine Increase | Low (Poor BBB transport) | Moderate to High | Low | Potential (in CTD models) |
| Oral Bioavailability | ~100% | ~100% | <10% (Degrades to creatinine) | Variable |
| Transporter Dependency | High (SLC6A8) | Moderate (SLC6A8 + GAT) | None (Passive) | None (Passive) |
| Primary Safety Concern | Water retention | Methylation demand (Homocysteine) | High Creatinine load | Unknown (Experimental) |
Key Findings
-
GAA Superiority: Clinical trials confirm GAA increases muscle creatine levels significantly more than creatine alone (16.9% vs 2.0% increase) due to utilizing auxiliary transporters (GAT-2) when SLC6A8 is saturated [1, 2].
-
Failure of CEE: Despite marketing claims, CEE degrades rapidly in the stomach's acidic environment. The "ester" advantage is nullified before absorption, leading to high creatinine waste rather than muscle saturation [3, 4].
-
Niche for GAA Esters: Diacetyl-GAAE is not a general sports supplement but a targeted therapeutic for Creatine Transporter Deficiency . It bypasses the defective transporter to deliver GAA, which can then be methylated to creatine intracellularly [5].
References
-
Ostojic, S. M., et al. (2016). Guanidinoacetic acid versus creatine for improved brain and muscle creatine levels: a superiority pilot trial in healthy men.[3][4] Applied Physiology, Nutrition, and Metabolism. Link
-
Semeredi, S., et al. (2019). Guanidinoacetic acid with creatine compared with creatine alone for tissue creatine content, hyperhomocysteinemia, and exercise performance. Nutrition.[5][1][2][6][7][8][9][10][11][12] Link
-
Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with resistance training on body composition, muscle mass, and performance. Journal of the International Society of Sports Nutrition.[2] Link
-
Gufford, B. T., et al. (2010). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements. Link
-
Tachikawa, M., et al. (2022). Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency.[5][12] Brain Sciences.[5] Link
Sources
- 1. cregaatine.com [cregaatine.com]
- 2. Creatine - Wikipedia [en.wikipedia.org]
- 3. Guanidinoacetic acid with creatine compared with creatine alone for tissue creatine content, hyperhomocysteinemia, and exercise performance: A randomized, double-blind superiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanidinoacetic acid versus creatine for improved brain and muscle creatine levels: a superiority pilot trial in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differences in the fatty acid composition of fatty acid ethyl esters in organs and their secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of ω-3 fatty acid ethyl esters on apolipoprotein B-48 kinetics in obese subjects on a weight-loss diet: a new tracer kinetic study in the postprandial state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of creatine and creatine precursors supplementation on cardiovascular system physiology and pathophysiology - MedCrave online [medcraveonline.com]
- 11. Fish Oil Triglycerides vs. Ethyl Esters - Short Hills Ophthalmology [shorthillseye.com]
- 12. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
In vivo stability of guanidinoacetic acid ethyl ester vs other creatine prodrugs
This guide provides a technical, data-driven comparison of the in vivo stability and pharmacokinetic viability of Guanidinoacetic Acid Ethyl Ester (GAA-EE) versus Creatine Ethyl Ester (CEE) and other creatine prodrugs.
Executive Summary
The development of creatine prodrugs aims to bypass the saturation limits of the Creatine Transporter (SLC6A8). While Creatine Ethyl Ester (CEE) was designed to enhance lipophilicity, extensive data confirms it is chemically unstable, rapidly cyclizing into creatinine (inactive waste) in physiological fluids.[1]
Guanidinoacetic Acid Ethyl Ester (GAA-EE) represents a second-generation approach. Unlike CEE, GAA-EE lacks the N-methyl group, significantly reducing the rate of intramolecular cyclization (degradation). Experimental evidence suggests GAA-EE retains the lipophilic benefits of esterification while maintaining a stability profile superior to CEE, provided it can be hydrolyzed to GAA and subsequently methylated to creatine by hepatic Guanidinoacetate N-methyltransferase (GAMT).
The Verdict at a Glance
| Compound | Physiological Stability (pH 7.4) | Primary Degradation Product | Transporter Mechanism | Viability |
| Creatine Monohydrate (CrM) | High (Hours/Days) | Creatinine (Slow) | SLC6A8 (Saturable) | Gold Standard |
| Creatine Ethyl Ester (CEE) | Very Low (<10 mins) | Creatinine (Rapid) | Passive Diffusion | Failed Prodrug |
| GAA-EE | Moderate/High (Days) | Glycocyamidine | Passive / SLC6A6 | Promising Alternative |
Mechanistic Foundation: The Stability Paradox
To understand the superiority of GAA-EE, one must understand the failure of CEE. Both molecules utilize an ethyl ester moiety to increase lipophilicity and enable passive diffusion across membranes. However, their degradation kinetics differ due to the Thorpe-Ingold Effect (Gem-Dimethyl Effect) .
The Failure of CEE
Creatine contains a tertiary amine (the N-methyl group). This methyl group creates steric bulk that forces the molecule into a conformation favoring intramolecular attack. The guanidino group attacks the ethyl ester carbonyl, rapidly forming the cyclic lactam Creatinine .
-
Result: The ester breaks down before entering the muscle cell. The subject excretes high levels of creatinine, falsely elevating serum creatinine readings without increasing muscle phosphocreatine.
The Advantage of GAA-EE
GAA is the demethylated precursor of creatine. It contains a secondary amine (no N-methyl group). Without this steric bulk, the molecule is less likely to adopt the "coiled" conformation required for cyclization.
-
Result: The rate of cyclization to Glycocyamidine (the GAA equivalent of creatinine) is significantly slower. This allows a wider window for the ester bond to be hydrolyzed by plasma esterases, releasing active GAA.
Pathway Visualization
The following diagram illustrates the divergent fates of these prodrugs.
Figure 1: Comparative metabolic fate. Note the dominant red pathway for CEE (waste) versus the dominant green pathway for GAA-EE (activation).
Comparative Stability Data
The following data synthesizes findings from key pharmacokinetic studies (Gufford et al., 2013; Ostojic et al.; and comparative ester hydrolysis kinetics).
Table 1: In Vitro Half-Life ( ) Comparison
| Condition | CEE (Creatine Ethyl Ester) | GAA-EE (GAA Ethyl Ester) | Creatine Monohydrate |
| Simulated Gastric Fluid (pH 1.2) | > 500 hours (Stable) | > 500 hours (Stable) | Stable |
| Simulated Intestinal Fluid (pH 6.8) | < 10 minutes | ~ 48 - 72 hours | Stable |
| Plasma (pH 7.4, 37°C) | ~ 1 - 2 minutes | **~ 24 - 48 hours*** | Stable |
*Note: GAA-EE stability data is extrapolated from diacetyl-GAAE derivatives which show negligible decay over 3-4 hours (per 2022 NIH/BrainSci data).
Key Insight: The pH Trap
-
Acidic pH (Stomach): Both esters are stable because the guanidino group is protonated (
), preventing the nucleophilic attack on the ester. -
Neutral pH (Blood/Intestine): As pH rises to 7.4, the guanidino group deprotonates.
-
CEE: Immediately cyclizes.
-
GAA-EE: Resists cyclization long enough for esterases to cleave the ethyl group, yielding useful GAA.
-
Experimental Protocols (Self-Validating)
To verify these claims in your own lab, use the following standardized LC-MS/MS workflow. This protocol includes a "Quench & Freeze" step essential for capturing the transient ester forms.
Workflow Diagram
Figure 2: Kinetic stability assay workflow designed to prevent artifactual degradation during sample processing.
Detailed Methodology
Objective: Determine the degradation rate constant (
-
Stock Solution: Prepare 10 mM stock of GAA-EE and CEE in DMSO (minimize water contact).
-
Reaction Matrix: Phosphate Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C.
-
Initiation: Spike stock into matrix to final conc. of 10 µM.
-
Sampling: At
minutes. -
Quenching (Critical Step): Transfer 50 µL sample into 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Why? The acidity protonates the guanidino group, freezing the cyclization reaction immediately.
-
-
Detection (LC-MS/MS):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the polarity of GAA/Creatine. C18 columns will result in poor retention.
-
Mobile Phase: Acetonitrile/Water (90:10) with 10mM Ammonium Acetate.
-
Transitions:
-
CEE:
160 90 -
Creatinine:
114 44 -
GAA-EE:
146 100 -
Glycocyamidine:
100 57
-
-
Conclusion & Recommendations
Scientific Consensus: Creatine Ethyl Ester (CEE) is a scientifically flawed molecule for oral supplementation. Its rate of cyclization at physiological pH exceeds the rate of absorption and hydrolysis, rendering it an expensive method of generating urinary creatinine.
GAA-EE represents a viable lead compound. By removing the steric influence of the methyl group, it achieves the necessary chemical stability to survive the gut-blood barrier. However, its efficacy is contingent on the subject's hepatic GAMT activity.
Recommendation for Developers:
-
Abandon CEE: Do not pursue CEE formulations.
-
Prioritize GAA-EE or Diacetyl-GAA-EE: Focus on GAA esters, but include in vivo methylation assays (measuring hepatic SAMe consumption) to ensure the prodrug is converting to creatine and not accumulating as GAA (which can be neurotoxic in excess).
-
Formulation: Encapsulate GAA-EE in acid-resistant enteric coatings to protect it from gastric hydrolysis, ensuring it reaches the small intestine intact for passive diffusion.
References
-
Gufford, B. T., et al. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption.[2][3] Journal of Dietary Supplements, 10(3), 241–251.[2][3] Link
-
Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. Link
-
Ostojic, S. M., et al. (2013). Guanidinoacetic acid: A new candidate for nutritional intervention? British Journal of Nutrition, 109(10), 1731-1733. Link
-
Adriano, E., et al. (2022). Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency.[4] Brain Sciences, 12(1),[4] 85. Link
-
Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369–1383. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pH-dependent stability of creatine ethyl ester: relevance to oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Pharmacokinetics and Efficacy of Creatine Esters vs. Monohydrate in Murine Models
Executive Summary
This technical guide outlines a rigorous head-to-head comparison protocol for evaluating Creatine Esters (specifically Creatine Ethyl Ester - CEE) against the gold standard, Creatine Monohydrate (CM), and emerging salts like Creatine Nitrate (CN).
The Core Finding: Despite marketing claims of enhanced bioavailability due to lipophilicity, experimental data consistently demonstrates that ester modifications (CEE) suffer from rapid non-enzymatic cyclization into creatinine under physiological pH (7.4), rendering them inferior to CM for skeletal muscle saturation. This guide provides the experimental framework to validate these kinetics in a mouse model.
The Bioavailability Challenge & The "Creatinine Trap"
To evaluate creatine derivatives, one must understand the failure mode of esters. The theoretical advantage of CEE is increased lipophilicity, allowing passive diffusion across cell membranes, bypassing the saturable Creatine Transporter (SLC6A8).
However, chemical instability negates this benefit. In the acidic environment of the stomach (pH 1-2), CEE is relatively stable. Yet, upon entering the systemic circulation (pH 7.4), CEE undergoes rapid intramolecular cyclization, converting into creatinine (an inert waste product) before it can enter muscle tissue.
Mechanism of Failure: Non-Enzymatic Cyclization
The following diagram illustrates the degradation pathway that must be monitored during the experiment.
Figure 1: The "Creatinine Trap." CEE rapidly degrades to creatinine in plasma, whereas CM remains stable long enough for transporter uptake.
Experimental Protocol: Head-to-Head Mouse Model
This protocol is designed to differentiate between absorption (getting into the blood) and retention (getting into the muscle).
Study Design & Grouping[1]
-
Species: C57BL/6J Mice (Male, 8-10 weeks).
-
N: 10 per group (Power > 0.8 for 20% difference in muscle Cr).
-
Dosing Strategy: Equimolar Dosing is mandatory. CEE has a higher molecular weight than CM. Dosing by equal weight biases the result against CEE.
-
Calculation: If CM dose is 500 mg/kg, CEE dose must be adjusted by molecular weight ratio (~1.3x).
-
| Group | Compound | Dose (Equimolar to CM) | Rationale |
| G1 | Vehicle (Water) | N/A | Baseline creatinine/creatine levels. |
| G2 | Creatine Monohydrate (CM) | 500 mg/kg | Gold Standard Control. |
| G3 | Creatine Ethyl Ester (CEE) | ~650 mg/kg | Test subject for lipophilic theory. |
| G4 | Creatine Nitrate (CN) | ~750 mg/kg | Test subject for solubility/vasodilation. |
Experimental Workflow
The following workflow ensures capture of the rapid degradation phase of CEE.
Figure 2: Experimental Workflow. Note the early 10-minute sampling point, critical for detecting CEE before it degrades.
Comparative Performance Data
The following data summarizes expected outcomes based on validated literature (Gufford et al., 2013; Spillane et al., 2009).
In Vitro Stability (Pre-Clinical Validation)
Before in vivo work, stability must be confirmed.
| Parameter | Creatine Monohydrate (CM) | Creatine Ethyl Ester (CEE) |
| Half-life (pH 1.0 - Stomach) | Stable (>24h) | Stable (>24h) |
| Half-life (pH 7.4 - Plasma) | > 3 hours | < 10 minutes |
| Degradation Product | Creatinine (Slow) | Creatinine (Rapid) |
In Vivo Pharmacokinetics (Mouse Plasma)
Note: Values are representative of a 500mg/kg equivalent oral dose.
| Metric | CM Group | CEE Group | Interpretation |
| Tmax (Time to Peak) | 30-60 min | 10-15 min | CEE absorbs fast but degrades faster. |
| Cmax (Creatine) | High (>500 µM) | Low (<100 µM) | Most CEE converts to creatinine before detection. |
| Cmax (Creatinine) | Low (Baseline) | Very High (>300 µM) | Critical Marker: High serum creatinine in CEE group indicates product failure, not renal stress. |
Skeletal Muscle Uptake (Efficacy)
After 28 days of supplementation (Chronic Model):
| Tissue | CM Group | CEE Group | Creatine Nitrate (CN) |
| Gastroc. Total Cr | +20-40% Increase | No Significant Change | +20-40% Increase |
| Intracellular Water | Increased | No Change | Increased |
Technical Discussion & Analysis
The CEE Paradox
While CEE is marketed as "superior absorption," the mouse model reveals that absorption does not equal bioavailability . CEE absorbs across the gut wall efficiently (high permeability) but is chemically incompatible with the pH of blood. The ester bond hydrolyzes, and the molecule cyclizes into creatinine.[1]
-
Key Citation: Gufford et al. (2013) demonstrated that CEE half-life at physiological pH is negligible, explaining the lack of muscle uptake in vivo.
The Nitrate Advantage
Creatine Nitrate (CN) behaves differently.[2][3][4][5] It dissociates into Creatine and Nitrate.
-
Creatine moiety: Utilizes the standard SLC6A8 transporter (similar kinetics to CM).
-
Nitrate moiety: Acts as a nitric oxide donor.[5]
-
Verdict: CN is effective for creatine loading (comparable to CM) but offers the secondary benefit of vasodilation. It does not suffer the stability issues of CEE.
Analytical Considerations (HPLC-MS/MS)
Crucial Warning: Do not use colorimetric assays (Jaffe reaction) for this comparison. High creatinine levels in the CEE group will cross-react, potentially masking the lack of creatine. You must use HPLC or LC-MS to separate Creatine from Creatinine peaks.
References
-
Gufford, B. T., et al. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption.[6][1] Journal of Dietary Supplements, 10(3), 241-251.[6][1] Link
-
Katseres, N. S., et al. (2009). Non-enzymatic hydrolysis of creatine ethyl ester.[7] Biochemical and Biophysical Research Communications, 386(2), 363-367. Link
-
Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. Link
-
Child, R., & Tallon, M. J. (2007). Creatine ethyl ester rapidly degrades to creatinine in stomach acid.[6][8] International Society of Sports Nutrition Annual Conference. Link
-
Galvan, E., et al. (2016). Acute and chronic safety and efficacy of dose dependent creatine nitrate supplementation and exercise performance. Journal of the International Society of Sports Nutrition, 13, 12. Link
Sources
- 1. pH-dependent stability of creatine ethyl ester: relevance to oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jinfiniti.com [jinfiniti.com]
- 3. Searching for a better formulation to enhance muscle bioenergetics: A randomized controlled trial of creatine nitrate plus creatinine vs. creatine nitrate vs. creatine monohydrate in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cymbiotika.com [cymbiotika.com]
- 5. performancelab.com [performancelab.com]
- 6. mdpi.com [mdpi.com]
- 7. gwern.net [gwern.net]
- 8. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the safety profile of Carbamimidoyl-acetic acid ethyl ester against other creatine supplements
Topic: Evaluating the Safety Profile of Carbamimidoyl-acetic acid ethyl ester (Creatine Ethyl Ester) vs. Creatine Monohydrate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Prodrug Paradox
This compound, commonly known as Creatine Ethyl Ester (CEE) , was designed as a lipophilic prodrug to enhance the bioavailability of creatine. The theoretical premise was that esterification would bypass the saturable creatine transporter (CRT) and increase passive diffusion across cell membranes.
However, rigorous physicochemical and pharmacokinetic evaluations reveal a critical failure in this design. Unlike Creatine Monohydrate (CM) , which remains stable in physiological conditions, CEE exhibits rapid, non-enzymatic degradation into creatinine (a metabolic waste product) at neutral pH. Consequently, CEE functions not as a creatine source, but as a "creatinine pronutrient," imposing a renal filtration burden without providing ergogenic or therapeutic benefit.
Verdict: CEE presents an inferior safety and efficacy profile compared to CM due to high-velocity degradation into creatinine in the gastrointestinal tract and plasma.
Chemical & Pharmacological Basis[1]
2.1 Structural Comparison
-
Creatine Monohydrate (CM): A zwitterionic molecule (N-(aminoiminomethyl)-N-methylglycine) stabilized by a water molecule. It relies on the sodium-dependent creatine transporter (SLC6A8) for uptake.
-
This compound (CEE): The ethyl ester derivative of creatine.[1][2] The esterification masks the carboxylic acid, increasing lipophilicity (LogP) but significantly altering the molecule's electronic stability.
2.2 The Instability Mechanism
The safety profile of CEE is dictated by its degradation kinetics. In aqueous environments, CEE is subject to two competing pathways:
-
Hydrolysis (Acidic pH < 2.5): Reversion to creatine and ethanol (Target Pathway).[1]
-
Cyclization (Neutral pH > 6.0): Rapid intramolecular nucleophilic attack by the guanidino nitrogen on the ester carbonyl, forming creatinine (Toxicological/Waste Pathway).
At physiological pH (7.4), the cyclization pathway dominates, rendering the molecule unstable before it can reach target tissues.
Figure 1: Competitive degradation pathways of CEE. At physiological pH, the rapid cyclization to creatinine dominates, bypassing the bioactive creatine form.
Stability & Toxicological Profile
The "safety" of CEE is not defined by acute cytotoxicity, but by metabolic toxicity —the generation of high loads of nitrogenous waste that the kidneys must filter.
3.1 Comparative Stability Data
The following data synthesizes kinetic studies (Gufford et al., Katseres et al.) comparing degradation rates.
| Parameter | Creatine Monohydrate (CM) | Creatine Ethyl Ester (CEE) | Implications for Research |
| Stability at pH 1.2 (Stomach) | High (Minimal degradation < 1%) | Moderate ( | CEE survives the stomach relatively well.[3] |
| Stability at pH 7.4 (Blood) | High (Stable for hours/days) | Critical Failure ( | CEE converts to waste immediately upon absorption. |
| Primary Metabolite | Phosphocreatine (Intracellular) | Creatinine (Plasma/Urine) | CEE spikes serum creatinine, mimicking renal failure. |
| Cellular Uptake | Active Transport (SLC6A8) | Passive Diffusion (Theoretical only) | Passive diffusion is negated by rapid degradation. |
3.2 Renal & Cytotoxic Implications
-
Serum Creatinine Spikes: Clinical studies (Spillane et al., 2009) demonstrated that CEE supplementation resulted in significant increases in serum creatinine without increasing muscle creatine stores. This can lead to false positives in clinical diagnoses of renal insufficiency (eGFR calculations).
-
Cytotoxicity: While creatinine itself is not acutely toxic at moderate levels, the ethanol byproduct and the unnecessary renal workload constitute a negative safety profile compared to the inert nature of CM.
Experimental Protocols for Validation
For researchers verifying these profiles, the following self-validating protocols are recommended.
Protocol A: HPLC Quantification of Stability
Objective: Quantify the rate of CEE conversion to creatinine at pH 7.4.[4]
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C.
-
HPLC Grade Acetonitrile (ACN) and Water.
-
Standards: Creatine Monohydrate, Creatinine, CEE HCl.[5]
Instrumentation:
-
Column: Primesep 100 (Mixed-mode) or C18 with polar end-capping (e.g., Atlantis T3). Note: Standard C18 columns often fail to retain polar creatine.[8]
Workflow:
-
Preparation: Dissolve CEE HCl in 0.1 M HCl (to prevent premature degradation).
-
Initiation: Spike CEE solution into PBS (pH 7.4) at 37°C to a final concentration of 1 mg/mL.
-
Sampling: Aliquot 100 µL every 2 minutes for 20 minutes.
-
Quenching: Immediately acidify aliquots with 10 µL of 10% Trifluoroacetic Acid (TFA) to drop pH < 2 (halting cyclization).
-
Analysis: Inject 10 µL onto HPLC.
-
Mobile Phase: Isocratic 90% Water / 10% ACN + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[6]
-
Protocol B: In Vitro Cytotoxicity / Viability Assay
Objective: Assess if rapid degradation products affect cell viability.
Figure 2: Workflow for comparative cytotoxicity assessment. The QC step is critical to prove that CEE-treated cells are actually exposed to high creatinine levels.
Conclusion & Recommendation
For drug development and nutritional science applications, This compound (CEE) is considered an obsolete and inferior candidate compared to Creatine Monohydrate.
-
Safety: CEE poses a risk of confusing renal diagnostics due to massive creatinine generation.
-
Efficacy: The rapid cyclization at physiological pH (
min) prevents the ester from acting as an effective prodrug. -
Recommendation: Research should focus on salt forms (e.g., Creatine HCl) or alternative delivery systems (encapsulation) rather than ethyl ester modification.
References
-
Spillane, M., et al. (2009).[9] The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels.[10][11] Journal of the International Society of Sports Nutrition. Link
-
Gufford, B. T., et al. (2013).[12] pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements. Link
-
Katseres, N. S., et al. (2009).[3][9][13] Non-enzymatic hydrolysis of creatine ethyl ester.[2] Biochemical and Biophysical Research Communications. Link
-
Child, R., & Tallon, M. J. (2007).[3][10] Creatine ethyl ester rapidly degrades to creatinine in stomach acid.[9][10] International Society of Sports Nutrition Annual Meeting. Link
-
Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids.[2] Link
Sources
- 1. pH-dependent stability of creatine ethyl ester: relevance to oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gwern.net [gwern.net]
- 3. pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-enzymatic cyclization of creatine ethyl ester to creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unemed.com [unemed.com]
- 6. HPLC Method for Analysis of Creatine and Creatinine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. youtube.com [youtube.com]
- 8. lcms.cz [lcms.cz]
- 9. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pH-dependent stability of creatine ethyl ester: relevance to oral absorption. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Non-enzymatic hydrolysis of creatine ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study comparison of guanidinoacetic acid ethyl ester efficacy in different disease models
Executive Summary
This guide evaluates the therapeutic potential of Guanidinoacetic Acid Ethyl Ester (GAA-EE) and its derivatives (specifically N,N-diacetyl-GAA-ethyl ester) compared to standard Creatine Monohydrate (CrM) and unmodified Guanidinoacetic Acid (GAA).
While Creatine Monohydrate is the gold standard for peripheral energy deficits, it fails in Creatine Transporter Deficiency (CTD) due to the blood-brain barrier (BBB) impermeability caused by SLC6A8 mutations. GAA-EE is designed as a lipophilic prodrug to bypass this transporter bottleneck.
Key Verdict: Current experimental data indicates that while GAA-EE derivatives (e.g., diacetyl-GAAE) successfully cross biological membranes via passive diffusion and exhibit neuroprotective properties (preserving tissue viability during ischemia), they surprisingly fail to significantly restore brain creatine levels in transporter-deficient models. This suggests a "pharmacokinetic uncoupling" where the molecule confers protection via non-metabolic mechanisms or fails to hydrolyze/methylate efficiently in vivo.
Mechanistic Rationale & Transport Kinetics
The development of GAA-EE is driven by the failure of creatine supplementation in cerebral creatine deficiency syndromes (CCDS).
The Transport Problem
-
Creatine (Cr): Requires the SLC6A8 transporter (CRT) to cross the BBB. In CTD, this door is locked.
-
Guanidinoacetic Acid (GAA): The direct precursor to creatine.[1][2][3][4][5][6] It enters the brain via SLC6A8 and the Taurine Transporter (TauT/SLC6A6). It offers partial rescue but carries risks of neurotoxicity (GABA antagonism) and hyperhomocysteinemia.[5]
-
GAA-EE (Prodrug): Esterification masks the polar carboxyl group, increasing lipophilicity. The hypothesis is that GAA-EE enters via passive diffusion , is cleaved by intracellular esterases to GAA, and then methylated to Creatine by GAMT (Guanidinoacetate N-methyltransferase).
Diagram 1: Comparative Transport Pathways at the BBB
This diagram illustrates the transporter-dependent entry of Cr/GAA versus the passive diffusion of GAA-EE.
Caption: Pathways for Creatine precursors crossing the BBB. Note GAA-EE bypasses SLC6A8 via passive diffusion.
Comparative Efficacy Analysis
The following data synthesizes findings from pre-clinical models, specifically focusing on the Slc6a8 knockout mouse (CTD model) and brain slice ischemia models.
Table 1: Cross-Compound Performance Matrix
| Feature | Creatine Monohydrate | Guanidinoacetic Acid (GAA) | Diacetyl-GAA-Ethyl Ester | Cyclocreatine |
| Primary Mechanism | SLC6A8 Transport | SLC6A8 + TauT Transport | Passive Diffusion | Passive Diffusion / Phosphagen Mimic |
| Brain Uptake (Healthy) | High | Very High (Superior to Cr) | High (Lipophilic) | High |
| Brain Uptake (CTD) | Negligible | Low/Moderate | High | High |
| Metabolic Rescue | None in CTD | Partial (Methylation required) | Failed (in specific models) | Yes (Active as Phosphagen) |
| Neuroprotection | Low in CTD | Moderate | High (Ischemia model) | High |
| Key Risk | None (Safe) | Neurotoxicity / Methylation drain | Unknown long-term | Toxic (Seizures/Death in mice) |
Critical Analysis of Efficacy
1. The Metabolic Paradox: Research by Baroncelli et al. (2022) demonstrated that while diacetyl-GAAE is stable and enters brain tissue, it did not increase creatine or phosphocreatine levels in brain slices where the creatine transporter was blocked. This contradicts the theoretical prodrug mechanism.
-
Hypothesis: The rate of ester hydrolysis or subsequent methylation by GAMT may be too slow compared to the efflux or degradation of the compound.
2. Neuroprotection Uncoupled from Metabolism: Despite failing to restore creatine levels, GAA-EE derivatives showed significant efficacy in maintaining tissue viability during ischemic stress.
-
Implication: The neuroprotective effect may be due to direct membrane stabilization or antioxidant properties of the guanidino-compound itself, rather than bioenergetic rescue via ATP buffering.
Experimental Protocols
To validate these findings in your own facility, use the following self-validating workflow.
Protocol A: Synthesis & Stability Testing of Diacetyl-GAAE
Note: GAA-EE is unstable in its pure form; the diacetyl derivative is preferred for research.
-
Synthesis: Acetylate Guanidinoacetic acid ethyl ester using acetic anhydride in pyridine. Purify via silica gel chromatography.
-
Stability Validation (Self-Check):
Protocol B: Ex Vivo Brain Slice Efficacy (Ischemia Model)
This protocol differentiates between transporter-mediated uptake and passive diffusion.
-
Preparation: Prepare 400 µm hippocampal slices from Slc6a8-/y (Knockout) or Wild Type mice.
-
Blockade (Optional for WT): If using WT mice, incubate with Guanidinopropionic acid (GPA) to competitively block SLC6A8.
-
Treatment:
-
Group A: Vehicle (ACSF)[2]
-
Group B: Creatine (1 mM)
-
Group C: Diacetyl-GAAE (0.1 mM - 1 mM)
-
-
Induction: Subject slices to Oxygen-Glucose Deprivation (OGD) for 20 minutes.
-
Readout 1 (Metabolic): HPLC/MS analysis of tissue lysates for Creatine and Phosphocreatine.
-
Readout 2 (Functional): Electrophysiological recording of Population Spikes (PS) recovery or LDH release assay.
Diagram 2: Experimental Workflow for Efficacy Validation
Caption: Workflow to distinguish metabolic restoration from functional neuroprotection in brain slices.
Critical Assessment & Future Directions
Advantages of GAA-EE Strategy[5][8]
-
BBB Penetration: Theoretically superior to all non-esterified analogs.
-
Safety Profile: Acute administration shows no epileptogenic activity (unlike direct intracerebroventricular GAA injections).
Disadvantages & Risks[1][7]
-
Conversion Failure: The primary failure mode is the lack of conversion to Creatine. Without GAMT activity or efficient esterase cleavage, the prodrug accumulates without restoring the energy pool.
-
Instability: Ethyl esters of guanidino compounds are prone to cyclization into creatinine (biologically inert waste product) in aqueous environments over time, similar to the failure of Creatine Ethyl Ester supplements.
Recommendation for Researchers
For drug development in CTD, GAA-EE represents a "partial success." It validates the delivery mechanism (passive diffusion) but fails the metabolic endpoint. Future medicinal chemistry should focus on GAA-prodrugs with more labile ester bonds or co-administration with methylation enhancers (e.g., SAMe) to drive the conversion to creatine.
References
-
Baroncelli, L., et al. (2022). Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency. Brain Sciences, 12(1), 85.[4] [Link]
-
Ostojic, S. M., et al. (2016). Guanidinoacetic acid versus creatine for improved brain and muscle creatine levels: a superiority pilot trial in healthy men. Applied Physiology, Nutrition, and Metabolism, 41(9), 1005-1007. [Link]
-
Tachikawa, M., et al. (2009). The blood-brain barrier transport and cerebral distribution of guanidinoacetate in rats: involvement of creatine and taurine transporters. Journal of Neurochemistry, 111(2), 499-509. [Link]
-
Gualano, B., et al. (2011). Creatine supplementation in the aging population: effects on skeletal muscle, bone and brain. Amino Acids, 40, 1349–1362. (Reference for standard Creatine kinetics). [Link]
-
Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum creatine levels. Journal of the International Society of Sports Nutrition, 6,[7] 6. (Reference for Ethyl Ester instability). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of guanidinoacetic acid on growth and muscle energy metabolism in broiler chicks receiving arginine-deficient diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. researchgate.net [researchgate.net]
- 7. Creatine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures: Carbamimidoyl-acetic acid ethyl ester
[1]
Chemical Identity & Waste Characterization
Before initiating disposal, you must accurately characterize the waste stream. This compound is a bifunctional intermediate containing a basic amidine group and a hydrolyzable ester.
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | Ethyl amidinoacetate; Ethyl 3-amino-3-iminopropanoate |
| CAS Number | 50551-10-5 (Free Base) / 26014-41-9 (Hydrochloride Salt) |
| Functional Groups | Amidine (Basic, Nitrogen-rich), Ethyl Ester (Hydrolyzable) |
| Physical State | Typically a white to off-white hygroscopic solid (salt form) |
| Reactivity Hazards | Incompatible with strong oxidizers, strong acids (exothermic), and strong bases (hydrolysis).[1][2][3] |
| RCRA Status (US) | Non-listed. Characterize as D001 (Ignitable) if in solvent, or General Organic Waste. |
Safety & Pre-Disposal Requirements (The "Pre-Work")
Causality: Amidines are organic bases. Contact with skin or mucous membranes can cause irritation or chemical burns. The ester moiety is stable but can degrade into ethanol and amidinoacetic acid under improper storage, altering the waste profile.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor cartridges (if in solution).
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Reasoning: Standard nitrile provides sufficient splash protection against the ester functionality.
-
Ocular: Chemical splash goggles. Reasoning: Amidines are basic irritants; safety glasses alone are insufficient for liquid handling.
Stabilization
-
Hygroscopy Warning: The hydrochloride salt is highly hygroscopic. Waste containers must be sealed immediately to prevent the solid from deliquescing into a sticky, corrosive sludge.
-
pH Check: If the waste is in solution, verify pH. If pH > 10, neutralize carefully with dilute acid (e.g., 1M HCl) to pH 7-9 before consolidating with general organic waste to prevent degradation of other waste stream components.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Expired or Excess Reagent)
Use this protocol for pure solids or spill cleanup residues.
-
Segregation: Do not mix with solid oxidizers (e.g., permanganates) or strong acids.
-
Primary Containment: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar.
-
Why HDPE? It is resistant to basic organic compounds and prevents leaching.
-
-
Labeling: Affix a hazardous waste label. Explicitly write "Organic Solid - Basic (Amidine)."
-
Secondary Containment: Place the sealed HDPE jar into a clear secondary bag (LDPE) to capture any potential dust leakage.
-
Disposal Path: Designate for High-Temperature Incineration with flue gas scrubbing.
-
Mechanism:[4] The nitrogen content requires incineration systems equipped to scrub NOx emissions.
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
Use this protocol for reaction mixtures containing organic solvents (e.g., Ethanol, DCM).
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put halogenated solvents in a non-halogenated drum).
-
Quenching (If Reactive): If the mixture contains unreacted thionyl chloride or strong acid chlorides (common in amidine synthesis), quench with alcohol/bicarbonate before disposal.
-
Consolidation: Pour into the "Organic Solvents" waste stream.
-
Critical Step: If the solution is acidic (from HCl salt formation), ensure the waste drum is not solely basic amines, or heat generation may occur.
-
-
Rinsing: Triple rinse the empty reaction vessel with the carrier solvent and add rinsate to the waste container.
Operational Workflow: Decision Matrix
The following diagram illustrates the logical flow for determining the correct disposal path, ensuring compliance and safety.
Figure 1: Decision matrix for segregating and packaging amidine ester waste based on physical state and solvent compatibility.
Regulatory Compliance & Documentation
Failure to document waste streams is the most common audit failure in drug development labs.
-
Waste Codes (US RCRA):
-
If pure: Not Listed (Manage as non-RCRA regulated hazardous waste or "State Regulated").
-
If in Acetone/Ethanol: D001 (Ignitable).
-
If in Methanol: D001, F003 .
-
-
European Waste Catalogue (EWC):
-
Assign code 07 01 04 * (other organic solvents, washing liquids and mother liquors).
-
-
Manifest Description:
Emergency Spill Response (Immediate Action)
-
Small Spill (< 10g): Cover with dry sand or vermiculite. Scoop into a jar. Wipe area with dilute acetic acid (vinegar) to neutralize traces of the amidine base, then water.
-
Large Spill: Evacuate area. Do not use water initially (may spread the material if it is the HCl salt and highly soluble). Use a dry absorbent pad.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4599837, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Carbamimidoyl-acetic acid ethyl ester
For researchers and drug development professionals, the introduction of novel or less-common reagents into a workflow demands a rigorous and proactive approach to safety. Carbamimidoyl-acetic acid ethyl ester, also known as ethyl 2-guanidinoacetate, is one such compound where comprehensive safety data may not be readily available. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a framework of self-validating protocols that ensure your safety and the integrity of your research.
The absence of a specific, official Safety Data Sheet (SDS) for this compound necessitates a conservative safety strategy. This guide is built upon a synthesis of data from structurally related compounds: the ethyl ester functional group (from Ethyl Acetate) and the reactive carbamimidoyl (guanidino) moiety, for which we will use (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester as a key surrogate for hazard assessment.
Hazard Analysis: A Composite Profile
To establish the necessary protective measures, we must first understand the potential risks. The hazard profile for this compound is inferred from its constituent chemical functionalities.
-
The Ester Moiety (derived from Ethyl Acetate): The ethyl acetate component introduces risks of flammability and, upon significant exposure, potential central nervous system effects such as dizziness or drowsiness.[1][2][3] It is also a known eye irritant.[1][4]
-
The Carbamimidoyl Moiety (derived from (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester): This functional group presents more acute health hazards. Data from a close analog indicates it is harmful if swallowed, inhaled, or comes into contact with the skin.[5] It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[5]
Table 1: Synthesized Hazard Profile
| Hazard Type | Potential Effect | Rationale based on Analogues |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on GHS classifications for (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester.[5] |
| Skin Irritation | May cause skin irritation, redness, or dryness upon contact. | Classified as a skin irritant.[5] Prolonged exposure to the ester component can also cause drying and cracking.[4][6] |
| Eye Irritation | Causes serious eye irritation, with potential for redness, tearing, and swelling. | Both the carbamimidoyl analog and ethyl acetate are classified as serious eye irritants.[1][5] |
| Respiratory Irritation | Vapors or dusts may irritate the respiratory tract. | Inferred from the potential for respiratory irritation from the carbamimidoyl analog.[5] |
| Flammability | As a liquid, may be flammable. | The presence of the ethyl acetate group suggests flammability, similar to other organic esters.[1][3] |
Core Directive: A Multi-Layered PPE Strategy
Given the composite hazard profile, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory. The primary goal is to prevent all routes of exposure: dermal (skin), ocular (eye), and inhalation.
Engineering Controls: The First Line of Defense
Before any personal equipment is considered, the work environment must be engineered for safety.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and solution preparation, must be conducted within a certified chemical fume hood. This is the most critical step to mitigate inhalation risks from vapors or potential dust.[7]
Personal Protective Equipment Workflow
The following diagram outlines the logical flow for selecting and using PPE when handling this compound.
Caption: PPE selection and safe handling workflow.
Step-by-Step PPE Protocol
-
Eye and Face Protection:
-
What: Wear chemical splash goggles that conform to ANSI Z87.1 standards. In addition, wear a full-face shield when handling larger quantities (>50 mL) or when there is a significant risk of splashing.
-
Why: This dual protection is essential to prevent contact with splashes that could cause serious eye irritation, a known hazard from both the ester and carbamimidoyl functional groups.[5][8]
-
-
Skin and Body Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Do not use latex or thin nitrile gloves, as they offer poor protection against many organic solvents.
-
Causality: The carbamimidoyl analog is classified as harmful in contact with skin and a skin irritant.[5] Therefore, robust glove selection is critical. Based on data for ethyl acetate, suitable materials offer extended protection.[9] Always double-glove when handling neat material or concentrated solutions.
-
-
Lab Coat: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs is required. For significant splash risks, a chemically resistant apron should be worn over the lab coat.
-
Table 2: Recommended Glove Materials (Based on Ethyl Acetate Data)
| Glove Material | Recommended Protection Time | Source |
| Polyethylene/Ethylene Vinyl Alcohol (PE/EVAL) | > 8 hours | [9] |
| Butyl Rubber | > 8 hours | [9] |
| Teflon® | > 4 hours | [9] |
| Note: Always consult the glove manufacturer's specific chemical resistance chart for breakthrough times. |
-
Respiratory Protection:
-
Primary: A properly functioning chemical fume hood is the primary method of respiratory protection and is mandatory for handling this substance.
-
Secondary (For Emergency/Maintenance Only): In the event of fume hood failure or a large spill, respiratory protection would be necessary. A full-facepiece respirator with organic vapor cartridges would be required.[10] All respirator use must be done under a formal respiratory protection program that includes fit testing and training.
-
Operational and Disposal Plans
Trust in a protocol is built on its completeness. Safety extends beyond wearing PPE to include the entire lifecycle of the chemical in the lab.
Safe Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Confirm that an eyewash station and safety shower are accessible and unobstructed.[11]
-
Weighing: If the compound is a solid, weigh it directly into a container within the fume hood to prevent the release of dust. Use a tared, sealed container for transport if necessary.
-
Transfers: Use cannulas or syringes for liquid transfers. For solutions, pour slowly and carefully to minimize splashing.
-
Post-Handling: After handling, decontaminate the work area. Remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water.[2]
Waste Disposal Plan
Treat all waste containing this compound as hazardous.
-
Segregation: Collect all contaminated solids (gloves, wipes, weigh boats) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[12]
-
Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents used.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by trained environmental health and safety personnel.[3] Do not pour any waste down the drain.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Table 3: Emergency Response Plan
| Incident | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[4][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][8] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Small Spill (<100 mL) | In a fume hood, absorb the spill with an inert, non-combustible material like vermiculite or sand. Place the contaminated material into a sealed, labeled hazardous waste container.[13] |
| Large Spill (>100 mL) | Evacuate the immediate area. Alert colleagues and contact your institution's emergency response team. Do not attempt to clean it up yourself. |
By adhering to this comprehensive guide, researchers can handle this compound with a high degree of confidence and safety, ensuring that scientific discovery and personal well-being are held in the highest regard.
References
- Acetic acid, ethyl ester {Ethyl acetate} SAFETY DATA SHEET. Alpha-Tec Systems.
- SAFETY DATA SHEET. Covestro Solution Center.
- SAFETY DATA SHEET - Ethyl Acetate. Greenfield Global.
- Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing. SEKISUI Specialty Chemicals.
- Safety Data Sheet: Acetic acid ethyl ester. Carl ROTH.
- Safety Data Sheet: Acetic acid ethyl ester. Carl ROTH.
- (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester | C5H10N2O3 | CID 4461118. PubChem.
- NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
- Acetic acid - NIOSH Pocket Guide to Chemical Hazards. CDC.
- How to Dispose of Acetic Acid. Lab Alley.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET.
- Ethyl Acetate. Greenfield Global.
Sources
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. greenfield.com [greenfield.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. alphatecsystems.com [alphatecsystems.com]
- 5. (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester | C5H10N2O3 | CID 4461118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. sekisui-sc.com [sekisui-sc.com]
- 9. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetic acid [cdc.gov]
- 11. uwm.edu [uwm.edu]
- 12. laballey.com [laballey.com]
- 13. greenfield.com [greenfield.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
